Ethyl 2,5-dibromothiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dibromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXKSBHSHSKQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668650 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289470-44-6 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2,5-dibromothiophene-3-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 2,5-dibromothiophene-3-carboxylate, a critical building block in the fields of materials science and organic electronics. This thiophene derivative is instrumental in the development of advanced organic semiconductors, including those used for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2][3] The document details the underlying principles of the core reaction, a step-by-step experimental protocol for its synthesis via electrophilic bromination, and key data for process validation. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical insights required for the successful preparation of this versatile compound.
Introduction: The Strategic Importance of Ethyl 2,5-dibromothiophene-3-carboxylate
Thiophene-based compounds have become cornerstones in materials science due to their unique electronic properties, chemical stability, and synthetic versatility.[1] Ethyl 2,5-dibromothiophene-3-carboxylate is a particularly valuable derivative. The presence of two bromine atoms at the 2- and 5-positions provides reactive handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental for constructing the conjugated polymer backbones of organic semiconductors.[4][5] The ethyl carboxylate group at the 3-position acts as an electron-withdrawing group, modulating the electron density of the thiophene ring and influencing the electronic properties (e.g., bandgap) of the resulting polymers.[6][7] Consequently, this molecule has been utilized in the synthesis of highly efficient, low-bandgap polymer semiconductors for advanced electronic applications.[6][7]
Theoretical Foundation: The Mechanism of Electrophilic Bromination
The synthesis of ethyl 2,5-dibromothiophene-3-carboxylate is achieved through the electrophilic aromatic substitution (SEAr) of its precursor, ethyl thiophene-3-carboxylate. Understanding the principles governing this reaction is crucial for optimizing the synthesis and ensuring high yields and purity.
Reactivity of the Thiophene Ring
Thiophene is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[8][9] This enhanced reactivity stems from the ability of the sulfur heteroatom to stabilize the positively charged intermediate (the σ-complex or arenium ion) formed during the attack by an electrophile, through the delocalization of its lone pair of electrons.[8]
Regioselectivity and the Role of the Substituent
Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the α-positions (C2 and C5) rather than the β-positions (C3 and C4).[9] The rationale lies in the superior stability of the intermediate σ-complex. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom. In contrast, attack at the C3 position results in a less stable intermediate with only two possible resonance structures.[8]
In our target synthesis, the starting material is ethyl thiophene-3-carboxylate. The ethyl carboxylate group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles to the vacant α-positions (C2 and C5), which remain the most reactive sites on the ring. The reaction, therefore, proceeds to install bromine atoms at both the 2- and 5-positions.
Primary Synthesis Pathway
The most direct and widely adopted pathway for synthesizing ethyl 2,5-dibromothiophene-3-carboxylate is the direct dibromination of commercially available ethyl thiophene-3-carboxylate. This process is typically carried out using a suitable brominating agent.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl thiophene-3-carboxylate (10.0 g, 64.0 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask and stir until the starting material is fully dissolved.
-
Temperature Control: Place the flask in an ice bath and cool the solution to 0°C. Causality: This initial cooling is critical to control the exothermicity of the bromination reaction and minimize potential side reactions.
-
Brominating Agent Addition: Slowly add N-Bromosuccinimide (NBS) (23.9 g, 134.4 mmol, 2.1 equivalents) to the reaction mixture in small portions over a period of 30 minutes. Ensure the internal temperature does not rise above 10°C. Causality: Portion-wise addition of NBS, a solid, is safer and more controllable than adding liquid bromine. Using a slight excess ensures complete dibromination.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Pour the reaction mixture into a beaker containing 300 mL of cold water. This will precipitate the crude product and quench any remaining reactive species.
-
Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL). Causality: DCM is an effective solvent for the product and is immiscible with water, allowing for efficient separation.
-
Work-up - Washing: Combine the organic layers. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Causality: The bicarbonate wash neutralizes any acidic byproducts, such as HBr. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford ethyl 2,5-dibromothiophene-3-carboxylate as a white to off-white solid.
Data and Characterization
The successful synthesis of the target compound should be validated through standard analytical techniques.
Expected Yield and Purity
| Parameter | Typical Value | Notes |
| Yield | 80-95% | Dependent on purity of reagents and scale. |
| Purity (Post-Recrystallization) | >97% | As determined by NMR or GC-MS. |
| Appearance | White to off-white solid | - |
Characterization
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and a singlet for the remaining proton on the thiophene ring at the C4 position.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₇H₆Br₂O₂S, MW: 313.99 g/mol ), with a characteristic isotopic pattern for two bromine atoms.
Safety and Handling
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is a suspected teratogen. All handling should be done within a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- BenchChem. (2025). Electrophilic Substitution on the Thiophene Ring: A Technical Guide.
- Química Organica.org. Electrophilic substitution on thiophene.
- AZA Mid-Year Meeting.
- ResearchGate.
- YouTube. Electrophilic substitution of thiophene.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors.
- S. Gronowitz.
- Ossila.
- ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD.
- JOCPR. A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Potential: The Properties and Applications of Dibromothiophene Dicarboxylic Acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. FCKeditor - Resources Browser [midyear.aza.org]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
An In-depth Technical Guide to Ethyl 2,5-dibromothiophene-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
Ethyl 2,5-dibromothiophene-3-carboxylate is a halogenated heterocyclic compound that has garnered significant attention in the fields of materials science and medicinal chemistry. Its thiophene core, functionalized with two bromine atoms and an ethyl carboxylate group, offers a unique combination of reactivity and electronic properties. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex organic molecules. The electron-withdrawing nature of the ethyl carboxylate group influences the electron density of the thiophene ring, which in turn modulates the electronic and optical properties of materials derived from it.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the key applications of Ethyl 2,5-dibromothiophene-3-carboxylate, offering valuable insights for researchers and professionals in related fields.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section outlines the key physical and chemical characteristics of Ethyl 2,5-dibromothiophene-3-carboxylate.
Table 1: Physicochemical Properties of Ethyl 2,5-dibromothiophene-3-carboxylate
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆Br₂O₂S | [1][3] |
| Molecular Weight | 314.00 g/mol | [1] |
| CAS Number | 289470-44-6 | [1] |
| Appearance | Yellow brownish powder/crystals | [1] |
| Melting Point | 35 - 37 °C | [1] |
| Boiling Point | Not definitively reported. | |
| Solubility | Soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and dichloromethane. | Inferred from synthesis protocols of similar compounds. |
| Purity | Typically >97% | [1] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate is most commonly achieved through the electrophilic bromination of ethyl thiophene-3-carboxylate. N-Bromosuccinimide (NBS) is a widely used brominating agent for this transformation due to its milder and more selective nature compared to elemental bromine.
Expert Insight: The Rationale Behind the Synthesis
The choice of N-bromosuccinimide as the brominating agent is crucial for achieving high selectivity for the 2 and 5 positions of the thiophene ring. These positions are the most susceptible to electrophilic attack due to the electron-donating nature of the sulfur atom. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) to facilitate the dissolution of the reactants and to moderate the reaction rate. The reaction is often performed in the dark to prevent the formation of radical bromine species that could lead to side reactions. Purification by column chromatography is the standard method to isolate the desired product from any unreacted starting material and byproducts, such as partially brominated species.
Experimental Protocol: Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
Materials:
-
Ethyl thiophene-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl thiophene-3-carboxylate (1 equivalent) in anhydrous THF.
-
Bromination: Cool the solution to 0 °C in an ice bath. While stirring, add N-bromosuccinimide (2.2 equivalents) portion-wise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford Ethyl 2,5-dibromothiophene-3-carboxylate as a solid.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for Ethyl 2,5-dibromothiophene-3-carboxylate.
Spectroscopic Characterization
The identity and purity of the synthesized Ethyl 2,5-dibromothiophene-3-carboxylate are confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the different types of protons in the molecule. For Ethyl 2,5-dibromothiophene-3-carboxylate, the expected signals are:
-
A singlet for the proton on the thiophene ring (C4-H).
-
A quartet for the methylene protons (-OCH₂CH₃) of the ethyl group.
-
A triplet for the methyl protons (-OCH₂CH₃) of the ethyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected signals include those for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl group.
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretching vibration of the ester group (around 1700-1730 cm⁻¹).
-
C-O stretching vibrations of the ester group.
-
C-Br stretching vibrations.
-
Vibrations associated with the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Ethyl 2,5-dibromothiophene-3-carboxylate (314.00 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.[3][4]
Applications in Research and Development
Ethyl 2,5-dibromothiophene-3-carboxylate is a key intermediate in the synthesis of a variety of functional organic materials and potential therapeutic agents.
Organic Electronics
A primary application of this compound is in the synthesis of conjugated polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).[1][5] The dibromo functionality allows for polymerization through cross-coupling reactions, such as Suzuki or Stille coupling, to create polymers with extended π-conjugated systems. The electronic properties of these polymers can be fine-tuned by the choice of co-monomers, leading to materials with tailored band gaps and charge transport properties for efficient solar energy conversion or light emission.[1]
Medicinal Chemistry and Drug Development
Thiophene-containing compounds are known to exhibit a wide range of biological activities. The reactive bromine atoms on Ethyl 2,5-dibromothiophene-3-carboxylate can be readily displaced by various nucleophiles or used in cross-coupling reactions to introduce diverse functionalities. This makes it a valuable scaffold for the synthesis of novel heterocyclic compounds that can be screened for potential therapeutic applications.
Visualizing a Key Reaction Pathway
Caption: Suzuki coupling reaction of Ethyl 2,5-dibromothiophene-3-carboxylate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2,5-dibromothiophene-3-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 2,5-dibromothiophene-3-carboxylate is a highly versatile and valuable building block for the synthesis of advanced functional materials and complex organic molecules. Its well-defined physicochemical properties and reactive handles make it an attractive starting material for a wide range of applications, particularly in the burgeoning fields of organic electronics and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and its key applications, serving as a valuable resource for researchers and professionals working at the forefront of chemical innovation.
References
- AZA Mid-Year Meeting. Ethyl 2,5-dibromothiophene-3-carboxylate.
-
PubChemLite. Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S). Available at: [Link]
-
JOCPR. A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Available at: [Link]
-
Wiley-VCH. Supporting Information. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Available at: [Link]
Sources
structure elucidation of Ethyl 2,5-dibromothiophene-3-carboxylate
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2,5-dibromothiophene-3-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete (CAS No. 289470-44-6). This thiophene derivative is a critical building block in the synthesis of advanced polymer semiconductors for organic photovoltaic applications.[1][2] Its precise molecular structure, including the specific substitution pattern on the thiophene ring, is paramount to its reactivity and the resulting properties of the polymers it forms. This document moves beyond a simple recitation of data, focusing instead on the scientific rationale behind the analytical strategy, the interpretation of multifaceted spectroscopic data, and the establishment of self-validating experimental protocols. It is intended for researchers and professionals in chemical synthesis, quality control, and materials science who require an authoritative understanding of this molecule's structural verification.
Introduction: The Strategic Importance of Structural Verification
Ethyl 2,5-dibromothiophene-3-carboxylate is a functionalized heterocycle designed for specific reactivity in polymerization reactions, such as Stille or Suzuki couplings. The molecule possesses three key features: a thiophene core, two bromine substituents that serve as reactive sites, and an ethyl carboxylate group that modulates the electronic properties of the ring.[1][2] An incorrect substitution pattern—for instance, 2,4-dibromo or 3,5-dibromo isomers—would lead to vastly different polymer structures and, consequently, a failure to achieve the desired electronic and material properties.
Therefore, the objective of structure elucidation is not merely academic; it is a critical quality control and research validation step. Our approach is a multi-technique confirmation, where data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically integrated to provide an unambiguous structural assignment.
The Elucidation Workflow: An Integrated Spectroscopic Approach
Caption: Workflow for the .
Mass Spectrometry: Confirming Molecular Formula and Halogenation
Expertise & Causality: The first and most fundamental question is the molecular weight and elemental formula of the synthesized compound. Mass spectrometry directly addresses this. For a halogenated compound like this, MS offers a definitive signature: the isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a robust validation of the dibromo substitution.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.
-
Ionization Mode: Operate in positive ion mode ([M+H]⁺ or [M+Na]⁺).
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Validation:
-
Confirm that the measured mass of the molecular ion is within 5 ppm of the theoretical calculated mass.
-
Verify the presence of the M, M+2, and M+4 isotopic peaks with the expected ~1:2:1 intensity ratio.
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Theoretical Value | Expected Observation | Justification |
| Chemical Formula | C₇H₆Br₂O₂S | ||
| Monoisotopic Mass | 311.84497 Da | m/z within ± 5 ppm | High-resolution measurement confirms elemental composition.[3] |
| [M+H]⁺ Ion | 312.85280 Da | Protonated molecule. | |
| Isotopic Peaks | M (³¹¹Br₂): 100%M+2 (⁷⁹Br⁸¹Br): ~97.3%M+4 (⁸¹Br₂): ~94.6% | m/z 311.8: ~25%m/z 313.8: ~50%m/z 315.8: ~25% | Characteristic triplet pattern for a dibrominated compound. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, we are primarily interested in verifying the ethyl ester functionality. The strong carbonyl (C=O) stretch is one of the most prominent and reliable peaks in an IR spectrum. Its position provides clues about its electronic environment. The presence of this peak, along with C-O stretches, confirms the ester group. The aromatic region will confirm the thiophene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet is required.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000-650 cm⁻¹ range.
-
Data Analysis: Identify and label the characteristic absorption bands.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| ~3100 | Aromatic C-H Stretch | Medium-Weak | Characteristic of protons on an aromatic ring like thiophene.[4] |
| 2980-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the CH₃ and CH₂ groups of the ethyl ester. |
| ~1720-1700 | C=O Stretch (Ester) | Strong, Sharp | A highly characteristic and intense band confirming the ester carbonyl group.[5] |
| ~1450, ~1350 | Thiophene Ring Stretch | Medium | Vibrations associated with the C=C and C-C bonds within the thiophene ring.[6] |
| ~1250 | C-O Stretch (Ester) | Strong | Corresponds to the C-O single bond of the ester functionality.[5] |
| Below 800 | C-Br Stretch | Medium-Strong | Confirms the presence of carbon-bromine bonds. |
NMR Spectroscopy: The Cornerstone of Structure Determination
Expertise & Causality: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy reveals the precise connectivity and spatial arrangement of atoms. It is the most powerful tool for distinguishing between isomers. For Ethyl 2,5-dibromothiophene-3-carboxylate, we expect a very simple and diagnostic ¹H NMR spectrum but a more detailed ¹³C NMR. The key is that the single proton on the thiophene ring will appear as a singlet, immediately confirming the 2,3,5-trisubstituted pattern.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the ¹H NMR signals.
Data Presentation: Predicted NMR Spectroscopic Data
The structure and predicted assignments are shown below:
Caption: Structure of the target molecule with key atom labels for NMR assignment.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | Singlet (s) | 1H | H-4 | The sole proton on the thiophene ring has no adjacent protons, resulting in a singlet. Its downfield shift is due to the electron-withdrawing effects of the adjacent sulfur atom and the ester group. |
| ~4.35 | Quartet (q) | 2H | -OCH₂- (a) | The methylene protons are adjacent to the three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). |
| ~1.38 | Triplet (t) | 3H | -CH₃ (b) | The methyl protons are adjacent to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3). |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O (Ester) | The carbonyl carbon is highly deshielded and appears far downfield. |
| ~135 | C-4 | The protonated carbon of the thiophene ring. |
| ~132 | C-3 | The carbon bearing the ester group is deshielded. |
| ~115 | C-2 | The carbon attached to bromine is shifted upfield relative to other aromatic carbons due to the heavy atom effect. |
| ~112 | C-5 | The second carbon attached to bromine, similar in environment to C-2. A signal for a similar carbon in 2,5-dibromothiophene appears around 112 ppm.[7] |
| ~62 | -OCH₂- (a) | The methylene carbon attached to the electronegative oxygen atom. |
| ~14 | -CH₃ (b) | The terminal methyl carbon, appearing in the typical aliphatic region. |
Conclusion: Synthesis of Evidence
The collective evidence from these orthogonal analytical techniques provides an undeniable confirmation of the structure as Ethyl 2,5-dibromothiophene-3-carboxylate.
-
Mass Spectrometry confirms the correct molecular formula (C₇H₆Br₂O₂S) and unambiguously proves the presence of two bromine atoms through its characteristic 1:2:1 isotopic pattern.
-
Infrared Spectroscopy validates the presence of the essential functional groups: the aromatic thiophene ring, the C-Br bonds, and, most critically, the strong C=O and C-O stretches of the ethyl ester.
-
NMR Spectroscopy provides the definitive structural framework. The ¹H NMR spectrum, with its single aromatic singlet and the characteristic quartet-triplet pattern of an ethyl group, confirms the substitution pattern and the identity of the ester. The ¹³C NMR spectrum accounts for all seven unique carbon atoms in their expected chemical environments.
This rigorous, multi-faceted approach ensures the highest level of confidence in the material's identity, a prerequisite for its successful application in the synthesis of high-performance electronic materials.
References
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An In-Depth Technical Guide to Ethyl 2,5-dibromothiophene-3-carboxylate: Properties, Synthesis, and Applications
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2,5-dibromothiophene-3-carboxylate, a pivotal heterocyclic building block in advanced materials science and medicinal chemistry. We will explore its core molecular characteristics, delve into its chemical reactivity, outline a robust synthesis and characterization workflow, and examine its critical applications in the development of organic electronics and novel therapeutic agents.
Section 1: Core Molecular Profile
Ethyl 2,5-dibromothiophene-3-carboxylate is a functionalized thiophene derivative valued for its specific electronic properties and reactive sites.[1][2] The molecule's utility is derived from the interplay between the electron-withdrawing ethyl carboxylate group and the two bromine atoms, which serve as versatile handles for subsequent chemical modifications.
A summary of its fundamental properties is presented below:
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆Br₂O₂S | [1][2][3] |
| Molecular Weight | 314.00 g/mol | [1][2] |
| CAS Number | 289470-44-6 | [1][2] |
| Appearance | Yellow to brownish powder or crystals | [1][2] |
| Melting Point | 35 - 37 °C | [1][2] |
| Purity | Typically >97% | [1][2] |
| Synonyms | 2,5-dibromo-3-ethylthiophene-carbon dioxide | [1][2] |
Section 2: Chemical Structure and Reactivity
The chemical behavior of Ethyl 2,5-dibromothiophene-3-carboxylate is dictated by its unique substitution pattern. The ethyl carboxylate group at the 3-position acts as an electron-withdrawing group, which lowers the electron density of the thiophene ring.[1][2] This electronic modulation is crucial for tuning the energy levels of resulting polymers in organic electronic applications.
The bromine atoms at the 2- and 5-positions are the primary sites of reactivity. These positions are highly susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Kumada), making the molecule an ideal precursor for constructing more complex molecular architectures.[4] This versatility is fundamental to its use in creating diverse libraries of compounds for drug discovery and for synthesizing conjugated polymers for electronic devices.
Caption: Key functional and reactive sites on the Ethyl 2,5-dibromothiophene-3-carboxylate molecule.
Section 3: Synthesis and Purification Workflow
The synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate typically involves the selective bromination of an appropriate thiophene precursor. The following protocol is a generalized, self-validating workflow designed for high purity and yield.
Experimental Protocol: Synthesis
Objective: To synthesize high-purity Ethyl 2,5-dibromothiophene-3-carboxylate via electrophilic bromination.
Materials:
-
Ethyl thiophene-3-carboxylate (1 equivalent)
-
N-Bromosuccinimide (NBS) (2.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve Ethyl thiophene-3-carboxylate (1 eq.) in anhydrous DMF.
-
Causality: Anhydrous conditions are critical to prevent side reactions with the highly reactive brominating agent. DMF is an excellent polar aprotic solvent for this reaction.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Electrophilic bromination is an exothermic process. Cooling the reaction controls the reaction rate, preventing over-bromination and the formation of undesired byproducts.
-
-
Bromination: Add N-Bromosuccinimide (2.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Portion-wise addition of NBS maintains a controlled concentration of the brominating agent, enhancing selectivity for the desired 2,5-dibrominated product. A slight excess ensures the reaction goes to completion.
-
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: TLC allows for visual confirmation of the consumption of the starting material and the formation of the product, ensuring the reaction is complete before proceeding to workup.
-
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. This will precipitate the crude product.
-
Causality: Quenching with water stops the reaction and precipitates the organic product, which has low aqueous solubility.
-
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.
-
Causality: The water wash removes residual DMF. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic phase before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Workflow
High purity is essential for applications in electronics and pharmaceuticals. Column chromatography is the standard method for purification.
Caption: Standard workflow for the purification of the target compound via column chromatography.
Section 4: Analytical Characterization
Structural confirmation and purity assessment are non-negotiable. A multi-technique approach is required for full validation.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and proton environment analysis. | A triplet and quartet corresponding to the ethyl group protons. A singlet for the remaining thiophene proton. Chemical shifts will be influenced by the electronegative bromine atoms. |
| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to the thiophene ring carbons, the ester carbonyl, and the ethyl group carbons. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak (M+) exhibiting a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4). |
| FT-IR Spectroscopy | Functional group identification. | Characteristic stretching frequencies for the C=O of the ester group (~1700-1720 cm⁻¹) and C-Br bonds. |
| HPLC | Purity assessment. | A single major peak indicating >97% purity. |
Section 5: Key Applications in Research and Development
Organic Electronics and Photovoltaics
Ethyl 2,5-dibromothiophene-3-carboxylate is a foundational building block for synthesizing high-performance polymer semiconductors.[1][2] Its structure allows for the creation of conjugated polymers with tunable bandgaps, making it invaluable for organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs).[1][2] For instance, it has been instrumental in the synthesis of low-bandgap polymers like PTQ2 and PBDB-TF-T1, which have led to significant advancements in the efficiency of polymer solar cells.[1][2]
Medicinal Chemistry and Drug Development
Thiophene-containing molecules are a well-established class of pharmacophores present in numerous approved drugs. Thiophene derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] Ethyl 2,5-dibromothiophene-3-carboxylate serves as a versatile intermediate in this field. The two bromine atoms are ideal handles for diversification. Using modern synthetic methods like Suzuki coupling, researchers can rapidly synthesize large libraries of novel thiophene derivatives by introducing various aryl or heterocyclic groups at the 2- and 5-positions.[4] This strategy accelerates the hit-to-lead optimization process in drug discovery campaigns, allowing for the systematic exploration of structure-activity relationships (SAR).
Conclusion
Ethyl 2,5-dibromothiophene-3-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in both materials science and pharmaceutical research. Its well-defined molecular structure, predictable reactivity, and established role in the synthesis of high-performance materials underscore its importance. For scientists and researchers, a thorough understanding of its properties and synthetic methodologies is the first step toward leveraging its full potential in creating next-generation technologies and therapies.
References
-
Ethyl 2,5-dibromothiophene-3-carboxylate - AZA Mid-Year Meeting. AZA Mid-Year Meeting. [Link]
-
Ethyl 2-bromothiophene-3-carboxylate | C7H7BrO2S | CID 11390678. PubChem. [Link]
-
Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S). PubChemLite. [Link]
-
Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
-
ethyl 3,5-dibromothiophene-2-carboxylate | CAS#:62224-22-0. Chemsrc. [Link]
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Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. National Institutes of Health. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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A Senior Scientist's Guide to the Commercial Sourcing and Quality Verification of Ethyl 2,5-dibromothiophene-3-carboxylate
Introduction: Identifying a Critical Building Block for Organic Electronics
Ethyl 2,5-dibromothiophene-3-carboxylate (CAS No. 289470-44-6) is a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. Its thiophene core, functionalized with two reactive bromine atoms at the 2- and 5-positions and an electron-withdrawing ethyl carboxylate group at the 3-position, makes it an exceptionally versatile precursor.[1][2] The strategic placement of these functional groups allows for regioselective cross-coupling reactions, such as Suzuki or Stille coupling, which are fundamental to the synthesis of conjugated polymers and complex organic molecules.
Primarily, this reagent is sought after for the synthesis of high-performance, medium-to-low bandgap polymer semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2] The electron-deficient nature of the thiophene ring, induced by the carboxylate group, is a key feature that chemists exploit to tune the electronic properties of the final polymer.[1][2] Given its role as a foundational monomer, the purity and consistency of commercially sourced Ethyl 2,5-dibromothiophene-3-carboxylate are not just matters of quality control; they are critical determinants of device performance and experimental reproducibility.
This guide provides researchers and drug development professionals with a comprehensive overview of the commercial landscape for this compound, expert guidance on interpreting supplier specifications, and a practical workflow for in-house quality verification.
Section 1: Commercial Availability and Supplier Analysis
Ethyl 2,5-dibromothiophene-3-carboxylate is readily available from a range of specialty chemical suppliers. While many vendors list the product, they often fall into categories of primary manufacturers or distributors. For research and development purposes, where lot-to-lot consistency is paramount, sourcing from suppliers who can provide comprehensive analytical data is crucial.
Below is a comparative summary of offerings from prominent vendors in the specialty chemicals space.
| Supplier | Typical Purity | CAS Number | Molecular Weight | Appearance | Notes |
| Ossila | >97% | 289470-44-6 | 314 g/mol | Yellow brownish powder/crystals | Specializes in materials for organic electronics, suggesting a focus on purity relevant to this application.[2] |
| Apollo Scientific (via CymitQuimica) | 95% | 289470-44-6 | 314 g/mol | Not specified | May be stabilized with copper, which would be critical information for planning downstream reactions.[3] |
| ChemUniverse | 95% | 289470-44-6 | 314 g/mol | Not specified | Offers smaller quantities (100mg, 250mg) suitable for initial screening experiments.[4] |
Expert Insight: The seemingly small difference between 95% and >97% purity can have profound implications. In polymerization reactions, trace impurities (such as monofunctional or non-functionalized thiophenes) can act as chain terminators, drastically limiting the molecular weight of the resulting polymer and, consequently, its electronic performance. When choosing a supplier, always prioritize one that provides a detailed Certificate of Analysis (CoA) with lot-specific data from methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a logical workflow for selecting a suitable vendor.
Section 2: Decoding Specifications - A Practical Guide for Researchers
The product data sheet is the first line of defense in ensuring quality. However, the listed specifications must be interpreted in the context of the intended application.
-
Purity (by GC/HPLC): This is the most critical parameter. For polymerization, a purity of >97% is recommended. It is essential to understand what constitutes the remaining percentage. The CoA should ideally identify major impurities.
-
Melting Point: A sharp melting point range (e.g., 35 °C - 37 °C) is a good secondary indicator of high purity.[2] A broad or depressed melting range suggests the presence of significant impurities.
-
Appearance: The expected appearance is a yellow to brownish powder or crystals.[2] Significant deviation from this, such as a dark brown or black solid, could indicate degradation or the presence of polymeric impurities.
-
NMR Spectroscopy: The CoA should include a ¹H NMR spectrum. This is the most powerful tool for confirming the identity and structural integrity of the molecule. Researchers should verify that the chemical shifts, integration values, and splitting patterns are consistent with the structure of Ethyl 2,5-dibromothiophene-3-carboxylate.
Section 3: Mandatory In-House Quality Control Workflow
Trust, but verify. Even when sourcing from a reputable supplier, it is best practice to perform a streamlined in-house quality control (QC) check on every new lot of a critical reagent before committing it to a large-scale synthesis. This self-validating step can prevent the loss of valuable time and materials.
Protocol: Rapid QC Verification of Ethyl 2,5-dibromothiophene-3-carboxylate
-
Visual Inspection: Upon receipt, visually inspect the material. Note its color and physical state. Compare it to the supplier's description and images of previous lots.
-
Solubility Check: Dissolve a small amount (1-2 mg) in a suitable solvent like chloroform-d (CDCl₃) or DMSO-d₆ in an NMR tube. The material should dissolve completely to form a clear solution. Any insoluble particulates should be noted.
-
¹H NMR Acquisition:
-
Prepare a sample of ~5-10 mg in ~0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Expected Peaks:
-
Triplet at ~1.4 ppm (3H, -CH₂CH₃ )
-
Quartet at ~4.4 ppm (2H, -CH₂ CH₃)
-
Singlet at ~7.6 ppm (1H, thiophene ring proton)
-
-
Verification: Confirm the presence of these peaks, their splitting patterns, and that their integration ratios are correct (3:2:1). Check for any significant impurity peaks.
-
-
GC-MS Analysis (Optional but Recommended):
-
Prepare a dilute solution of the material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample onto a GC-MS system.
-
Verification: The primary peak in the chromatogram should correspond to the target compound. The mass spectrum for this peak should show the characteristic molecular ion peak (m/z = 314) and the distinctive isotopic pattern for a molecule containing two bromine atoms. This analysis provides a more sensitive assessment of purity than NMR alone.
-
-
Approval and Documentation: If the material passes these checks, label the bottle with the date of verification and approve it for use. Record the lot number and QC results in the lab notebook for traceability.
The following diagram illustrates this essential in-house process.
Conclusion
Ethyl 2,5-dibromothiophene-3-carboxylate is an indispensable tool for the modern organic chemist, particularly in the synthesis of functional electronic materials. Its commercial availability is robust, but the onus is on the researcher to act as the final arbiter of quality. By critically evaluating supplier data, understanding the impact of purity on the intended application, and implementing a routine, in-house verification protocol, scientists can ensure the integrity of their starting materials. This diligence is the foundation of reproducible, high-impact research and development.
References
-
AZA Mid-Year Meeting. Ethyl 2,5-dibromothiophene-3-carboxylate. Available at: [Link]. [Accessed January 3, 2026].
-
ChemUniverse. ETHYL 2,5-DIBROMOTHIOPHENE-3-CARBOXYLATE [P58145]. Available at: [Link]. [Accessed January 3, 2026].
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safety and handling of Ethyl 2,5-dibromothiophene-3-carboxylate
An In-depth Technical Guide to the Safety and Handling of Ethyl 2,5-dibromothiophene-3-carboxylate
This guide provides comprehensive safety protocols and handling procedures for Ethyl 2,5-dibromothiophene-3-carboxylate, a critical building block in the fields of materials science and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective utilization of this compound. The narrative emphasizes the causality behind each procedural step, fostering a culture of safety built on scientific understanding.
Compound Identification and Physicochemical Properties
Ethyl 2,5-dibromothiophene-3-carboxylate is a halogenated heterocyclic compound widely used as an intermediate in organic synthesis.[1] Its utility stems from the two reactive bromine sites, which allow for facile functionalization through cross-coupling reactions, and the electron-withdrawing carboxylate group that influences the electronic properties of the thiophene ring.[2][3] These features make it a valuable precursor for creating advanced polymer semiconductors for OLEDs and organic photovoltaics, as well as for synthesizing novel pharmaceutical agents.[2][4]
A precise understanding of its physical properties is the foundation of safe handling.
| Property | Value | Source |
| CAS Number | 289470-44-6 | [2] |
| Molecular Formula | C₇H₆Br₂O₂S | [2][5] |
| Molecular Weight | 314.00 g/mol | [2] |
| Appearance | Yellow brownish powder/crystals | [2] |
| Melting Point | 35 - 37 °C | [2] |
| Purity | Typically >97% | [2][3] |
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for Ethyl 2,5-dibromothiophene-3-carboxylate is not fully established, the hazards can be inferred from its chemical structure and data from closely related brominated thiophene compounds. The primary risks are associated with its potential toxicity if ingested and its irritant properties upon contact with skin and eyes.
GHS Hazard Classification (Anticipated, based on analogous compounds)
| Hazard Class | Category | Hazard Statement | Source (Analogous Cmpd.) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [6] |
Scientist's Note (Causality): The hazards associated with this compound are rooted in its structure. Halogenated organic molecules can exhibit significant biological activity and toxicity. The carbon-bromine bonds can be metabolically cleaved or participate in unwanted reactions within biological systems. Furthermore, fine crystalline solids pose an inhalation risk and can easily contaminate surfaces and protective equipment.
Hierarchy of Controls: Engineering, Administrative, and Personal
A multi-layered approach to safety is essential. The most effective controls are applied at the source of the hazard.
Caption: Hierarchy of Controls for chemical handling.
Engineering Controls
-
Chemical Fume Hood: All handling of Ethyl 2,5-dibromothiophene-3-carboxylate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable.
-
Rationale: The fume hood provides the primary barrier, containing any dust or potential vapors and preventing inhalation, which is a primary route of exposure. It also contains spills within a manageable area.
-
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Designated Area: Clearly mark an area within a fume hood specifically for working with this and other hazardous brominated compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing or dust generation, a full-face shield should be worn over the safety goggles.[6]
-
Rationale: Protects against direct contact of the crystalline solid or solutions with the eyes, preventing serious irritation.[6]
-
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves must be inspected for integrity before each use.[6] Employ proper glove removal technique to avoid contaminating skin.[6]
-
Rationale: Prevents skin contact and irritation. Double-gloving is recommended when handling larger quantities.
-
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Typically not required if all work is conducted within a functioning fume hood. If a situation arises where dust may be generated outside of a hood (e.g., large-scale spill), a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[8]
Protocols for Safe Handling and Storage
Handling Protocol: Weighing and Transfer
-
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height. Place an analytical balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood.
-
Dispensing: Carefully open the main container. Use a clean spatula to transfer the desired amount of the crystalline solid to a weigh boat. Avoid pouring the solid directly from the bottle to minimize dust generation.
-
Transfer: Gently transfer the weighed compound into the reaction vessel or a container for dissolution.
-
Cleaning: Promptly and securely close the main container. Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., ethanol or isopropanol) to remove any residual crystals. Dispose of the wipe in the designated halogenated solid waste container.
-
Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[6]
Storage Protocol
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark location. Refrigeration at 2-8°C is recommended for long-term storage to minimize thermal degradation.[9]
-
Rationale: Thiophene derivatives can be sensitive to light, heat, and atmospheric oxygen, which can cause degradation through oxidation of the sulfur atom or other side reactions.[10] Proper storage is critical to maintaining the compound's purity and ensuring experimental reproducibility.
-
-
Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[9]
-
Incompatibilities: Keep away from strong oxidizing agents.[11]
Emergency Procedures
Rapid and correct response during an emergency is critical.
Spill Response
Caption: Decision tree for spill response.
For a small, contained solid spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Avoid raising dust. Do NOT sweep dry.
-
Gently cover the spill with an absorbent material to prevent aerosolization.
-
Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate the area with a suitable solvent and wipes. Place all cleaning materials into the same waste container.
First Aid Measures
Immediate medical attention should be sought in all cases of significant exposure. Show the Safety Data Sheet (SDS) to the attending physician.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[11]
Waste Disposal
Improper disposal of halogenated organic compounds poses a significant environmental risk.
-
Classification: Ethyl 2,5-dibromothiophene-3-carboxylate and any materials contaminated with it (e.g., gloves, wipes, silica gel) must be classified as halogenated organic waste .[12]
-
Procedure:
-
Collect all waste in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[12]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
-
Rationale (Self-Validation): This compound is insoluble in water and potentially toxic to aquatic life.[13] It must not enter drains or the environment. The standard and accepted disposal method for this type of waste is high-temperature incineration at a facility equipped with acid gas scrubbers to neutralize the hydrogen bromide (HBr) produced during combustion.[14]
Application in Synthesis: A Workflow Example
To contextualize these safety measures, consider the use of this compound in a typical Palladium-catalyzed Suzuki cross-coupling reaction.
Caption: A typical workflow for a Suzuki coupling reaction.
This workflow highlights multiple points where the handling protocols are critical: the initial weighing of the solid reagent (Step 2), the transfer into the reaction vessel, and the final segregation of halogenated waste streams (Step 6). Following the safety guidelines ensures that this powerful synthetic tool can be used with minimal risk to the researcher and the environment.
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An In-Depth Technical Guide to the Solubility of Ethyl 2,5-dibromothiophene-3-carboxylate
Foreword: The Critical Role of Solubility in Advancing Chemical Synthesis and Drug Discovery
To the dedicated researchers, scientists, and professionals in drug development, the journey from a promising molecule to a transformative technology or therapy is paved with meticulous experimentation and a deep understanding of fundamental chemical properties. Among these, solubility stands as a cornerstone, a gatekeeper that dictates the feasibility of a reaction, the ease of purification, and the bioavailability of a potential therapeutic agent. This guide is dedicated to a molecule of significant interest in the realm of organic electronics and medicinal chemistry: Ethyl 2,5-dibromothiophene-3-carboxylate. While this compound holds immense promise as a building block for novel materials and pharmaceuticals, a comprehensive public dataset of its solubility in various solvents remains elusive. This guide, therefore, takes a two-pronged approach. Firstly, it elucidates the theoretical underpinnings that govern the solubility of this specific molecule. Secondly, it provides a robust, field-proven experimental protocol to empower researchers to generate precise and reliable solubility data in their own laboratories. By understanding not just the "what" but the "why" and "how," you will be better equipped to unlock the full potential of Ethyl 2,5-dibromothiophene-3-carboxylate and other novel compounds in your research endeavors.
Molecular Profile and Theoretical Solubility Considerations
Ethyl 2,5-dibromothiophene-3-carboxylate (CAS: 289470-44-6) is a thiophene derivative with a molecular formula of C₇H₆Br₂O₂S and a molecular weight of approximately 314 g/mol .[1][2] Its structure, featuring a thiophene ring substituted with two bromine atoms and an ethyl carboxylate group, dictates its physicochemical properties and, consequently, its solubility.
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.
In Ethyl 2,5-dibromothiophene-3-carboxylate, the ester group (-COOEt) introduces polarity due to the electronegativity difference between the carbon and oxygen atoms, allowing for dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents. However, the thiophene ring, while containing a heteroatom, is largely non-polar. The two bulky bromine atoms further contribute to the molecule's non-polar character and increase its molecular weight, which can negatively impact solubility.
Based on this structure, we can anticipate the following general solubility trends:
-
High solubility in non-polar to moderately polar organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate, which can effectively solvate the thiophene ring and the ethyl ester group.
-
Limited solubility in highly polar protic solvents like water and ethanol. The non-polar thiophene ring and the large bromine atoms are expected to dominate the molecule's behavior in aqueous media, making it largely insoluble in water.[5]
-
Potential for increased solubility in acidic or basic aqueous solutions is low. The molecule lacks strongly acidic or basic functional groups that can be protonated or deprotonated to form more soluble ionic species.[5][6]
Applications and the Importance of Solubility Data
Understanding the solubility of Ethyl 2,5-dibromothiophene-3-carboxylate is paramount for its primary applications:
-
Organic Electronics: This compound is a key building block for the synthesis of medium to low bandgap polymer semiconductors used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2] Precise solubility data is crucial for solution-based processing techniques like spin coating and inkjet printing, where the concentration of the material in solution directly impacts film morphology and device performance.
-
Medicinal Chemistry: Thiophene derivatives are known to possess a wide range of pharmacological activities.[7][8] For any potential therapeutic application, solubility in biologically relevant media is a critical factor for absorption, distribution, metabolism, and excretion (ADME) properties. Poor aqueous solubility is a major hurdle in drug development.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of a comprehensive public solubility dataset for Ethyl 2,5-dibromothiophene-3-carboxylate, the following detailed protocol provides a reliable method for its determination. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Materials and Equipment
-
Ethyl 2,5-dibromothiophene-3-carboxylate (purity >97%)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, hexane)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Ethyl 2,5-dibromothiophene-3-carboxylate into a series of vials.
-
Add a precise volume of each selected solvent to the vials.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for at least 24 hours to ensure saturation is reached. The presence of undissolved solid is crucial.
-
-
Sample Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid overestimation of solubility.
-
-
Quantitative Analysis (using HPLC):
-
Calibration Curve: Prepare a series of standard solutions of Ethyl 2,5-dibromothiophene-3-carboxylate of known concentrations in the solvent of interest. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
-
Solubility Calculation:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of Ethyl 2,5-dibromothiophene-3-carboxylate in that specific solvent at the tested temperature.
-
Anticipated Solubility Data Table
While specific experimental data is not available in the public domain, a structured table for recording experimentally determined values should be maintained as follows:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Dichloromethane | 25 | To be determined | To be determined |
| Tetrahydrofuran | 25 | To be determined | To be determined |
| Hexane | 25 | To be determined | To be determined |
Conclusion: Empowering Future Research
The solubility of Ethyl 2,5-dibromothiophene-3-carboxylate is a fundamental parameter that underpins its utility in both materials science and drug discovery. While this guide has provided a robust theoretical framework for understanding its solubility, the true power lies in the hands of the researcher to generate precise experimental data. The provided protocol is a blueprint for achieving this. By systematically determining and sharing solubility data, the scientific community can accelerate the development of next-generation technologies and therapies built upon this versatile thiophene derivative.
References
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-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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-
1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]
-
Ethyl 2,5-dibromothiophene-3-carboxylate - AZA Mid-Year Meeting. (n.d.). Retrieved from [Link]
-
Al-Azab, M., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 86, 555-565. Retrieved from [Link]
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Biris, C. M., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(15), 4983. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) of Ethyl 2,5-dibromothiophene-3-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,5-dibromothiophene-3-carboxylate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular structure of synthesized compounds is paramount for ensuring purity, confirming identity, and predicting reactivity. Ethyl 2,5-dibromothiophene-3-carboxylate is a key building block in the synthesis of advanced materials, including organic semiconductors.[1][2] Its rigid thiophene core and functional handles (bromine atoms and an ethyl ester) make it a versatile precursor for creating complex molecular architectures. This guide provides a detailed analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
The chemical structure of Ethyl 2,5-dibromothiophene-3-carboxylate is presented below. The molecule's asymmetry and the presence of various functional groups give rise to a unique spectroscopic fingerprint.
Caption: Chemical structure of Ethyl 2,5-dibromothiophene-3-carboxylate.
This guide will now delve into the specific spectroscopic techniques used to elucidate and confirm this structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the structure.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2,5-dibromothiophene-3-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| A | 7.3 - 7.5 | Singlet | 1H | Thiophene Ring Proton (H-4) |
| B | 4.2 - 4.4 | Quartet | 2H | Methylene Protons (-OCH₂CH₃) |
| C | 1.2 - 1.4 | Triplet | 3H | Methyl Protons (-OCH₂CH₃) |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Ethyl 2,5-dibromothiophene-3-carboxylate is expected to show three distinct signals.
-
Thiophene Proton (Signal A): A singlet is predicted in the aromatic region (around 7.3-7.5 ppm) corresponding to the single proton on the thiophene ring. The downfield shift is due to the deshielding effect of the aromatic ring current and the electron-withdrawing bromine atoms and carboxylate group.[3][4]
-
Ethyl Ester Protons (Signals B and C): The ethyl group of the ester will give rise to two signals. A quartet (Signal B) around 4.2-4.4 ppm is expected for the methylene (-OCH₂-) protons, which are deshielded by the adjacent oxygen atom. These protons are split by the three neighboring methyl protons. The methyl (-CH₃) protons (Signal C) are expected to appear as a triplet around 1.2-1.4 ppm, split by the two adjacent methylene protons.[5][6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A sufficient number of scans is necessary due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 160 - 165 | Carbonyl Carbon (C=O) |
| 130 - 135 | Thiophene Carbon (C-3) |
| 125 - 130 | Thiophene Carbon (C-4) |
| 115 - 120 | Thiophene Carbon (C-2) |
| 110 - 115 | Thiophene Carbon (C-5) |
| 60 - 65 | Methylene Carbon (-OCH₂) |
| 10 - 15 | Methyl Carbon (-CH₃) |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position (160-165 ppm) due to the strong deshielding effect of the double-bonded oxygen.[7]
-
Thiophene Carbons: The four carbons of the thiophene ring will appear in the aromatic region (110-135 ppm). The carbons directly attached to the bromine atoms (C-2 and C-5) are expected to be shifted upfield compared to unsubstituted thiophene due to the heavy atom effect of bromine.[8][9] The carbon attached to the ester group (C-3) will be downfield, and the protonated carbon (C-4) will also be in this region.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will be found around 60-65 ppm, deshielded by the oxygen atom. The terminal methyl carbon (-CH₃) will be the most upfield signal, typically between 10-15 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol
-
Sample Preparation: The IR spectrum can be obtained using a neat sample (if liquid) between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet for a solid sample.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Weak-Medium | Aliphatic C-H Stretch |
| 1730 - 1710 | Strong | C=O Stretch (Ester) |
| 1550 - 1450 | Medium | C=C Stretch (Thiophene Ring) |
| 1250 - 1100 | Strong | C-O Stretch (Ester) |
| 800 - 600 | Medium-Strong | C-Br Stretch |
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups in Ethyl 2,5-dibromothiophene-3-carboxylate.
-
C=O Stretch: A strong, sharp absorption band between 1730-1710 cm⁻¹ is a definitive indicator of the ester carbonyl group.[10][11]
-
C-H Stretches: Weaker bands above 3000 cm⁻¹ correspond to the C-H stretch of the thiophene ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the ethyl group.[12]
-
C=C and C-O Stretches: Absorptions in the 1550-1450 cm⁻¹ region are characteristic of the thiophene ring's C=C stretching vibrations.[13][14] A strong band in the 1250-1100 cm⁻¹ range is indicative of the C-O single bond stretch of the ester.[15][16]
-
C-Br Stretch: The presence of carbon-bromine bonds is confirmed by absorptions in the fingerprint region, typically between 800-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion |
| 312, 314, 316 | [M]⁺˙ (Molecular Ion) |
| 283, 285, 287 | [M - C₂H₅]⁺ |
| 267, 269, 271 | [M - OC₂H₅]⁺ |
| 235, 237 | [M - Br]⁺ |
| 156 | [M - 2Br]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of Ethyl 2,5-dibromothiophene-3-carboxylate will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximately 1:1 ratio).[17]
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will appear as a cluster of three peaks at m/z 312, 314, and 316, with a relative intensity ratio of approximately 1:2:1. This pattern is a hallmark of a molecule containing two bromine atoms.[18]
-
Fragmentation Pattern: Key fragmentation pathways include the loss of the ethyl group ([M - C₂H₅]⁺) and the ethoxy group ([M - OC₂H₅]⁺).[19][20] The loss of a bromine atom ([M - Br]⁺) and both bromine atoms ([M - 2Br]⁺) would also be expected. The fragmentation pattern provides further confirmation of the molecular structure.
Caption: Predicted fragmentation pathway for Ethyl 2,5-dibromothiophene-3-carboxylate.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of Ethyl 2,5-dibromothiophene-3-carboxylate. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the compound's identity and purity. This detailed spectroscopic analysis is an indispensable step in the quality control and application of this important chemical intermediate in the development of novel materials and pharmaceuticals.
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starting materials for Ethyl 2,5-dibromothiophene-3-carboxylate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
Introduction
Ethyl 2,5-dibromothiophene-3-carboxylate is a pivotal heterocyclic building block in the fields of materials science and drug development. As a thiophene derivative, its unique electronic properties make it a sought-after precursor for the synthesis of advanced organic materials. Specifically, the carboxylate group acts as an electron-withdrawing group, which modulates the electron density of the thiophene ring.[1][2] This compound is frequently utilized in the creation of medium to low bandgap polymer semiconductors, which are essential components in highly efficient organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2][3] The two bromine atoms provide reactive sites for further functionalization, typically through cross-coupling reactions, allowing for the construction of complex and extended π-conjugated systems.[4]
This guide provides a comprehensive overview of the synthetic pathway to Ethyl 2,5-dibromothiophene-3-carboxylate, beginning with the preparation of its immediate precursor, Ethyl thiophene-3-carboxylate. It is designed for researchers and scientists, offering detailed, step-by-step protocols and explaining the chemical principles behind the experimental choices.
Part 1: Synthesis of the Starting Material: Ethyl thiophene-3-carboxylate
The most direct route to the target molecule begins with the synthesis of Ethyl thiophene-3-carboxylate. This is typically achieved through a classic Fischer esterification of 3-thiophenecarboxylic acid with ethanol. The reaction is catalyzed by a strong acid, though using an activating agent like thionyl chloride is also a highly effective method that converts the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with ethanol.
Reaction Workflow: Fischer Esterification
The following diagram illustrates the conversion of 3-thiophenecarboxylic acid to its corresponding ethyl ester.
Caption: Workflow for the synthesis of Ethyl thiophene-3-carboxylate.
Causality and Experimental Choices
The use of thionyl chloride (SOCl₂) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a robust method for this esterification.[5][6]
-
Thionyl Chloride : It converts the carboxylic acid into a highly reactive acyl chloride. This avoids the equilibrium limitations of traditional acid-catalyzed Fischer esterification, often leading to higher yields and faster reaction times.
-
DMAP : This acts as a nucleophilic catalyst, accelerating the formation of the acyl chloride intermediate.
-
Ethanol : Serves as both the reagent and, in many protocols, the solvent. Using it in excess helps drive the reaction to completion.
-
Temperature Control : The initial addition of thionyl chloride is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[5]
Quantitative Data: Reagents for Ethyl thiophene-3-carboxylate Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Thiophenecarboxylic Acid | 128.15 | 70 | 1.0 |
| Thionyl Chloride | 118.97 | 200 | ~2.8 |
| Ethanol | 46.07 | Solvent | Excess |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.7 | 0.01 |
Table based on a literature procedure.[5]
Experimental Protocol
-
To a 250 mL round-bottom flask, add 3-thiophenecarboxylic acid (9.0 g, 70 mmol) and 4-dimethylaminopyridine (86 mg, 0.7 mmol) to ethanol (100 mL).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add thionyl chloride (13 mL, 200 mmol) dropwise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by silica gel column chromatography (eluent: heptane/dichloromethane, 1:1) to yield pure Ethyl thiophene-3-carboxylate. A typical yield is around 91%.[5]
Part 2: Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
The target compound is synthesized via the electrophilic aromatic bromination of Ethyl thiophene-3-carboxylate. Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution, primarily at the C2 and C5 positions (α-positions), which are more reactive than the C3 and C4 positions (β-positions).[7][8] The ester group at the C3 position is a deactivating, meta-directing group in benzene chemistry; however, in thiophenes, the inherent reactivity of the α-positions dominates, leading to bromination at the two available α-carbons, C2 and C5.
N-bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a reliable and easy-to-handle source of electrophilic bromine.[9][10] The reaction mechanism is believed to proceed through the formation of a bromonium ion intermediate.[11][12]
Reaction Scheme: Dibromination of Ethyl thiophene-3-carboxylate
This diagram outlines the direct bromination of the synthesized starting material to the final product.
Caption: Synthesis of the target compound via electrophilic bromination.
Causality and Experimental Choices
-
N-Bromosuccinimide (NBS) : Provides a source of Br⁺ for the electrophilic substitution. Using slightly more than two equivalents ensures the dibromination of both α-positions. The reaction is often performed in the dark to prevent radical side reactions that can be initiated by light.[13]
-
Solvent : Acetonitrile is a common solvent for NBS brominations as it is polar enough to dissolve the reagents but does not react with them.[9] Other solvents like chloroform or DMF can also be used.[13]
-
Temperature : The reaction is typically started at a low temperature (0 °C) to control the reaction rate and selectivity, then allowed to warm to room temperature or gently heated to ensure completion.[9]
Quantitative Data: Reagents for Dibromination
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl thiophene-3-carboxylate | 156.20 | 10 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 21 | 2.1 |
| Acetonitrile | 41.05 | Solvent | N/A |
Experimental Protocol
-
Dissolve Ethyl thiophene-3-carboxylate (1.56 g, 10 mmol) in acetonitrile (20 mL) in a flask protected from light (e.g., wrapped in aluminum foil).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (3.74 g, 21 mmol) in one portion to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into water (50 mL).
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the pure Ethyl 2,5-dibromothiophene-3-carboxylate.
Conclusion
The synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate is a robust two-step process that is accessible in a standard organic chemistry laboratory. The initial esterification of 3-thiophenecarboxylic acid provides the necessary precursor, which is then subjected to a regioselective dibromination using N-bromosuccinimide. The electronic properties of the thiophene ring and the directing effects of the ester substituent predictably yield the desired 2,5-dibromo isomer. This guide provides the fundamental protocols and chemical rationale necessary for the successful synthesis of this valuable chemical intermediate.
References
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Zhang, M., et al. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry. Available at: [Link]
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Hou, H., et al. (2022). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry. Available at: [Link]
-
Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
- Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
-
AZA Mid-Year Meeting. Ethyl 2,5-dibromothiophene-3-carboxylate. Available at: [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Available at: [Link]
-
OUCI. Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Available at: [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. Available at: [Link]
-
ResearchGate. (2019). Electrophilic Substitution of Thiophene and its Derivatives. Available at: [Link]
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PubChem. Ethyl 2-bromothiophene-3-carboxylate. Available at: [Link]
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Liu, L., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
-
ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]
-
ResearchGate. (2010). A novel method for the bromination of thiophenes. Available at: [Link]
-
ResearchGate. (2022). Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from.... Available at: [Link]
-
Reddit. (2015). NBS bromination of thienyl moieties. Available at: [Link]
-
PubChemLite. Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S). Available at: [Link]
-
JOCPR. (2013). A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 2,5-dibromothiophene-3-carboxylate
Introduction
Ethyl 2,5-dibromothiophene-3-carboxylate is a pivotal building block in the synthesis of advanced organic materials. Its thiophene core, functionalized with two reactive bromine atoms and an electron-withdrawing carboxylate group, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2][3] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules from smaller precursors.[4][5] For researchers in drug discovery and materials science, mastering the Suzuki coupling of this substrate is crucial for developing novel conjugated polymers, organic semiconductors for photovoltaics (OPVs), and pharmacologically active compounds.[1][6][7][8]
This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for performing Suzuki coupling reactions with Ethyl 2,5-dibromothiophene-3-carboxylate. We will delve into the mechanistic underpinnings, strategic considerations for regioselectivity, and step-by-step procedures for both selective mono-arylation and exhaustive di-arylation.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[4][9][10][11] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents and byproducts.[4][12] The catalytic cycle, which is central to understanding and troubleshooting the reaction, proceeds through three fundamental steps:
-
Oxidative Addition: The cycle begins with a palladium(0) catalyst, which inserts itself into the carbon-bromine bond of the Ethyl 2,5-dibromothiophene-3-carboxylate. This step is often the rate-determining step and results in a palladium(II) complex.[5][10][12]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound, making it more nucleophilic and promoting the ligand exchange on the palladium center.[10][12][13]
-
Reductive Elimination: The final step involves the formation of a new carbon-carbon bond between the two organic partners, releasing the desired product. The palladium(0) catalyst is simultaneously regenerated, allowing it to re-enter the catalytic cycle.[9][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Controlling Regioselectivity: The Key to Mono- vs. Di-substitution
A critical consideration when working with Ethyl 2,5-dibromothiophene-3-carboxylate is controlling the regioselectivity of the coupling. The two bromine atoms at the C2 and C5 positions of the thiophene ring exhibit different reactivities. The electron-withdrawing nature of the ester group at the C3 position influences the electron density of the ring, making the adjacent C2 and C5 positions more susceptible to oxidative addition.
Generally, for 2,5-dibromothiophenes with an alkyl or electron-donating group at the C3 position, the Suzuki coupling preferentially occurs at the C5 position.[6][14][15] This is attributed to the C5 position being more electron-deficient. By carefully controlling the stoichiometry of the boronic acid, a selective mono-arylation can be achieved.[6][16] Using an excess of the boronic acid and prolonged reaction times will drive the reaction to completion, resulting in di-substitution.[6][7]
Application Notes: A Scientist's Guide to Component Selection
The success of a Suzuki coupling reaction is highly dependent on the judicious selection of its components.[17]
| Component | Recommended Reagents | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Pd(PPh₃)₄ is a robust and widely used catalyst for a variety of Suzuki couplings.[7][18] Pd(dppf)Cl₂ is often more active and stable, particularly with challenging substrates or for achieving higher yields.[18] For difficult couplings, consider using more advanced catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos.[19] |
| Base | K₃PO₄ (Potassium phosphate), K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate) | A base is crucial for activating the boronic acid.[5][13] K₃PO₄ is often an excellent choice for dibromothiophene couplings, providing good yields.[7] K₂CO₃ is a common and cost-effective alternative.[6] For substrates with base-sensitive functional groups like esters, using a milder base such as KF can prevent hydrolysis, though it may lead to slower reaction rates.[13][20] |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, THF/Water | A mixture of an organic solvent and water is typically used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[7][21] 1,4-Dioxane is an excellent solvent due to its ability to dissolve both organic and inorganic reagents.[7][18] Toluene can be used for higher reaction temperatures.[18] All solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[22] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Arylboronic acids are widely available and generally reactive.[5] Pinacol esters can offer greater stability and are less prone to protodeboronation, which is a common side reaction.[11] |
Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to the described steps, particularly regarding the maintenance of an inert atmosphere, is critical for reproducibility and success.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Selective Mono-arylation of Ethyl 2,5-dibromothiophene-3-carboxylate
This protocol is optimized for the selective coupling at one of the bromine positions, typically the more reactive C5 position.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 mmol)
-
Arylboronic acid (1.0 - 1.1 mmol)
-
Pd(PPh₃)₄ (0.05-0.06 mmol, 5-6 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 mmol)
-
1,4-Dioxane (degassed, 8 mL)
-
Water (degassed, 2 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 mmol), the arylboronic acid (1.0 mmol), and K₃PO₄ (4.0 mmol).[14]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 15-20 minutes. Maintain a positive pressure of argon throughout the reaction.[22]
-
Solvent and Catalyst Addition: Under the argon atmosphere, add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the mixture for 10-15 minutes. Then, add the Pd(PPh₃)₄ catalyst.[7]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.[7][14]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[22]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure mono-arylated product.
Protocol 2: Di-arylation of Ethyl 2,5-dibromothiophene-3-carboxylate
This protocol is designed for the exhaustive double Suzuki coupling to yield the 2,5-diarylthiophene derivative.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Pd(PPh₃)₄ (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 mmol)
-
1,4-Dioxane (degassed, 8 mL)
-
Water (degassed, 2 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask, add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 mmol), the arylboronic acid (2.5 mmol), and K₃PO₄ (4.0 mmol).[7] The key difference from the mono-arylation protocol is the use of an excess of the boronic acid.
-
Inert Atmosphere: Seal the flask and thoroughly purge with argon for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL), followed by the Pd(PPh₃)₄ catalyst under an argon counterflow.[7]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction for the complete disappearance of both the starting material and the mono-substituted intermediate. This may take 12-24 hours.
-
Work-up and Purification: Follow the same work-up, extraction, drying, and purification steps as described in Protocol 1 to isolate the pure 2,5-diarylthiophene product.[7][18][22]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidized), impure reagents, insufficient degassing. | Ensure all reagents are pure and dry. Thoroughly degas solvents. Use a fresh bottle of catalyst or a pre-catalyst.[23] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) source without a reducing agent. | Meticulously deoxygenate the reaction mixture.[11] Use a Pd(0) source like Pd(PPh₃)₄. |
| Protodeboronation | Presence of excess water or acid, prolonged reaction times at high temperatures. | Use anhydrous solvents and a well-dried base. Minimize reaction time once the starting material is consumed. Consider using a more stable boronic ester.[11][20] |
| Hydrolysis of Ester | Strong basic conditions, especially with prolonged heating in aqueous media. | Use a milder base like KF or CsF.[20] Alternatively, perform the reaction in a non-aqueous solvent system if possible, though this may require different bases and catalysts. |
Safety Precautions
-
Reagents: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks.
-
Inert Atmosphere: Schlenk line techniques require proper training to handle pressurized gas cylinders and glassware under vacuum/positive pressure.
-
Reaction Conditions: Heating sealed vessels can lead to pressure buildup. Ensure the reaction vessel is appropriately sized and vented if necessary, or use a pressure-rated tube. Always use a blast shield when heating sealed reactions.[21]
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
- Griffini, G., Sommer, M., & Beverina, L. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters, 9(8), 1167–1171.
- Bryan, Z. J., & McNeil, A. J. (2013). Nickel-Catalyzed Suzuki Polycondensation for Controlled Synthesis of Ester-Functionalized Conjugated Polymers. Macromolecules, 46(21), 8395–8401.
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
- Ali, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2456.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- Liu, M., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 4(8), 2536-2542.
- Griffini, G., Sommer, M., & Beverina, L. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters, 9(8), 1167-1171.
- Andreas, K. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Burges, D. L., et al. (2015). Reliable suzuki chemistry for functionalised polythiophene synthesis.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
- Sharma, G. D., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Materials Chemistry Frontiers, 4(3), 740-768.
- Iino, H., et al. (2011). Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization.
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AZA Mid-Year Meeting. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate. Retrieved from [Link]
- Griffini, G., Sommer, M., & Beverina, L. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters, 9(8), 1167-1171.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. Retrieved from [Link]
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R Discovery. (2011). Suzuki polycondensation: a simple way for synthesis of new polyazines containing thiophene and fluorene moieties. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10.... Retrieved from [Link]
- Ali, S., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2998.
- Munday, R. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6445-6473.
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Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
- Ali, S., et al. (2018). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 23(11), 2998.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
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Application Note: Leveraging Ethyl 2,5-dibromothiophene-3-carboxylate for the Synthesis of Advanced Organic Light-Emitting Diode (OLED) Materials
Introduction: The Strategic Role of Thiophene Derivatives in OLED Emitters
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of novel organic semiconducting materials. Thiophene-based conjugated polymers have become a cornerstone in this field, prized for their excellent charge transport properties, high photoluminescence quantum yields, and tunable electronic characteristics.[1] Ethyl 2,5-dibromothiophene-3-carboxylate emerges as a particularly strategic building block for the synthesis of high-performance polymers for OLED applications.
The presence of two bromine atoms at the 2 and 5 positions provides reactive sites for facile carbon-carbon bond formation through well-established cross-coupling reactions, such as Suzuki and Stille polymerizations.[2][3] This enables the incorporation of this thiophene unit into a larger conjugated polymer backbone. The ethyl carboxylate group at the 3-position is an electron-withdrawing moiety, which serves to lower the electron density of the thiophene ring.[4][5] This modulation of the electronic character of the monomer unit is a key strategy in tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. Such control is critical for optimizing charge injection and transport, and for tuning the emission color of the final OLED device.
This application note provides a comprehensive guide for researchers and scientists on the utilization of Ethyl 2,5-dibromothiophene-3-carboxylate in the synthesis of conjugated polymers for OLED applications. We will delve into the rationale behind experimental design, provide detailed synthetic protocols, and discuss the characterization of the resulting materials and their prospective performance in OLED devices.
Molecular Design and Synthetic Strategy
The primary synthetic route to high molecular weight conjugated polymers from Ethyl 2,5-dibromothiophene-3-carboxylate involves palladium-catalyzed cross-coupling reactions. Stille and Suzuki polymerizations are the most prevalent methods, each offering distinct advantages and considerations.
Causality in Monomer and Co-monomer Selection
The choice of co-monomer to be polymerized with Ethyl 2,5-dibromothiophene-3-carboxylate is critical in determining the optoelectronic properties of the final polymer. A donor-acceptor (D-A) copolymer architecture is a widely adopted strategy for tuning the bandgap and emission color of organic semiconductors. In this design, Ethyl 2,5-dibromothiophene-3-carboxylate can act as an acceptor unit due to its electron-withdrawing ethyl carboxylate group. When copolymerized with an electron-rich (donor) co-monomer, the resulting D-A polymer will exhibit an intramolecular charge transfer (ICT) character, which typically leads to a red-shifted absorption and emission compared to the constituent monomers.
Common donor co-monomers for this purpose include:
-
Fluorene derivatives: Known for their high photoluminescence quantum yield and blue emission.
-
Carbazole derivatives: Offer good hole-transporting properties and thermal stability.
-
Benzodithiophene (BDT) derivatives: Provide a planar structure that encourages intermolecular π-π stacking, enhancing charge mobility.
The selection of the specific donor unit allows for precise tuning of the final polymer's properties to target specific emission colors and performance characteristics.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative donor-acceptor copolymer using Ethyl 2,5-dibromothiophene-3-carboxylate via Stille polymerization.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This protocol describes the synthesis of a copolymer of Ethyl 2,5-dibromothiophene-3-carboxylate with a distannylated donor co-monomer.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (≥97% purity)
-
Distannylated co-monomer (e.g., 2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexanes
-
Deionized water
-
Argon gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 mmol) and the distannylated co-monomer (1.0 mmol) in anhydrous toluene (20 mL).
-
Catalyst Preparation: In a separate flame-dried Schlenk flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in anhydrous toluene (5 mL). Stir for 15 minutes at room temperature.
-
Polymerization: Add the catalyst solution to the monomer solution via a gas-tight syringe. Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 110 °C and stir under argon for 48 hours. The solution will typically become darker and more viscous as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer sequentially with methanol, acetone, and hexanes to remove oligomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes.
-
Finally, extract the polymer with chloroform or chlorobenzene.
-
-
Final Precipitation and Drying: Concentrate the chloroform/chlorobenzene solution and precipitate the polymer into methanol. Collect the fibrous polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
Rationale for Experimental Choices:
-
Anhydrous and Inert Conditions: Palladium catalysts are sensitive to oxygen and moisture. The use of a Schlenk line and anhydrous solvents is crucial to prevent catalyst deactivation and ensure a high degree of polymerization.
-
Catalyst System: The combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃ is a standard and effective catalyst system for Stille polymerization. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Soxhlet Extraction: This is a critical purification step to remove low molecular weight oligomers and residual monomers, which can negatively impact the performance of the final OLED device.
Characterization and Data Presentation
The synthesized polymer should be thoroughly characterized to determine its molecular weight, and optical and electrochemical properties.
| Characterization Technique | Parameter Measured | Typical Expected Results |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Polydispersity index (PDI) | Mn > 10 kDa, PDI < 2.5 |
| UV-Vis Spectroscopy (in solution and thin film) | Absorption maxima (λₘₐₓ) | Broad absorption in the visible range, red-shifted in thin film |
| Photoluminescence (PL) Spectroscopy | Emission maxima (λₑₘ) | Emission in the target color range (e.g., green, yellow, red) |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | HOMO ~ -5.0 to -5.5 eV, LUMO ~ -2.5 to -3.0 eV |
OLED Device Fabrication and Performance
While specific performance data for polymers derived solely from Ethyl 2,5-dibromothiophene-3-carboxylate in OLEDs is not extensively reported, we can propose a standard device architecture based on known properties of similar thiophene-based polymers.
Proposed OLED Device Architecture
A typical solution-processed OLED device architecture would be as follows:
ITO / PEDOT:PSS / Emissive Polymer Layer / Electron Transport Layer (ETL) / Cathode
-
ITO (Indium Tin Oxide): Transparent anode
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole injection layer
-
Emissive Polymer Layer: The synthesized polymer
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) or a solution-processable ETL
-
Cathode: Low work function metal, e.g., Ca/Al or LiF/Al
Visualization of the Synthetic and Device Fabrication Workflow
Caption: Workflow from monomer to final OLED device.
Conclusion
Ethyl 2,5-dibromothiophene-3-carboxylate is a versatile and valuable building block for the synthesis of advanced conjugated polymers for OLED applications. Its dibromo functionality allows for straightforward incorporation into polymer backbones via established cross-coupling methodologies, while the electron-withdrawing ethyl carboxylate group provides a crucial handle for tuning the electronic properties of the resulting materials. By carefully selecting co-monomers and employing robust polymerization and purification techniques, researchers can develop novel emissive polymers with tailored properties for high-performance OLED devices. The protocols and guidelines presented in this application note provide a solid foundation for the exploration and optimization of these promising materials.
References
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Thiophene-based conjugated polymers for light-emitting diodes: Effect of aryl groups on photoluminescence efficiency and redox behavior. (n.d.). ScholarBank@NUS. Retrieved January 3, 2026, from [Link]
-
Ethyl 2,5-dibromothiophene-3-carboxylate - AZA Mid-Year Meeting. (n.d.). Retrieved January 3, 2026, from [Link]
-
Design and synthesis of new donor–acceptor type conjugated copolymers derived from thiophenes. (2008). Polymer, 49(23), 5051-5058. [Link]
-
The architecture of the fabricated OLED devices. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES - Electronic Theses and Dissertations. (2022). Retrieved January 3, 2026, from [Link]
-
Thiophene-based conjugated polymers for light-emitting diodes: Effect of aryl groups on photoluminescence efficiency and redox behavior. (n.d.). ScholarBank@NUS. Retrieved January 3, 2026, from [Link]
-
Design and synthesis of new donor-acceptor type conjugated copolymers derived from thiophenes | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Novel OLED Architecture Simplifies Device Manufacturing - Tech Briefs. (2020, April 2). Retrieved January 3, 2026, from [Link]
-
Solution-doped donor-acceptor copolymers based on diketopyrrolopyrrole and 3, 3'-bis (2-(2 - OSTI. (n.d.). Retrieved January 3, 2026, from [Link]
-
(PDF) Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.). Retrieved January 3, 2026, from [Link]
-
The comparison of parameters in OLEDs with various device structures with F8BT film thickness ∼800 nm. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. (2020, January 27). Retrieved January 3, 2026, from [Link]
-
Summary of the OLED device performances based SP3 and TP2 polymers - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
The Role of Thiophene Derivatives in Modern OLED Technology. (2025, November 3). Retrieved January 3, 2026, from [Link]
-
Synthesis of 3-alkynyl-2,5-dibromo-thiophene and 3,3′-dialkynyl-5, 5′-dibromo-2,2′-bithiophene as the starting compounds for π-conjugated polymer - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
- CN103467485A - Preparation method of 2,5-diethyl dioctyl phthalate-3,4-ethylenedioxythiophene - Google Patents. (n.d.).
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Application Notes & Protocols: Synthesis of Conjugated Polymers from Ethyl 2,5-dibromothiophene-3-carboxylate
Introduction
Ethyl 2,5-dibromothiophene-3-carboxylate is a pivotal monomer in the synthesis of advanced conjugated polymers. Its structure is unique, featuring a thiophene ring functionalized with two bromine atoms at the 2 and 5 positions, which are susceptible to various cross-coupling reactions.[1] The strategic placement of an electron-withdrawing ethyl carboxylate group at the 3-position significantly lowers the electron density of the thiophene ring.[2][3] This intrinsic electronic property is instrumental in tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers. Consequently, this monomer is a key building block for creating medium-to-low bandgap polymer semiconductors, which are highly sought after for applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2][4][5]
This guide provides an in-depth exploration of the primary synthetic methodologies for polymerizing Ethyl 2,5-dibromothiophene-3-carboxylate, with a focus on Stille, Suzuki, and Grignard Metathesis (GRIM) polymerizations. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the characterization of the final polymeric materials.
Polymerization Methodologies: A Comparative Overview
The synthesis of conjugated polymers from Ethyl 2,5-dibromothiophene-3-carboxylate relies on transition metal-catalyzed cross-coupling reactions. The choice of method depends on factors such as desired polymer properties (e.g., molecular weight, regioregularity), tolerance to functional groups, and considerations regarding reagent toxicity and cost.
Stille Cross-Coupling Polymerization
The Stille reaction is a robust and versatile method for forming carbon-carbon bonds, making it highly suitable for polycondensation.[6] It involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide. Its primary advantage is the high tolerance for a wide variety of functional groups, which often obviates the need for protecting groups.[7] However, the toxicity of organotin reagents and the difficulty in removing tin residues from the final polymer are significant drawbacks that require meticulous purification procedures.
Experimental Workflow: Stille Polymerization
Caption: Workflow for Suzuki polymerization.
Detailed Protocol: Suzuki Polymerization
-
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (Monomer A)
-
Aryl-diboronic acid or ester co-monomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane or Toluene
-
Deionized water
-
Methanol
-
-
Procedure:
-
Inert Atmosphere Setup: As with Stille polymerization, maintain a strict inert atmosphere.
-
Reagent Addition: In a Schlenk flask, combine Monomer A (1.0 mmol), the diboronic acid co-monomer (1.0 mmol), and Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base: Add 1,4-dioxane (15 mL). In a separate flask, prepare a 2M aqueous solution of K₂CO₃, and degas it thoroughly with argon. Add the base solution (2-3 equivalents) to the reaction flask. The biphasic mixture is necessary for the catalytic cycle to proceed.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 48-72 hours.
-
Work-up: After cooling, pour the reaction mixture into a methanol/water mixture (1:1 v/v, 250 mL).
-
Purification: Collect the precipitated polymer by filtration. The purification follows the same rigorous Soxhlet extraction procedure outlined for the Stille polymerization to remove catalyst and salt residues.
-
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a chain-growth method, distinct from the step-growth nature of Stille and Suzuki couplings. [8]It is particularly effective for synthesizing highly regioregular poly(3-substituted thiophene)s. [9]The mechanism is considered "quasi-living," which allows for good control over molecular weight based on the monomer-to-initiator ratio and enables the synthesis of block copolymers. [10][11][12]The reaction involves in-situ formation of a thiophene Grignard reagent, which is then polymerized using a nickel catalyst.
Causality Note: The ester group on Ethyl 2,5-dibromothiophene-3-carboxylate is sensitive to Grignard reagents. Therefore, direct application of standard GRIM protocols can be challenging. The protocol below is a general method for a 3-alkylthiophene, illustrating the principle. Modification, such as using a more sterically hindered Grignard reagent or low temperatures, would be necessary to potentially suppress side reactions with the ester.
Experimental Workflow: GRIM Polymerization
Caption: Workflow for GRIM polymerization.
Detailed Protocol: GRIM Polymerization (General)
-
Materials:
-
2,5-Dibromo-3-alkylthiophene (Model Monomer)
-
tert-Butylmagnesium chloride (t-BuMgCl) solution in THF
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 5M
-
Methanol
-
-
Procedure:
-
Inert Atmosphere Setup: A rigorously inert and dry environment is paramount.
-
Grignard Metathesis: Dissolve the monomer (1.0 mmol) in anhydrous THF (10 mL) in a Schlenk flask. Cool the solution to 0 °C. Slowly add t-BuMgCl (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure formation of the magnesiated thiophene intermediate.
-
Initiation & Polymerization: Add the Ni(dppp)Cl₂ catalyst (typically 1 mol% relative to the monomer) as a solid or a slurry in THF. The solution will typically darken, indicating the start of polymerization. Stir at room temperature for 2 hours.
-
Termination: Quench the reaction by adding 5M HCl (5 mL) to protonate the chain ends and deactivate the catalyst.
-
Work-up & Purification: Pour the mixture into methanol (200 mL) to precipitate the polymer. Collect the solid by filtration, wash thoroughly with methanol and water, and dry. Further Soxhlet purification may be performed if necessary.
-
Polymer Characterization
Once synthesized and purified, the polymers must be thoroughly characterized to understand their structural, optical, and electronic properties.
| Technique | Purpose & Insights Gained |
| ¹H NMR Spectroscopy | Confirms the chemical structure of the polymer repeating unit and provides information on regioregularity (head-to-tail vs. head-to-head couplings). |
| Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. |
| UV-Vis Spectroscopy | Measures the electronic absorption spectrum of the polymer in solution or as a thin film. The absorption onset is used to calculate the optical bandgap (Eg), a critical parameter for optoelectronic applications. |
| Cyclic Voltammetry (CV) | An electrochemical method used to determine the oxidation and reduction potentials. These values are used to estimate the HOMO and LUMO energy levels of the polymer. [13] |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature. High thermal stability is crucial for device longevity. |
Data Summary & Expected Properties
The choice of polymerization method directly influences the properties of the resulting polymer. The table below provides a representative comparison of expected outcomes when polymerizing Ethyl 2,5-dibromothiophene-3-carboxylate with a suitable comonomer.
| Polymerization Method | Typical Mn (kDa) | Typical PDI | Key Advantages | Key Disadvantages |
| Stille Coupling | 15 - 50 | 1.8 - 3.0 | High functional group tolerance. [7] | Toxic tin reagents; difficult purification. |
| Suzuki Coupling | 10 - 40 | 1.7 - 2.8 | Low toxicity reagents; commercially available monomers. [14] | Base sensitivity; potential for side reactions. |
| GRIM (modified) | 10 - 30 | 1.2 - 1.6 | Chain-growth mechanism; low PDI; control over Mn. [11][12] | Ester group is sensitive to Grignard reagents. |
Applications
The unique electronic structure imparted by the ethyl carboxylate group makes these polymers highly valuable in organic electronics. [5]
-
Organic Photovoltaics (OPVs): The lowered HOMO level due to the electron-withdrawing group leads to a higher open-circuit voltage (Voc) in solar cells, which is a key factor for achieving high power conversion efficiencies. [4]* Organic Field-Effect Transistors (OFETs): The tailored energy levels and potential for ordered packing in the solid state can lead to high charge carrier mobilities. The electron-deficient nature can also improve air stability compared to simple poly(3-alkylthiophene)s.
-
Sensors and Bioelectronics: The functional carboxylate group can be hydrolyzed to a carboxylic acid, providing a handle for further functionalization or for creating pH-responsive materials for sensor applications. [13][15]
References
-
Jeffries-EL, M., et al. (2005). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. Angewandte Chemie International Edition. Available at: [Link]
- Chen, T. A., & Rieke, R. D. (1992). The First Regioregular Head-to-Tail Poly(3-hexylthiophene-2,5-diyl) and a Regiorandom Isomer: A Comparative Study of Their Structures and Properties. Journal of the American Chemical Society.
-
Iovu, M. C., et al. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules. Available at: [Link]
-
Yagci, Y., & Toppare, L. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Journal of Macromolecular Science, Part A. Available at: [Link]
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Stefan, M. C., et al. (2013). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Dalton Transactions. Available at: [Link]
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Iovu, M. C., et al. (2002). GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3-ALKYLTHIOPHENES). Department of Chemistry - Mellon College of Science, Carnegie Mellon University. Available at: [Link]
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Mindemark, J., et al. (2022). Autonomous aqueous H2O2 production with a carboxylate-functionalized polythiophene. Journal of Materials Chemistry A. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. Available at: [Link]
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Amna, B., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Polymer Chemistry. Available at: [Link]
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Iovu, M. C. (2014). Poly(3-hexylthiophene) nanostructured materials for organic electronics applications. Journal of Nanoscience and Nanotechnology. Available at: [Link]
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Asghar, M. A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available at: [Link]
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Trung, V. Q., et al. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. Vietnam Journal of Chemistry. Available at: [Link]
- Li, W., & Li, Y. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Camaioni, N., et al. (2007). Poly(2-thiophen-3-yl-malonic acid), a Polythiophene with Two Carboxylic Acids Per Repeating Unit. The Journal of Physical Chemistry B.
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Thang, P. Q., et al. (2019). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. RSC Advances. Available at: [Link]
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Usta, H., & Facchetti, A. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Polymer Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Thiophene. Available at: [Link]
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Asghar, M. A., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. Available at: [Link]
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Asghar, M. A., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. Available at: [Link]
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Heuvel, R., et al. (2018). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Journal of Materials Chemistry C. Available at: [Link]
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Luzzati, S., et al. (2020). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymers. Available at: [Link]
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Asghar, M. A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Journal of the Serbian Chemical Society. Available at: [Link]
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Application Notes & Protocols: Ethyl 2,5-dibromothiophene-3-carboxylate as a Key Monomer for High-Performance Organic Photovoltaics
I. Introduction: Strategic Importance in Organic Electronics
In the pursuit of efficient and scalable organic photovoltaic (OPV) technologies, the molecular design of donor-acceptor (D-A) conjugated polymers is of paramount importance. Ethyl 2,5-dibromothiophene-3-carboxylate has emerged as a critical building block in the synthesis of high-performance photoactive materials.[1][2] Thiophene-based polymers are widely utilized for their excellent charge transport properties and chemical stability.[3] The strategic placement of an ethyl carboxylate group on the thiophene ring serves a dual purpose: it acts as an electron-withdrawing group to modulate the electronic energy levels of the resulting polymer and enhances solubility for solution-based processing.[1][2][4]
The electron-withdrawing nature of the ester functionality effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer.[4][5] This is a crucial factor in device engineering, as a deeper HOMO level generally leads to a higher open-circuit voltage (VOC), a key determinant of the overall power conversion efficiency (PCE) of a solar cell.[4] Furthermore, the bromine atoms at the 2 and 5 positions provide reactive sites for facile cross-coupling polymerization reactions, enabling the construction of well-defined, high-molecular-weight conjugated polymers.[1][2]
This guide provides a comprehensive overview of Ethyl 2,5-dibromothiophene-3-carboxylate, from its fundamental properties and synthesis to its polymerization into advanced semiconducting materials and subsequent application in OPV device fabrication. The protocols herein are designed for researchers and scientists aiming to leverage this versatile monomer for next-generation organic solar cells.
II. Monomer Profile: Properties and Synthesis
A thorough understanding of the monomer's characteristics is the foundation for reproducible polymer synthesis and device performance.
Monomer Properties
| Property | Value | Source(s) |
| Full Chemical Name | Ethyl 2,5-dibromothiophene-3-carboxylate | [1][2] |
| CAS Number | 289470-44-6 | [1][2] |
| Molecular Formula | C7H6Br2O2S | [1][2][6] |
| Molecular Weight | 314.00 g/mol | [1][2] |
| Appearance | Yellow to brownish powder/crystals | [2] |
| Melting Point | 35 °C - 37 °C | [2] |
| Purity | >97% (typical) | [2] |
Protocol 1: Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
Causality: This protocol describes the direct bromination of Ethyl thiophene-3-carboxylate. N-Bromosuccinimide (NBS) is a common and effective brominating agent for electron-rich heterocycles like thiophene. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) in the absence of light to prevent radical side reactions. The stoichiometry (2.2 equivalents of NBS) is chosen to ensure complete dibromination at the highly activated 2 and 5 positions of the thiophene ring.
Materials:
-
Ethyl thiophene-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator, column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil, dissolve Ethyl thiophene-3-carboxylate (1.0 eq.) in anhydrous DMF under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Bromination: Dissolve NBS (2.2 eq.) in anhydrous DMF. Add this solution dropwise to the cooled thiophene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated Na2S2O3 solution (to quench any remaining bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Ethyl 2,5-dibromothiophene-3-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate.
III. Polymerization Methodologies for OPV Materials
Ethyl 2,5-dibromothiophene-3-carboxylate is an ideal "A" type monomer for copolymerization with various "B" type (organometallic or C-H active) co-monomers. The choice of polymerization technique is critical and depends on the desired polymer properties, scalability, and tolerance to functional groups.
Protocol 2: Stille Cross-Coupling Polycondensation
Causality: Stille coupling is a robust and widely used method for forming C-C bonds. It involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. This method is highly tolerant of various functional groups and is effective for synthesizing high molecular weight polymers. Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) is a common Pd(0) source, and tri(o-tolyl)phosphine (P(o-tol)3) is a bulky phosphine ligand that facilitates the catalytic cycle and prevents catalyst deactivation.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq.)
-
Distannylated co-monomer (e.g., 2,6-bis(trimethylstannyl)-4,8-bis(alkoxy)benzo[1,2-b:4,5-b']dithiophene) (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (8-16 mol%)
-
Anhydrous chlorobenzene or toluene
-
Soxhlet extraction apparatus, inert atmosphere glovebox or Schlenk line
Procedure:
-
Setup: In a glovebox or under inert atmosphere, add the dibromo-monomer, the distannyl-monomer, Pd2(dba)3, and P(o-tol)3 to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous chlorobenzene or toluene via cannula.
-
Polymerization: Heat the reaction mixture to reflux (typically 110-130 °C) and stir under a positive pressure of nitrogen or argon for 24-72 hours. The polymer may precipitate as the reaction progresses.
-
End-capping: To control molecular weight and terminate the chain ends, add a small amount of a monofunctional reagent like 2-bromothiophene, followed by phenylboronic acid after a few hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirred methanol.
-
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.
-
Final Product: Precipitate the polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Protocol 3: Suzuki Cross-Coupling Polycondensation
Causality: Suzuki coupling, which pairs an organoboron species with an organic halide, is another cornerstone of C-C bond formation. It is often considered "greener" than Stille coupling due to the lower toxicity of boron-containing byproducts. A palladium catalyst, typically Pd(PPh3)4 or a Pd(OAc)2/ligand system, is used in the presence of a base (e.g., K2CO3 or CsF) which is essential for the transmetalation step. A phase-transfer catalyst like Aliquat 336 can be used in biphasic systems to facilitate the reaction.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq.)
-
Diboronic ester co-monomer (e.g., a fluorene or benzodithiophene derivative) (1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%)
-
Anhydrous potassium carbonate (K2CO3) or cesium fluoride (CsF) (3-4 eq.)
-
Aliquat 336 (phase-transfer catalyst)
-
Anhydrous toluene and water (degassed)
Procedure:
-
Setup: To a Schlenk flask, add the dibromo-monomer, the diboronic ester co-monomer, and the palladium catalyst under an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene. In a separate flask, prepare a degassed aqueous solution of the base (e.g., 2M K2CO3). Add the base solution and a few drops of Aliquat 336 to the reaction flask.
-
Polymerization: Heat the biphasic mixture to reflux (typically 90-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Work-up: Cool the mixture and separate the organic layer. Extract the aqueous layer with toluene.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Precipitation & Purification: Concentrate the organic solution and precipitate the polymer into methanol. Collect the solid by filtration and purify using Soxhlet extraction as described in the Stille protocol.
Protocol 4: Direct Arylation Polymerization (DArP)
Causality: DArP is an increasingly popular method that avoids the pre-functionalization (stannylation or borylation) of one of the monomers, making it more atom-economical and reducing synthetic steps.[7] It directly couples a C-H bond with a C-Br bond. This reaction requires a specific catalytic system, often involving a palladium catalyst, a phosphine ligand, and a carboxylate additive like pivalic acid (PivOH), which acts as a proton shuttle.[8][9] The choice of solvent and base is critical to minimize side reactions like homocoupling.[8]
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq.)
-
A C-H active co-monomer (e.g., a thiazole or thiophene derivative without Br/Sn/B) (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos or P(o-OMePh)3)
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (base)
-
Pivalic acid (PivOH) (additive, ~30 mol%)
-
Anhydrous solvent (e.g., toluene, o-xylene, or DMAc)
Procedure:
-
Setup: Add the dibromo-monomer, C-H co-monomer, Pd(OAc)2, phosphine ligand, base, and pivalic acid to a flame-dried Schlenk tube or flask under inert atmosphere.
-
Solvent Addition: Add the degassed, anhydrous solvent.
-
Polymerization: Heat the mixture to a high temperature (typically 110-150 °C) for 12-48 hours.
-
Work-up & Purification: Cool the reaction, dilute with a solvent like chloroform, and filter through a pad of Celite to remove catalyst residues. Precipitate the polymer into methanol and purify via Soxhlet extraction as previously described.
Generalized Polymerization Workflow
Caption: Generalized workflow for cross-coupling polymerization.
IV. Characterization of Monomer and Polymer
Rigorous characterization is essential to correlate the chemical structure and material properties with the final device performance.
Monomer & Polymer Characterization Techniques
| Technique | Sample | Information Obtained |
| 1H & 13C NMR | Monomer & Polymer | Confirms chemical structure, purity, and regioregularity (for polymers). |
| FT-IR Spectroscopy | Monomer & Polymer | Identifies functional groups and confirms successful polymerization. |
| Mass Spectrometry | Monomer | Confirms molecular weight and elemental composition. |
| Gel Permeation Chromatography (GPC) | Polymer | Determines number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Polymer (Solution & Film) | Determines the absorption spectrum and optical bandgap (Egopt), which influences light harvesting.[10] |
| Cyclic Voltammetry (CV) | Polymer (Film) | Measures redox potentials to determine HOMO and LUMO energy levels, which are critical for VOC and charge transfer.[4][11] |
| Thermogravimetric Analysis (TGA) | Polymer | Assesses thermal stability and degradation temperature, important for device lifetime. |
V. OPV Device Fabrication and Performance
The final step is to incorporate the synthesized polymer into a solar cell to evaluate its photovoltaic performance. The following is a standard protocol for a bulk heterojunction (BHJ) device in a conventional architecture.
Protocol 5: Fabrication of a Bulk Heterojunction Solar Cell
Causality: This protocol outlines a standard lab-scale fabrication process. Each layer serves a specific function: the ITO is the transparent anode; PEDOT:PSS is a hole transport layer (HTL) that facilitates hole collection and creates an ohmic contact; the active layer is a blend of the polymer donor and an electron acceptor where light is absorbed and charges are separated; and the low work function cathode (e.g., Ca/Al) collects electrons. Spin coating is a common method for depositing uniform thin films from solution. Thermal annealing is often required to optimize the nanoscale morphology of the active layer blend, promoting phase separation and enhancing charge transport.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized donor polymer
-
Electron acceptor (e.g., PC71BM or a non-fullerene acceptor like ITIC)
-
Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) and Aluminum (Al) for thermal evaporation
-
Detergents, deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry the substrates under a stream of nitrogen and treat with UV-Ozone for 15 minutes to improve the surface wettability.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 40 s). Anneal the film on a hotplate (e.g., at 150 °C for 15 min) in air.
-
Active Layer Preparation: Transfer the substrates into a nitrogen-filled glovebox. Prepare a blend solution of the donor polymer and the electron acceptor (e.g., a 1:1.5 weight ratio) in chlorobenzene. Stir the solution, typically overnight at a slightly elevated temperature (e.g., 40-50 °C).
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 80-120 nm).
-
Active Layer Annealing: Thermally anneal the active layer film at an optimized temperature (e.g., 80-120 °C) for a specific duration (e.g., 10 min) to improve morphology.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the cathode by sequentially evaporating a thin layer of Calcium (~20 nm) followed by a thicker layer of Aluminum (~100 nm) under high vacuum (<10-6 Torr).
-
Encapsulation and Testing: Encapsulate the device to prevent degradation from air and moisture. Characterize the device performance using a solar simulator under standard AM 1.5G illumination (100 mW/cm2).
OPV Device Fabrication Workflow
Caption: Workflow for fabricating a conventional architecture OPV device.
VI. Conclusion
Ethyl 2,5-dibromothiophene-3-carboxylate stands out as a highly valuable and versatile monomer for the synthesis of donor-acceptor conjugated polymers for organic photovoltaics. Its ester functionality provides a simple yet powerful tool for tuning electronic properties—specifically for lowering the HOMO energy level to achieve higher open-circuit voltages—while also ensuring the necessary solubility for solution processing. The dibromo-functionality allows for its seamless integration into various robust and efficient polymerization methodologies, including Stille, Suzuki, and Direct Arylation Polymerization. By following the detailed protocols outlined in this guide, researchers can effectively synthesize novel materials based on this monomer and fabricate high-performance organic solar cells, contributing to the advancement of next-generation renewable energy technologies.
VII. References
-
Sui, Y., et al. (2020). Direct Arylation Polycondensation of Chlorinated Thiophene Derivatives to High-Mobility Conjugated Polymers. Macromolecules.
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Kaneto, K., et al. (n.d.). Fabrication and Photovoltaic Properties of Organic Thin-film Solar Cells Containing Electrodeposited Poly(3,4-ethylenedioxythiophene) Doped with Different Anions/poly(2,2'-bithiophene). J-Stage.
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Thomas, K. R. J., et al. (n.d.). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. MDPI.
-
Osaka, I., et al. (2019). Effect of Ester Side Chains on Photovoltaic Performance in Thiophene-Thiazolothiazole Copolymers. Bulletin of the Chemical Society of Japan.
-
Bazan, G. C., et al. (2014). Effect of Pendant Functionality in Thieno[3,4-b]thiophene-alt-benzodithiophene Polymers for OPVs. Chemistry of Materials.
-
Leclerc, M., et al. (2023). Toward Defect Suppression in Polythiophenes Synthesized by Direct (Hetero)Arylation Polymerization. Macromolecules.
-
Zhong, W., et al. (2019). Direct Arylation Polymerization for Synthesizing a Library of Conjugated Porous Polymers Containing Thiophene-Flanked Building Blocks. ACS Applied Polymer Materials.
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Han, Y., et al. (2020). Direct Arylation Polycondensation of Chlorinated Thiophene Derivatives to High-Mobility Conjugated Polymers. Macromolecules.
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Kanbara, T., et al. (2015). Direct Arylation Polycondensation of Thienothiophenes with Various Dibromoarylenes. Bulletin of the Chemical Society of Japan.
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AZA Mid-Year Meeting. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate.
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Ossila. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate | CAS 289470-44-6.
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Wang, Z., et al. (2013). Thiophene-based conjugated oligomers for organic solar cells. Journal of Materials Chemistry A.
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Kim, J. H., et al. (2022). Synthesis and characterization of polythiophene containing side chain electron acceptor for OPV. Molecular Crystals and Liquid Crystals.
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ResearchGate. (n.d.). Thiophene based Conjugated Polymers for Organic Solar Cells.
-
Hou, J., & Yang, Y. (2015). Novel pendent thiophene side-chained benzodithiophene for polymer solar cells. Science China Chemistry.
-
ResearchGate. (n.d.). Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells.
-
Boronic Ester Thiophene Derivatives: Building Blocks for OPVs. (n.d.). Boronic Ester Thiophene Derivatives.
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Ali, B. H., et al. (2024). Fabrication of solar cells from polymer composite (3-Hexylthiophene-co-Thiophene) with Ag nanoparticles and study of electrical properties and efficiency. Learning Gate.
-
ResearchGate. (n.d.). Synthesis and Characterization of Quinoxaline-Based Thiophene Copolymers as Photoactive Layers in Organic Photovoltaic Cells.
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Huo, L., et al. (2011). Synthesis and photovoltaic properties of ester group functionalized polythiophene derivatives. Macromolecular Rapid Communications.
-
ResearchGate. (n.d.). Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells.
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Wang, L., et al. (2025). Fluorinated polythiophenes with ester side chains for boosting the VOC and efficiency in non-fullerene polymer solar cells. OSTI.GOV.
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ResearchGate. (2023). Polythiophene Derivatives for Efficient All‐Polymer Solar Cells.
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Carroll Scholars. (n.d.). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
-
ResearchGate. (n.d.). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation.
-
Perdicchia, D., et al. (2025). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. ResearchGate.
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Marder, S. R., et al. (n.d.). Synthesis and Characterization of Fused Pyrrolo[3,2-d:4,5-d′]bisthiazole-Containing Polymers. Organic Letters.
-
PubChemLite. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S).
-
Colucci, G., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing.
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Application Notes and Protocols for Stille Coupling of Ethyl 2,5-dibromothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Stille cross-coupling reaction using Ethyl 2,5-dibromothiophene-3-carboxylate as the electrophilic substrate. These application notes are designed to equip researchers in organic synthesis, materials science, and medicinal chemistry with the foundational knowledge and practical protocols to successfully synthesize substituted thiophene derivatives. The guide delves into the mechanistic underpinnings of the Stille coupling, offers detailed analyses of critical reaction parameters, and provides step-by-step experimental procedures. The protocols are supported by scientific principles and data from analogous systems to ensure a high probability of success.
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene-containing molecules are privileged scaffolds in a vast array of functional materials and pharmacologically active compounds.[1][2] Their unique electronic properties make them central components in the development of organic semiconductors, polymers for photovoltaic applications, and organic light-emitting diodes (OLEDs).[2][3] Ethyl 2,5-dibromothiophene-3-carboxylate is a key building block in this field, offering two reactive sites for the introduction of diverse functionalities via cross-coupling reactions.[2][4]
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5] It involves the palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[5][6] Key advantages of the Stille coupling include the air and moisture stability of the organostannane reagents and the reaction's tolerance to a wide variety of functional groups, which often circumvents the need for protecting group strategies.[5][7]
This guide will focus on providing a detailed understanding and practical framework for the successful Stille coupling of Ethyl 2,5-dibromothiophene-3-carboxylate.
The Catalytic Cycle: A Mechanistic Rationale for Experimental Design
A thorough understanding of the Stille coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the thiophene substrate. This forms a Pd(II) intermediate. For Ethyl 2,5-dibromothiophene-3-carboxylate, the oxidative addition can occur at either the C2 or C5 position. The regioselectivity is influenced by steric and electronic factors. The electron-withdrawing nature of the carboxylate group at C3 deactivates the adjacent C2 position, making the C5 position generally more susceptible to initial oxidative addition.[1]
-
Transmetalation: This is often the rate-determining step. The organostannane reagent exchanges its organic group (R) with the halide (X) on the palladium center. The exact mechanism of transmetalation can be complex, but it results in a new Pd(II) complex where both organic partners are bound to the metal.
-
Reductive Elimination: The final step involves the coupling of the two organic moieties (Ar and R) to form the desired carbon-carbon bond and the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Reaction Parameters and Their Scientific Basis
The success of a Stille coupling reaction is highly dependent on the careful selection of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is critical for catalytic activity and stability.
-
Palladium Precursors: Both Pd(0) and Pd(II) sources can be used. Common Pd(0) precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are also effective as they are reduced in situ to the active Pd(0) species.[3]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard, robust ligand. For more challenging couplings, electron-rich and bulky phosphines such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can accelerate the oxidative addition and reductive elimination steps.
Organostannane Reagent
The organostannane reagent (R-Sn(R')₃) serves as the source of the nucleophilic carbon fragment. Tributyltin and trimethyltin derivatives are most common. The reactivity of the transferable group (R) generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl.
Solvent
The choice of solvent is crucial for solubility and reaction kinetics. Anhydrous and degassed solvents are essential to prevent side reactions and catalyst deactivation.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and 1,4-dioxane are frequently used. They are effective at dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle.[7][8]
-
Aprotic Nonpolar Solvents: Toluene and xylenes are also common choices, particularly for reactions requiring higher temperatures.
Temperature
The reaction temperature significantly influences the reaction rate and selectivity.
-
Mono-arylation: To achieve selective mono-arylation, particularly at the more reactive C5 position of Ethyl 2,5-dibromothiophene-3-carboxylate, lower to moderate temperatures (e.g., 80-100 °C) are recommended.
-
Di-arylation: For the synthesis of the 2,5-disubstituted product, higher temperatures (e.g., 100-120 °C) and a stoichiometric excess of the organostannane reagent are typically required.[7]
Additives
In some cases, additives can enhance the reaction rate.
-
Copper(I) Iodide (CuI): Can act as a co-catalyst, particularly in couplings involving acetylenic stannanes.
-
Lithium Chloride (LiCl): Can accelerate the transmetalation step by facilitating the cleavage of the carbon-tin bond.
Experimental Protocols
Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Mono-Stille Coupling (Selective at C5)
This protocol is optimized for the selective synthesis of Ethyl 2-bromo-5-arylthiophene-3-carboxylate.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq.)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (1.1-1.2 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous and degassed toluene or DMF
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Ethyl 2,5-dibromothiophene-3-carboxylate and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent dropwise via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of Celite®.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-Stille Coupling
This protocol is designed for the synthesis of the 2,5-disubstituted product.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq.)
-
Organostannane reagent (2.2-2.5 eq.)
-
Pd₂(dba)₃ (2-4 mol%) and P(o-tol)₃ (8-16 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed DMF or toluene
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Ethyl 2,5-dibromothiophene-3-carboxylate, the palladium catalyst, and ligand (if used).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate.
-
Follow the work-up and purification procedure as described in Protocol 1, adjusting the quantities of wash solutions for the larger amount of tin byproducts.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative, expertly derived reaction conditions for the Stille coupling of Ethyl 2,5-dibromothiophene-3-carboxylate based on analogous systems. Optimization for specific substrates is recommended.
| Entry | Product Type | Organostannane (eq.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Mono-arylated | 1.1 | Pd(PPh₃)₄ (3) | - | Toluene | 90 | 12-18 | 70-85 |
| 2 | Mono-vinylated | 1.2 | Pd(PPh₃)₄ (3) | - | DMF | 80 | 8-12 | 75-90 |
| 3 | Di-arylated | 2.2 | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 110 | 18-24 | 60-80 |
| 4 | Di-heteroarylated | 2.5 | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 24 | 55-75 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of catalyst- Increase temperature in 10 °C increments- Ensure reagents are pure and solvents are anhydrous and degassed |
| Formation of Homocoupled Byproduct | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas the reaction mixture- Use a more stable ligand or lower the reaction temperature |
| Low Yield of Di-substituted Product | - Insufficient organostannane- Incomplete reaction | - Increase the equivalents of the organostannane reagent- Prolong the reaction time or increase the temperature |
| Difficulty in Removing Tin Byproducts | - Incomplete precipitation | - Increase the duration of the KF wash- Use multiple KF washes |
Conclusion
The Stille coupling of Ethyl 2,5-dibromothiophene-3-carboxylate is a robust and versatile method for the synthesis of functionalized thiophene derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively synthesize a wide range of mono- and di-substituted thiophenes. These protocols provide a solid foundation for further exploration and optimization in the development of novel materials and pharmaceuticals.
References
-
Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives, Volume 44, Part 1 (1985). John Wiley & Sons. [Link]
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Doucet, H. (2014). Palladium-Catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry, 10, 2912–2919. [Link]
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Ikram, H. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. [Link]
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Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Rasool, N., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(11), 1572. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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AZA Mid-Year Meeting. Ethyl 2,5-dibromothiophene-3-carboxylate. [Link]
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Wiley-VCH. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
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MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(19), 6543. [Link]
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functionalization of thiophene rings using Ethyl 2,5-dibromothiophene-3-carboxylate
An In-Depth Guide to the Strategic Functionalization of Thiophene Rings Utilizing Ethyl 2,5-dibromothiophene-3-carboxylate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Thiophenes
Thiophene derivatives are foundational scaffolds in modern chemistry, serving as critical components in pharmaceuticals, organic electronics, and advanced materials.[1][2][3] Their rigid, planar, and electron-rich structure imparts unique properties, making them ideal for constructing π-conjugated systems for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as pharmacophores in drug discovery.[1]
Ethyl 2,5-dibromothiophene-3-carboxylate is a particularly powerful and versatile building block for the synthesis of complex thiophene derivatives.[4][5] Its utility stems from a trifecta of structural features:
-
Two Reactive Bromine Atoms: Positioned at the C2 and C5 positions, these halogens serve as ideal handles for a variety of palladium-catalyzed cross-coupling reactions.
-
An Electron-Withdrawing Group: The ethyl carboxylate at the C3 position modulates the electron density of the thiophene ring, influencing the reactivity of the C-Br bonds and enabling regioselective transformations.[4][5]
-
Differential Reactivity: The bromine at the C5 position is typically more reactive in cross-coupling reactions than the C2 bromine, which is sterically shielded by the adjacent ester group. This inherent difference is the cornerstone of selective, stepwise functionalization.[3][6]
This guide provides an in-depth exploration of the primary synthetic strategies for functionalizing this key intermediate, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and materials science.
Core Strategy I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most robust and widely employed method for forming carbon-carbon bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][7]
Principle of the Reaction: This reaction forges a C-C bond between the brominated thiophene (an organic halide) and an organoboron reagent, catalyzed by a palladium(0) complex in the presence of a base.[8] The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. The base is crucial for the formation of a boronate complex, which facilitates the key transmetalation step.[9]
Protocol 1: Regioselective Mono-Arylation at the C5 Position
This protocol leverages the higher reactivity of the C5-Br bond to achieve selective mono-functionalization.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura mono-arylation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent like 1,4-dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M. Subsequently, add a degassed aqueous solution of a base, such as potassium phosphate (K₃PO₄, 3.0 eq), via syringe.[6]
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for the duration of the reaction (monitor by TLC or GC-MS, often 12-24 hours).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Causality / Justification |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Standard, reliable catalyst for Suzuki couplings.[7] |
| Arylating Agent | Arylboronic Acid (1.0-1.2 eq) | A slight excess ensures complete consumption of the limiting reagent. |
| Base | K₃PO₄ or Na₂CO₃ (2.0-3.0 eq) | Activates the boronic acid for transmetalation.[9] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Biphasic systems are common and effective for Suzuki reactions.[6][7] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
To achieve di-arylation , the protocol can be modified by using ≥2.2 equivalents of the arylboronic acid and extending the reaction time.[3][7]
Core Strategy II: Palladium-Catalyzed Stille Cross-Coupling
The Stille reaction offers a powerful alternative to the Suzuki coupling, utilizing organostannane (organotin) reagents. Its primary advantages include the stability of organostannanes to air and moisture and a high tolerance for a wide variety of functional groups, often precluding the need for protecting groups.[10]
Principle of the Reaction: This reaction couples the bromothiophene with an organostannane in the presence of a palladium catalyst.[11] The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.[10][12] A key consideration is the high toxicity of organotin reagents and byproducts, which necessitates careful handling and rigorous purification.[11]
Protocol 2: General Protocol for Stille Coupling
Experimental Workflow Diagram
Caption: Workflow for a typical Stille cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., DMF or THF) via syringe.[13]
-
Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)stannane or tributyl(aryl)stannane, 1.1-1.2 eq for mono-substitution) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10] Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction may be quenched with water. Dilute with an organic solvent and, if necessary, perform a fluoride workup (e.g., stirring with aqueous KF) to precipitate tin byproducts as insoluble fluorides, which can be removed by filtration through celite.[14]
-
Purification: Extract the aqueous phase with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material using flash column chromatography.
| Parameter | Recommended Conditions | Causality / Justification |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%) | Both Pd(0) and Pd(II) precursors are effective. |
| Stannane Agent | Organo(trialkyl)stannane (1.1-1.2 eq) | Air and moisture stable coupling partners.[10][11] |
| Solvent | Anhydrous DMF, THF, or Toluene | Choice depends on substrate solubility and reaction temperature. |
| Temperature | 80 - 110 °C | Required to drive the catalytic cycle, especially the transmetalation step.[10] |
| Additives | CuI, LiCl (optional) | Can accelerate the transmetalation step, which is often rate-limiting. |
Core Strategy III: Sonogashira Cross-Coupling
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic rings. This reaction is indispensable for creating conjugated enyne systems, which are precursors to advanced materials and complex molecular architectures.
Principle of the Reaction: This reaction forms a C-C bond between the bromothiophene and a terminal alkyne. It is unique among the common cross-coupling reactions in its use of a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI) in the presence of a base.[15][16]
Protocol 3: General Protocol for Sonogashira Coupling
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon (3x).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.[15] Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: Filter, concentrate the solvent, and purify the residue by flash column chromatography.
| Parameter | Recommended Conditions | Causality / Justification |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective Pd(II) precatalyst. |
| Cu Co-catalyst | CuI (5-10 mol%) | Essential for the formation of the copper(I) acetylide intermediate. |
| Alkyne | Terminal Alkyne (1.1-1.5 eq) | The nucleophilic partner in the reaction. |
| Base | Et₃N or i-Pr₂NH | Neutralizes the HBr byproduct and helps maintain the catalyst's active state. |
| Solvent | THF, DMF | Standard aprotic polar solvents for this transformation.[15] |
Core Strategy IV: Lithiation and Electrophilic Quench
For functional groups that cannot be installed via cross-coupling, lithium-halogen exchange offers a powerful alternative. This method generates a highly reactive organolithium species that can be trapped with a wide range of electrophiles.
Principle of the Reaction: An organolithium reagent, such as n-butyllithium (n-BuLi), rapidly exchanges with a bromine atom on the thiophene ring at very low temperatures.[17] This forms a potent 3-lithiothiophene nucleophile, which can then react with an added electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides). This method requires strict anhydrous and anaerobic conditions, as organolithium reagents are extremely reactive towards water and oxygen.[17]
Protocol 4: General Protocol for Lithiation and Electrophilic Trap
Experimental Workflow Diagram
Caption: Workflow for lithiation and electrophilic trapping.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and septum, add a solution of Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[17]
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) to the solution at -78 °C. For example, to install a carboxylic acid group, the reaction mixture can be poured over crushed dry ice (solid CO₂).
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Causality / Justification |
| Lithiating Agent | n-BuLi or t-BuLi (1.1 eq) | Powerful reagents for fast lithium-halogen exchange.[17] |
| Electrophile | CO₂, DMF, Aldehydes, Ketones, etc. | The choice of electrophile determines the functional group installed. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvents are required to avoid quenching the organolithium. |
| Temperature | -78 °C | Critical for selectivity and to prevent decomposition of the organolithium intermediate.[17] |
| Atmosphere | Strict Anhydrous Argon or Nitrogen | Organolithium reagents are highly pyrophoric and water-sensitive.[17] |
Conclusion
Ethyl 2,5-dibromothiophene-3-carboxylate is a cornerstone reagent for the synthesis of functionalized thiophenes. A deep understanding of its reactivity and the judicious application of modern synthetic methodologies—including Suzuki, Stille, and Sonogashira cross-couplings, as well as lithiation-trapping protocols—empower chemists to construct a vast array of complex molecules. By carefully controlling reaction conditions, researchers can achieve regioselective mono- or di-functionalization, paving the way for innovations in materials science and medicinal chemistry.
References
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Bura, T., et al. (2015). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 20(6), 11008-11025. [Link]
- MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.
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Pashkovskii, A. S., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. RSC Advances, 13(45), 31631-31640. [Link]
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Pal, M., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters, 16(24), 6185-6189. [Link]
- MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates.
- ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene derivatives.
- AZA Mid-Year Meeting. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate.
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Baroni, A. C. M., et al. (2013). Synthesis of Thiophene Acetylenes via Sonogashira Cross-Coupling Reactions. Blucher Chemistry Proceedings, 1(2). [Link]
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Khan, K. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
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Handy, S. T., & Zhang, Y. (2006). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 47(44), 7749-7752. [Link]
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Szabó, K. I., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3740. [Link]
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-
Asghar, M. N., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(18), 4284. [Link]
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Gallagher, W. P., & Maleczka, R. E. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 6(23), 4279-4282. [Link]
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- Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation.
-
Asghar, M. N., et al. (2020). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 25(1), 193. [Link]
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
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Protocol for the Controlled Polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate via Grignard Metathesis (GRIM)
An Application Note for Researchers
Abstract: This document provides a detailed experimental protocol for the synthesis of regioregular poly(3-carboxyethyl-2,5-thienylene), a promising conjugated polymer for applications in organic electronics. The protocol is based on the Grignard Metathesis (GRIM) polymerization, a robust and efficient method that proceeds through a quasi-"living" chain-growth mechanism.[1] This allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.[1] We will delve into the underlying mechanism, provide a step-by-step procedure from monomer activation to polymer purification, and outline standard characterization techniques.
Introduction and Scientific Background
Polythiophenes and their derivatives are a cornerstone class of conducting polymers, widely utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2][3] The electronic and photonic properties of these materials are critically dependent on their structural regularity, specifically the degree of head-to-tail (HT) coupling between monomer units.[2][4] Irregular linkages disrupt the π-conjugation along the polymer backbone, hindering charge transport.[2]
The Grignard Metathesis (GRIM) method, also known as Kumada Catalyst-Transfer Polycondensation (KCTP), has emerged as a superior technique for synthesizing highly regioregular poly(3-alkylthiophenes) (PATs).[2][5] Unlike earlier methods that often required cryogenic temperatures, GRIM polymerization can be performed at or near room temperature, making it scalable and cost-effective.[2][6] The monomer for this protocol, Ethyl 2,5-dibromothiophene-3-carboxylate, is a functionalized thiophene derivative used to synthesize low to medium bandgap polymers for high-efficiency organic electronic devices.[7][8] The electron-withdrawing carboxylate group modifies the electronic properties of the resulting polymer.
The key to the GRIM method's success lies in its quasi-"living" nature. The polymerization proceeds via a chain-growth mechanism where the molecular weight is a direct function of the monomer-to-initiator molar ratio, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersities (PDI ≈ 1.2–1.5).[1]
Mechanism of GRIM Polymerization
The generally accepted mechanism for Ni(II)-catalyzed GRIM polymerization involves a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Monomer Activation (Grignard Metathesis): The process begins with a magnesium-halogen exchange reaction on the monomer, 2,5-dibromo-3-substituted thiophene. This is not perfectly regioselective and produces a mixture of Grignard isomers. However, kinetic studies have shown that only the more reactive 2-bromo-5-chloromagnesium-3-alkylthiophene isomer is readily incorporated into the polymer chain by the nickel catalyst.[2][4]
-
Initiation: The active catalyst, typically Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), reacts with the Grignard-activated monomer. This leads to the formation of a Ni(0) species and a tail-to-tail coupled dimer.[1][2]
-
Propagation Cycle: The Ni(0) complex undergoes oxidative addition into the carbon-bromine bond of a polymer chain end. A new activated monomer then undergoes transmetalation with the nickel center, replacing the halide. Finally, reductive elimination occurs, forming a new C-C bond, extending the polymer chain by one unit, and regenerating the Ni(0) catalyst, which remains associated with the chain end for the next cycle.[6] This "catalyst-transfer" process is central to the controlled, chain-growth nature of the polymerization.[5]
Caption: The catalytic cycle in GRIM polymerization.
Detailed Experimental Protocol
This protocol is designed for the synthesis of poly(3-carboxyethyl-2,5-thienylene) with a target molecular weight. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques to exclude moisture and oxygen, which would quench the Grignard reagent.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Ethyl 2,5-dibromothiophene-3-carboxylate | >97% | e.g., Ossila | Monomer[7] |
| Isopropylmagnesium chloride solution | 2.0 M in THF | Sigma-Aldrich | Grignard reagent for metathesis |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) | 98% | Strem Chemicals | Catalyst[9] |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Solvent, freshly distilled from Na/benzophenone |
| Methanol | ACS Grade | Fisher Chemical | For polymer precipitation |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | For catalyst removal |
| Chloroform | ACS Grade | Fisher Chemical | For Soxhlet extraction |
| Hexanes | ACS Grade | Fisher Chemical | For Soxhlet extraction |
Equipment
-
Schlenk line with Nitrogen or Argon supply
-
Three-neck round-bottom flask (e.g., 100 mL)
-
Magnetic stirrer and stir bars
-
Glass syringes and needles
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Polymerization Procedure
The following procedure is for a target molecular weight of ~10 kDa, which corresponds to a monomer-to-initiator ratio of approximately 30:1. Adjust the ratio to target different molecular weights.[1]
-
Flask Preparation: Dry a 100 mL three-neck flask equipped with a magnetic stir bar, condenser, and rubber septa under vacuum with a heat gun. Backfill with inert gas.
-
Monomer Addition: Under a positive flow of inert gas, add Ethyl 2,5-dibromothiophene-3-carboxylate (e.g., 1.0 g, ~3.05 mmol) to the flask.
-
Solvent Addition: Add 30 mL of anhydrous THF via syringe to dissolve the monomer.
-
Grignard Metathesis (Monomer Activation): Cool the solution to 0 °C in an ice bath. Slowly add isopropylmagnesium chloride (2.0 M in THF, 1.53 mL, 3.05 mmol, 1.0 equivalent) dropwise via syringe over 10 minutes. A color change may be observed. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1 hour. This step forms the active monomeric species.[2]
-
Catalyst Addition: In a separate, dry vial under inert gas, dissolve Ni(dppp)Cl₂ (e.g., 55 mg, ~0.10 mmol, for a 30:1 ratio) in 5 mL of anhydrous THF.
-
Initiation: Using a syringe, rapidly inject the catalyst solution into the monomer solution. The reaction mixture will typically turn a deep red or dark brown/purple color, indicating the start of polymerization.
-
Polymerization: Allow the reaction to stir at room temperature for 2 hours. The "living" nature of the polymerization means that reaction time can influence the final product, but 2 hours is generally sufficient for high conversion.[6]
-
Termination & Precipitation: Quench the reaction by slowly pouring the mixture into 200 mL of methanol containing ~5 mL of concentrated HCl. This will precipitate the polymer and protonate the chain ends.[1] A colored solid should form immediately.
-
Purification (Washing): Stir the suspension for 30 minutes, then collect the solid polymer by vacuum filtration. Wash the solid sequentially with methanol, and then water until the filtrate is neutral.
-
Purification (Soxhlet Extraction): Dry the crude polymer in a vacuum oven. Place the dried solid in a cellulose thimble and perform a Soxhlet extraction sequentially with methanol (to remove catalyst remnants and oligomers), hexanes (to remove any remaining monomer and small oligomers), and finally chloroform to extract the desired polymer fraction.
-
Final Isolation: Collect the chloroform fraction and remove the solvent using a rotary evaporator. Dry the resulting polymer film under high vacuum at 40-50 °C overnight.
Caption: Experimental workflow for GRIM polymerization.
Characterization
-
Nuclear Magnetic Resonance (¹H NMR): To determine the regioregularity. In a well-resolved spectrum of HT-coupled poly(3-substituted thiophenes), the α-methylene protons on the side chain typically appear as a distinct triplet around 2.8 ppm.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
UV-Vis Spectroscopy: To analyze the electronic properties. The absorption maximum (λₘₐₓ) in solution and thin film provides information about the effective conjugation length.
Expected Results
The GRIM polymerization allows for predictable control over molecular weight based on the monomer-to-initiator ratio.
| Monomer:Initiator Ratio | Target Mₙ ( g/mol ) | Expected PDI | Notes |
| 20:1 | ~6,500 | 1.2 - 1.5 | Lower molecular weight, generally more soluble. |
| 40:1 | ~13,000 | 1.2 - 1.5 | A good balance of processability and film-forming properties. |
| 60:1 | ~20,000 | 1.3 - 1.6 | Higher molecular weight may lead to better film morphology but can reduce solubility. |
Note: Target Mₙ is calculated as (Ratio × Monomer MW) + End Group MW. Actual GPC results may vary based on conversion and purification efficiency.
Safety Precautions
-
Grignard Reagents: Isopropylmagnesium chloride is highly reactive, pyrophoric, and corrosive. Handle strictly under an inert atmosphere.
-
Solvents: THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources. Chloroform is a suspected carcinogen.
-
Nickel Catalyst: Nickel compounds are potential carcinogens and sensitizers. Avoid inhalation of dust and skin contact.
-
Acids: Concentrated HCl is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses at all times.
References
-
Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(21), 8649–8656. [Link]
-
McCullough, R. D., & Ewbank, P. C. (n.d.). Mechanistic aspects of regioregularity in head-to-tail coupled poly(3-alkylthiophenes). Handbook of Conducting Polymers, 2nd ed.[Link]
-
Sheina, E. E., Soucar, J. M., & McCullough, R. D. (2004). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. Angewandte Chemie International Edition, 43(12), 1541-1544. [Link]
-
Bagheri, A., & Poater, A. (2018). Exploring the Mechanism of Grignard Methathesis Polymerization of 3-alkylthiophenes. Catalysts, 8(11), 532. [Link]
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Zhu, J., et al. (2013). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Dalton Transactions, 42(43), 15335-15344. [Link]
-
Iovu, M. C., & McCullough, R. D. (n.d.). GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3-ALKYLTHIOPHENES). Department of Chemistry, Carnegie Mellon University. [Link]
-
Singh, T., et al. (2015). Investigating the Influence of Alkyl Chain Length in Poly(3-alkylthiophene)s Over the Thin Film Morphology by Optical and Electrical Characterization. Journal of the Brazilian Chemical Society, 26(11), 2269-2277. [Link]
-
Ho, V. (2012). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship, University of California. [Link]
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Hajimowlana, S. H., et al. (2003). Electrical characterization of polymer-based FETs fabricated by spin-coating poly(3-alkylthiophene)s. IEEE Transactions on Electron Devices, 50(10), 2135-2140. [Link]
-
Stefan, M. C., et al. (2011). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylthiophene). Macromolecular Rapid Communications, 32(22), 1736-1749. [Link]
-
Wikipedia contributors. (2023, December 28). Polythiophene. In Wikipedia, The Free Encyclopedia. [Link]
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Bryan, Z. J., & McNeil, A. J. (2013). Controlled Chain-Growth Kumada Catalyst Transfer Polycondensation of a Conjugated Alternating Copolymer. Macromolecules, 46(21), 8395–8401. [Link]
-
da Silva, M. S., et al. (2021). Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. Materials Research, 24(5). [Link]
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Roncali, J. (2001). Light-Emitting Polythiophenes. Accounts of Chemical Research, 34(7), 537-545. [Link]
-
Vandewalle, M., et al. (2015). The influence of branching on the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes. Polymer Chemistry, 6(26), 4764-4771. [Link]
-
Otsuka, I., et al. (2023). Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene). Chemical Communications, 59(88), 13136-13139. [Link]
-
AZA Mid-Year Meeting. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate. azamidyearmeeting.org. [Link]
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- 3. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of Ethyl 2,5-dibromothiophene-3-carboxylate in Advanced Hole-Transporting Materials
Introduction: The Critical Role of Hole-Transporting Materials (HTMs) in Organic Electronics
The advancement of organic electronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the performance of their constituent layers. Among these, the hole-transporting layer (HTL) plays a pivotal role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode, while simultaneously blocking electrons. This function is critical for minimizing charge recombination and maximizing device efficiency and stability. Thiophene-based derivatives have emerged as a highly promising class of hole-transporting materials (HTMs) due to their excellent chemical stability, electron-rich nature that facilitates charge transport, and synthetic versatility.[1]
This document provides a detailed technical guide on the application of Ethyl 2,5-dibromothiophene-3-carboxylate , a key building block in the synthesis of high-performance small molecule HTMs. We will delve into the strategic advantages conferred by its unique molecular structure, provide a detailed, step-by-step protocol for the synthesis of a representative HTM, and discuss the characterization techniques and expected performance outcomes.
The Molecular Advantage: Why Ethyl 2,5-dibromothiophene-3-carboxylate?
The efficacy of Ethyl 2,5-dibromothiophene-3-carboxylate as a precursor for advanced HTMs stems from the synergistic interplay of its functional groups. The strategic placement of two bromine atoms and an ethyl carboxylate group on the thiophene core provides a versatile platform for molecular engineering.
-
Facile Functionalization via Cross-Coupling Reactions: The bromine atoms at the 2 and 5 positions of the thiophene ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the straightforward introduction of various electron-donating aryl amines, such as triphenylamine moieties, which are essential for effective hole transport. The ability to perform a double Suzuki coupling in a one-pot synthesis offers an efficient route to symmetrical HTMs.[2]
-
Tuning Electronic Properties with an Electron-Withdrawing Group: The ethyl carboxylate group at the 3-position acts as an electron-withdrawing group. This feature is crucial for tuning the electronic properties of the final HTM. By lowering the electron density of the thiophene core, the highest occupied molecular orbital (HOMO) energy level of the resulting HTM can be deepened. A well-aligned HOMO level with the valence band of the perovskite absorber layer is essential for efficient hole extraction and can contribute to a higher open-circuit voltage (Voc) in the final solar cell device.
-
Enhancing Morphological and Physical Properties: The overall molecular architecture derived from this building block, often resulting in a propeller-like structure with the triphenylamine arms, can inhibit crystallization and promote the formation of amorphous thin films. This is highly desirable for achieving uniform and pinhole-free HTLs, which are critical for preventing device short-circuits and ensuring long-term operational stability.
Synthetic Protocol: Synthesis of a Representative HTM via Suzuki-Miyaura Cross-Coupling
This section provides a detailed, step-by-step protocol for the synthesis of a representative HTM, Ethyl 2,5-bis(4-(diphenylamino)phenyl)thiophene-3-carboxylate, through a double Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: Synthetic scheme for the double Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity |
| Ethyl 2,5-dibromothiophene-3-carboxylate | 289470-44-6 | Various | >97% |
| 4-(Diphenylamino)phenylboronic acid pinacol ester | 267349-16-6 | Various | >98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | Various | >99% |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Various | >98% |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Various | >99.8% |
| Deionized Water | - | - | - |
| Ethyl Acetate | 141-78-6 | Various | ACS Grade |
| Hexane | 110-54-3 | Various | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | >99% |
Experimental Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 mmol, 314 mg), 4-(diphenylamino)phenylboronic acid pinacol ester (2.5 mmol, 928 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium phosphate (4.0 mmol, 849 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a gradient eluent of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford the pure product as a yellow solid.
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis and purification of the target HTM.
Characterization and Expected Results
Thorough characterization of the synthesized HTM is crucial to confirm its structure and purity, and to evaluate its physicochemical properties relevant to its function in an electronic device.
Structural and Purity Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the triphenylamine and thiophene moieties, as well as the ethyl group of the carboxylate.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Physicochemical Properties:
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the HTM. A high decomposition temperature (typically above 350 °C) is desirable for long-term device stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to identify the glass transition temperature (Tg). A high Tg (above 100 °C) indicates good morphological stability at elevated operating temperatures.
-
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): CV is employed to determine the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTM. The HOMO level can be calculated from the onset oxidation potential.
-
Expected Data Summary:
| Property | Expected Value/Observation |
| Appearance | Yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons: δ 7.0-7.8 ppm; Ethyl group: quartet and triplet |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons: δ 120-150 ppm; Carbonyl carbon: ~δ 165 ppm |
| HRMS | [M+H]⁺ calculated and found values should match within a small margin of error. |
| Decomposition Temp. (TGA) | > 350 °C |
| Glass Transition Temp. (DSC) | > 120 °C |
| HOMO Level (CV) | -5.1 to -5.3 eV |
Application in Perovskite Solar Cells
The synthesized HTM can be incorporated into a standard n-i-p perovskite solar cell architecture.
Device Fabrication Protocol:
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating, followed by a mesoporous TiO₂ layer. Sinter the substrates at 500 °C.
-
Perovskite Layer Deposition: Spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) in a nitrogen-filled glovebox, followed by thermal annealing.
-
Hole-Transporting Layer (HTL) Deposition: Dissolve the synthesized HTM in chlorobenzene (e.g., 20 mg/mL) with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP). Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Thermally evaporate a gold or silver back electrode to complete the device.
Device Performance Evaluation:
The performance of the fabricated perovskite solar cells should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). Key performance parameters to be measured include:
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell.
-
Open-Circuit Voltage (Voc): The maximum voltage from the solar cell at zero current.
-
Short-Circuit Current Density (Jsc): The maximum current density from the solar cell at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
Conclusion
Ethyl 2,5-dibromothiophene-3-carboxylate is a strategically designed building block that offers a versatile and efficient route to high-performance hole-transporting materials. Its dibromo functionality allows for facile synthesis of complex molecular architectures via Suzuki-Miyaura cross-coupling, while the electron-withdrawing ethyl carboxylate group provides a means to fine-tune the electronic properties of the final HTM for optimal device performance. The detailed synthetic and device fabrication protocols provided in this application note offer a comprehensive guide for researchers and scientists working on the development of next-generation organic electronic devices. The resulting HTMs are expected to exhibit excellent thermal and morphological stability, and well-aligned energy levels, making them promising candidates for achieving highly efficient and stable perovskite solar cells.
References
-
Synthesis and characterization of thiophene-mediated hole transport materials for perovskite solar cells. Arabian Journal of Chemistry, 13(1), 2534-2557. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1469. Available at: [Link]
-
Hole-transporting small molecules based on thiophene cores for high efficiency perovskite solar cells. ChemSusChem, 7(12), 3420-3425. Available at: [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 52(43), 5674-5676. Available at: [Link]
Sources
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- 3. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 2,5-dibromothiophene-3-carboxylate in Medicinal Chemistry: A Guide to Synthesis and Protocol
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold". Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its importance in the design of novel therapeutics.[1][2][3] Thiophene-containing molecules have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] Ethyl 2,5-dibromothiophene-3-carboxylate is a particularly valuable starting material for medicinal chemists. The two bromine atoms at the 2 and 5 positions serve as versatile synthetic handles for the introduction of diverse molecular fragments, primarily through cross-coupling reactions. The ethyl carboxylate at the 3-position provides a site for further modification or can participate in crucial interactions with biological targets. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 2,5-dibromothiophene-3-carboxylate in the synthesis of medicinally relevant compounds, with a focus on the development of kinase inhibitors.
Core Synthetic Strategies: Unleashing the Potential of a Dibrominated Scaffold
The primary utility of Ethyl 2,5-dibromothiophene-3-carboxylate in medicinal chemistry lies in its capacity for selective functionalization at the 2- and 5-positions. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between the thiophene core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the bi-aryl structures often found in kinase inhibitors.
-
Causality in Experimental Choices: The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed. The base, typically a carbonate or phosphate, is essential for the activation of the boronic acid. The solvent system often consists of a mixture of an organic solvent (like 1,4-dioxane or toluene) and water to facilitate the dissolution of both organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as rigid linkers or be further transformed into other functional groups. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.
-
Trustworthiness in Protocol: A successful Sonogashira coupling is characterized by the complete consumption of the starting brominated thiophene and the formation of the desired alkynyl-substituted product. Careful control of the reaction atmosphere (inert gas) is crucial to prevent side reactions.
Application in Kinase Inhibitor Synthesis: A Step-by-Step Approach
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The thiophene scaffold is a key component in numerous kinase inhibitors, including those targeting c-Jun N-terminal Kinase (JNK), p38 MAP kinase, and Epidermal Growth Factor Receptor (EGFR).[5][6][7]
The following sections outline a plausible synthetic pathway and detailed protocols for the synthesis of a generic kinase inhibitor scaffold starting from Ethyl 2,5-dibromothiophene-3-carboxylate.
Workflow for Kinase Inhibitor Scaffold Synthesis
Caption: Synthetic workflow for a generic kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of Ethyl 2,5-dibromothiophene-3-carboxylate at the 5-position.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask, add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-aryl-2-bromothiophene-3-carboxylate.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Subsequent Sonogashira Coupling
This protocol details the introduction of an alkynyl group at the 2-position of the mono-arylated thiophene.
Materials:
-
Ethyl 5-aryl-2-bromothiophene-3-carboxylate (from Protocol 1)
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 5-aryl-2-bromothiophene-3-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF, followed by the terminal alkyne (1.2 eq) and the amine base (e.g., TEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Ethyl 5-aryl-2-alkynylthiophene-3-carboxylate.
Self-Validation: Successful coupling is indicated by the absence of the bromo-thiophene starting material and the presence of the desired product, which can be verified by spectroscopic methods.
Protocol 3: Saponification and Amide Bond Formation
This protocol describes the conversion of the ethyl ester to a carboxylic acid, followed by amide coupling to introduce the final fragment of the kinase inhibitor scaffold.
Materials:
-
Ethyl 5-aryl-2-alkynylthiophene-3-carboxylate (from Protocol 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M HCl
-
An amine (R-NH₂)
-
HATU (1.2 equivalents) or EDC/HOBt
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure (Part A: Saponification):
-
Dissolve the ester in a mixture of THF, MeOH, and water.
-
Add LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture to remove organic solvents.
-
Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration or extract with an organic solvent, then dry to obtain the crude 5-aryl-2-alkynylthiophene-3-carboxylic acid.
Procedure (Part B: Amide Coupling):
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir for 10-15 minutes, then add the desired amine (1.1 eq).
-
Stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final kinase inhibitor scaffold.
Self-Validation: The formation of the carboxylic acid is confirmed by the disappearance of the ethyl ester signals in the ¹H NMR spectrum. Successful amide coupling is verified by the presence of the amide proton signal in the ¹H NMR and the correct molecular weight in the mass spectrum.
Structure-Activity Relationship (SAR) Insights
The versatility of Ethyl 2,5-dibromothiophene-3-carboxylate allows for a systematic exploration of the structure-activity relationships of the synthesized compounds.
| Position | Modification | Rationale |
| 5-position | Varied aryl/heteroaryl groups | To probe interactions with the hinge region of the kinase ATP binding site. |
| 2-position | Different alkynyl or aryl substituents | To explore the solvent-exposed region and improve potency and selectivity. |
| 3-position (Amide) | Diverse amine fragments | To target specific amino acid residues and modulate physicochemical properties like solubility. |
Table 1: General SAR strategy for thiophene-based kinase inhibitors.
Conclusion
Ethyl 2,5-dibromothiophene-3-carboxylate is a powerful and versatile building block in the medicinal chemist's toolbox. Its di-bromo functionality allows for the strategic and sequential introduction of various substituents through robust cross-coupling reactions, enabling the efficient synthesis of complex molecules. The protocols and strategies outlined in this document provide a solid foundation for researchers to design and synthesize novel thiophene-based compounds with the potential to become next-generation therapeutics, particularly in the ever-important field of kinase inhibition.
References
- Feng, Y., & Wang, R. (2024). Synthesis Of Novel Thiophene-Bipyrimidine EGFR Inhibitors. Highlights in Science, Engineering and Technology, 99, 439-446.
- Kumar, D., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(7), 1315-1333.
- Al-Suwaidan, I. A., et al. (2018). Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors.
- BenchChem. (2025). The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide. BenchChem.
- Shafiei, M., et al. (2022). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 12(46), 30193-30214.
- Ullah, H., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 977.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. BenchChem.
- AZA Mid-Year Meeting. (n.d.).
- Ossila. (n.d.).
- Asghar, M. N., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2465.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- Hom, R. K., et al. (2010). Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. Bioorganic & Medicinal Chemistry Letters, 20(24), 7303–7307.
- Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry.
- Ullah, H., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed.
- Sharma, P., & Kumar, A. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(11), 1839-1864.
- Raju, S., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Tetrahedron Letters, 47(48), 8563-8566.
- Demirel, R., et al. (2021). Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes.
- Schmidt, B., et al. (2014). 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. Beilstein Journal of Organic Chemistry, 10, 233-241.
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK [bibbase.org]
- 6. Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a crucial building block in the development of advanced polymer semiconductors for organic photovoltaics, mastering its synthesis is key to innovation.[1][2] This document provides field-proven insights, detailed protocols, and a systematic approach to problem-solving.
Overview of the Synthesis: Mechanism and Regioselectivity
The synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate is typically achieved via an electrophilic aromatic substitution reaction. The starting material, Ethyl thiophene-3-carboxylate, is treated with a suitable brominating agent.
The Underlying Chemistry: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The sulfur atom's lone pairs strongly activate the adjacent α-positions (C2 and C5) through resonance stabilization of the intermediate sigma complex (arenium ion). While the ethyl carboxylate group at the C3 position is an electron-withdrawing group that deactivates the ring, the powerful activating and ortho-, para-directing effect of the sulfur heteroatom dominates, directing bromination preferentially to the C2 and C5 positions.[3]
Below is a diagram illustrating the stepwise mechanism for the dibromination process.
Caption: Mechanism of electrophilic dibromination on the thiophene ring.
Recommended Experimental Protocol
This protocol describes a standard laboratory procedure using N-Bromosuccinimide (NBS), a milder and more selective brominating agent compared to liquid bromine.[4]
Reagents & Conditions:
| Reagent/Parameter | Recommendation | Rationale |
| Starting Material | Ethyl thiophene-3-carboxylate (1.0 eq.) | Ensure high purity to avoid side reactions. |
| Brominating Agent | N-Bromosuccinimide (NBS) (2.1 - 2.2 eq.) | Provides a controlled, low concentration of Br₂. A slight excess ensures complete dibromination. |
| Solvent | Chloroform (CHCl₃) or Acetonitrile | These solvents are effective for this reaction and facilitate easy workup. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
| Reaction Time | 4 - 12 hours (Monitor by TLC) | Reaction progress is dependent on scale and temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | While not strictly required, it prevents side reactions with atmospheric moisture. |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Ethyl thiophene-3-carboxylate (1.0 eq.) in chloroform.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
NBS Addition: Add N-Bromosuccinimide (2.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Track the consumption of the starting material and the formation of the product using Thin-Layer Chromatography (TLC) (e.g., with a hexane:ethyl acetate solvent system).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold chloroform.[5]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting low product yield.
Q1: My reaction yield is very low, or I've recovered mostly starting material. What went wrong?
-
Possible Cause 1: Decomposed N-Bromosuccinimide. The quality of NBS is paramount. Over time, it can decompose, appearing yellow or orange due to the liberation of free bromine. This reduces its effectiveness as a brominating agent.
-
Solution: Use fresh, white, crystalline NBS. If your NBS is discolored, it should be recrystallized from hot water before use to ensure high purity and reactivity.[5] Always store NBS in a cool, dark, and dry place.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The deactivating effect of the ethyl carboxylate group makes this bromination slower than that of unsubstituted thiophene.[1][2] The reaction may not have reached completion.
-
Solution: Ensure the reaction is monitored by TLC until all starting material is consumed. If the reaction is sluggish at room temperature, consider gently heating the mixture to 35-40°C.
-
-
Possible Cause 3: Inadequate Stoichiometry. To achieve dibromination, at least two equivalents of the brominating agent are required.
-
Solution: Use a slight excess of NBS (e.g., 2.1 to 2.2 equivalents) to drive the reaction to completion and account for any minor degradation of the reagent.
-
Q2: My final product is contaminated with a significant amount of monobrominated thiophene. How can I improve selectivity?
-
Possible Cause: Incomplete Reaction or Insufficient Brominating Agent. This is the most common reason for isolating a mixture of mono- and di-brominated products. The second bromination is slower than the first due to the additional deactivating effect of the first bromine atom.
-
Solution: The key is to ensure the reaction goes to completion. First, verify that you used at least 2.1 equivalents of high-purity NBS. Second, extend the reaction time, monitoring carefully by TLC. If starting material is consumed but the monobrominated intermediate remains, the addition of another small portion of NBS (0.1 eq.) might be necessary.
-
Caption: Reaction pathway showing intermediates. Incomplete reaction often stalls at the monobrominated stage.
Q3: I'm having trouble purifying the product. The byproducts are difficult to separate by column chromatography.
-
Possible Cause 1: Succinimide Residue. If the initial filtration is inefficient, the succinimide byproduct can contaminate the crude product.
-
Solution: Ensure the reaction mixture is thoroughly cooled before filtration to maximize succinimide precipitation. Washing the organic layer with a basic aqueous solution (e.g., NaHCO₃ or dilute NaOH) during workup will effectively remove any remaining acidic succinimide.[5]
-
-
Possible Cause 2: Close Polarity of Products. The monobrominated intermediate and the dibrominated product can have very similar polarities, leading to poor separation on a silica gel column.[6]
-
Solution: Optimize your chromatography. Use a shallow gradient of a low-polarity solvent system (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate or dichloromethane). Using a longer column or a finer mesh silica gel can also improve resolution.
-
-
Possible Cause 3: Product Oiling Out. The product is a low-melting solid (m.p. 35-37 °C) and can present as a yellowish oil after solvent removal, making handling difficult.[1][2]
-
Solution: After column chromatography, ensure all solvent is removed under high vacuum. The product may solidify upon standing or by scratching the flask. If it remains an oil, it can be stored and handled as such, provided NMR and other analyses confirm its purity.
-
Frequently Asked Questions (FAQs)
FAQ 1: Can I use elemental bromine (Br₂) instead of NBS? Yes, liquid bromine in a solvent like acetic acid or chloroform is a classic method for this transformation. However, Br₂ is highly corrosive, volatile, and often less selective, potentially leading to more side products or over-bromination.[4] NBS is generally preferred in modern synthesis for its ease of handling, solid nature, and milder reaction profile, which typically results in cleaner reactions and higher yields of the desired product.
FAQ 2: Why do I need to protect the reaction from light when using NBS? While this reaction is primarily an ionic electrophilic substitution, NBS can also participate in free-radical reactions, especially when initiated by light or radical initiators.[5] Protecting the reaction from light helps suppress potential radical side-reactions, such as benzylic bromination if trace impurities with such sites are present, ensuring the desired electrophilic pathway dominates.
FAQ 3: My product appears as a yellow-brownish powder/crystal. Is this normal? Yes, the typical appearance of Ethyl 2,5-dibromothiophene-3-carboxylate is a yellow to brownish powder or crystalline solid.[1][2] Color is not always a definitive indicator of purity, but a significant deviation (e.g., a dark brown oil) may suggest impurities. Purity should always be confirmed by analytical methods like NMR spectroscopy.
FAQ 4: What are the key analytical signatures to confirm my product?
-
¹H NMR: You should expect to see a singlet for the remaining aromatic proton on the thiophene ring. The characteristic ethyl ester signals (a quartet and a triplet) will also be present. The disappearance of the two aromatic proton signals from the starting material is a key indicator of successful dibromination.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).
-
Melting Point: A sharp melting point in the range of 35-37 °C is indicative of high purity.[1][2]
References
-
Zhang, Y., et al. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. RSC Advances. Available at: [Link]
-
Hou, H., et al. (2022). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry. Available at: [Link]
-
AZA Mid-Year Meeting (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate. Available at: [Link]
-
StudySmarter (2023). Thiophene: Bromination & Reduction. StudySmarter. Available at: [Link]
-
PubChem (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Arsenyan, P., et al. (2010). A novel method for the bromination of thiophenes. ResearchGate. Available at: [Link]
-
Reddit (2015). NBS bromination of thienyl moieties. r/chemistry. Available at: [Link]
-
MasterOrganicChemistry (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Purification of Ethyl 2,5-dibromothiophene-3-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 2,5-dibromothiophene-3-carboxylate. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
Ethyl 2,5-dibromothiophene-3-carboxylate is a crucial building block in the synthesis of advanced materials, particularly for organic photovoltaics and OLEDs.[1][2] Its purity is paramount to the performance and reproducibility of these materials. However, its purification can present several challenges, from the removal of closely related impurities to handling the material's physical properties. This guide is designed to provide a logical framework for troubleshooting common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Ethyl 2,5-dibromothiophene-3-carboxylate?
A1: The impurity profile largely depends on the synthetic route, but typically, when synthesizing from ethyl thiophene-3-carboxylate, you can expect to find:
-
Unreacted Starting Material: Ethyl thiophene-3-carboxylate.
-
Mono-brominated Species: Primarily ethyl 2-bromothiophene-3-carboxylate and ethyl 5-bromothiophene-3-carboxylate.[3][4] These are often the most challenging impurities to separate due to their similar polarities to the desired product.
-
Over-brominated or Isomeric Byproducts: While less common, other brominated species may form depending on the reaction conditions.
-
Residual Brominating Agent: Such as N-Bromosuccinimide (NBS) or its byproducts (e.g., succinimide).[5]
Q2: My "purified" product appears as a yellowish or brownish oil/low melting solid, not crystals. Is this normal?
A2: The reported appearance of Ethyl 2,5-dibromothiophene-3-carboxylate is a yellow to brownish powder or crystals with a melting point of 35-37 °C.[1] If your product is an oil or a waxy solid at room temperature, it is likely that it still contains impurities that are depressing the melting point. Further purification is recommended.
Q3: Is Ethyl 2,5-dibromothiophene-3-carboxylate stable to silica gel chromatography?
A3: Generally, thiophene derivatives are stable on standard silica gel. However, halogenated compounds can sometimes show instability on acidic silica. If you observe degradation (e.g., new spots on TLC after chromatography), consider using deactivated (neutral) silica gel. This can be prepared by flushing the packed column with a solvent system containing 1-3% triethylamine before equilibration with your mobile phase.
Q4: Can I use distillation for purification?
A4: While distillation is a viable purification technique for liquids, the relatively low melting point and potential for decomposition at higher temperatures make it a less common choice for this compound compared to recrystallization and column chromatography.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Ethyl 2,5-dibromothiophene-3-carboxylate.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. For Ethyl 2,5-dibromothiophene-3-carboxylate, which is a low-melting solid, careful solvent selection and technique are crucial.
Problem 1: The compound "oils out" and does not form crystals.
-
Causality: The compound is coming out of solution at a temperature above its melting point, or the solvent is too nonpolar, causing rapid precipitation instead of slow crystallization.
-
Troubleshooting Steps:
-
Use a Solvent System: Instead of a single solvent, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes or heptane) dropwise at a slightly elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.
-
Lower the Initial Concentration: Ensure you are using the minimum amount of hot solvent to fully dissolve the crude material. An overly saturated solution is more likely to oil out.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in a refrigerator or ice bath. Rapid cooling encourages oiling out.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation and induce crystallization.
-
Problem 2: Poor recovery of the purified product.
-
Causality: The chosen solvent is too good at dissolving the compound even at low temperatures, or too much solvent was used.
-
Troubleshooting Steps:
-
Re-evaluate the Solvent: The ideal solvent should dissolve the compound when hot but have low solubility when cold. Ethanol has been successfully used for the recrystallization of similar thiophene carboxylates.[6][7]
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the crude product.
-
Concentrate the Mother Liquor: After filtering the crystals, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to induce a second crop of crystals. Be aware that this second crop may be less pure.
-
Problem 3: The product is still impure after recrystallization.
-
Causality: The impurities have very similar solubility characteristics to the desired product in the chosen solvent.
-
Troubleshooting Steps:
-
Change the Solvent: Experiment with different solvents or solvent systems. A different solvent may have a better solubility differential between your product and the impurities.
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Consider Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is the recommended next step.
-
Column Chromatography Troubleshooting
Flash column chromatography is a highly effective method for separating the desired dibrominated product from mono-brominated species and other impurities.[8][9]
Problem 1: Poor separation of spots on the TLC plate and the column.
-
Causality: The chosen mobile phase (eluent) does not have the optimal polarity to differentiate between the compound and its impurities.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to successful column chromatography is to find a solvent system that gives good separation on a TLC plate. Aim for an Rf value of around 0.2-0.3 for the desired compound.
-
A good starting point for Ethyl 2,5-dibromothiophene-3-carboxylate is a mixture of hexanes and ethyl acetate.[10] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
For closely related compounds, a gradient of hexanes and dichloromethane has also been shown to be effective.[11]
-
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the separation can improve the resolution of closely eluting compounds.
-
Problem 2: The compound streaks on the TLC plate and the column.
-
Causality: The compound may be interacting too strongly with the silica gel, possibly due to its acidic nature, or the sample may be overloaded.
-
Troubleshooting Steps:
-
Use Deactivated Silica: As mentioned in the FAQs, using silica gel deactivated with triethylamine can mitigate issues with acidic compounds.
-
Reduce Sample Load: Overloading the column is a common cause of streaking and poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
-
Ensure Proper Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.
-
Problem 3: Low or no recovery of the compound from the column.
-
Causality: The compound may have degraded on the silica gel, or it is too polar to be eluted with the chosen mobile phase.
-
Troubleshooting Steps:
-
Check for Degradation: Analyze the crude material and the eluted fractions by TLC. If new, lower Rf spots appear in the eluted fractions that were not in the crude material, degradation may have occurred. Consider using deactivated silica.
-
Increase Mobile Phase Polarity: If the compound is not eluting, gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol can be added to the eluent, but be aware that this can sometimes dissolve the silica gel.
-
Experimental Protocols
Protocol 1: Recrystallization of Ethyl 2,5-dibromothiophene-3-carboxylate
This protocol is based on the successful recrystallization of similar thiophene carboxylates.[6][7]
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A hexanes/ethyl acetate mixture is also a good candidate.
-
Dissolution: Place the crude Ethyl 2,5-dibromothiophene-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and assess the purity by TLC, HPLC, or NMR. The expected melting point is 35-37 °C.[1]
Protocol 2: Flash Column Chromatography
This protocol is adapted from procedures used for purifying structurally similar brominated thiophene esters.[11]
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v). Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the desired product.
-
Column Packing:
-
Select a column with an appropriate diameter and length for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or dichloromethane) to elute the compounds.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified Ethyl 2,5-dibromothiophene-3-carboxylate.
-
Data Presentation
Table 1: Mobile Phase Selection for Flash Chromatography
| Hexanes:Ethyl Acetate (v/v) | Approximate Rf of Dibromo Product | Observations |
| 98:2 | ~0.1 | Slow elution, but potentially good separation from less polar impurities. |
| 95:5 | ~0.25 | Good starting point for column separation.[10] |
| 90:10 | ~0.4 | May be too high for optimal separation from closely eluting impurities. |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | Good | Low | Reported to be effective for similar compounds.[6][7] |
| Isopropanol | Good | Low | A viable alternative to ethanol. |
| Hexanes | Low | Very Low | May be a good "poor" solvent in a binary system. |
| Ethyl Acetate | Very Good | Moderate | May be a good "good" solvent in a binary system. |
Visualizations
Workflow for Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting recrystallization issues.
Logic for Column Chromatography Mobile Phase Optimization
Caption: Optimizing the mobile phase for column chromatography.
References
-
Supporting Information for "Regioregular, Head-to-Tail Poly(3-alkylthiophene)s Made with Thiophene-2-boronic Acid Derivatives and (2-Bromo-3-alkylthiophene)palladium(II) Complexes". The Royal Society of Chemistry. [Link]
-
Ethyl 2,5-dibromothiophene-3-carboxylate. AZA Mid-Year Meeting. [Link]
-
A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Synthesis of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. Semantic Scholar. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS. ResearchGate. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Ethyl 5-bromothiophene-3-carboxylate | C7H7BrO2S | CID 15293216. PubChem. [Link]
-
Ethyl 2-bromothiophene-3-carboxylate | C7H7BrO2S | CID 11390678. PubChem. [Link]
-
Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. Ethyl 2-bromothiophene-3-carboxylate | C7H7BrO2S | CID 11390678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-bromothiophene-3-carboxylate | C7H7BrO2S | CID 15293216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 632325-50-9|Ethyl 2-bromothiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-bromo-3-thiophenecarboxylate 632325-50-9 [sigmaaldrich.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in areas such as organic electronics and pharmaceutical intermediates.[1][2] The synthesis, while conceptually straightforward via electrophilic aromatic substitution, is often complicated by a variety of side reactions that can impact yield, purity, and downstream applications.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established reaction mechanisms and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-purity results.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My final product is a mixture of mono-, di-, and tri-brominated species. How can I improve the selectivity for the desired 2,5-dibromo product?
Probable Cause: This is the most common issue and points directly to a loss of control over the reaction's stoichiometry and kinetics. The thiophene ring is highly activated towards electrophilic substitution, especially at the α-positions (C2 and C5).[3][4] The ethyl carboxylate group at C3 deactivates the ring but directs incoming electrophiles to these very positions. An imbalance in reaction conditions can easily lead to incomplete or excessive bromination.
-
Over-bromination (Tribromo impurity): Occurs when the reaction conditions are too harsh, the concentration of the brominating agent is too high, or the reaction temperature is elevated. This forces bromination at the less reactive C4 position.[5]
-
Incomplete Bromination (Mono-bromo impurity): Results from insufficient brominating agent, poor mixing, or a reaction time that is too short. The primary mono-bromo impurity is typically Ethyl 2-bromothiophene-3-carboxylate, as the C2 position is the most activated.
Proposed Solutions & Validation:
-
Strict Stoichiometric Control: Use precisely 2.0 to 2.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). Do not assume the purity of the starting material or reagent is 100%; titrate or use a fresh, verified batch of NBS.
-
Control Reagent Addition & Temperature: The bromination of thiophenes is often exothermic.[5]
-
Protocol: Dissolve the starting material (Ethyl thiophene-3-carboxylate) in a suitable solvent (see FAQ 2) and cool the mixture to 0 °C in an ice bath. Add the NBS portion-wise over 30-60 minutes. This maintains a low, steady concentration of the electrophile, favoring selective dibromination over competing reactions.
-
Validation: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. You should see the starting material spot disappear and a new, single major product spot appear.
-
-
Optimize Reaction Time: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Continued monitoring is key to determine the point of maximum conversion to the desired product before over-bromination begins.
Q2: I'm observing a significant amount of the starting material in my crude product, even after a long reaction time. What went wrong?
Probable Cause: This issue indicates that the bromination reaction is either not initiating properly or is proceeding extremely slowly.
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. Impure NBS may be off-white or yellow and can give unreliable results.[6]
-
Inappropriate Solvent: While many solvents can be used, some, like highly electron-deficient ones, may slow the reaction to an impractical rate. For electron-deficient thiophenes, bromination can be particularly sluggish.[7]
-
Lack of an Activator/Catalyst: While often not strictly necessary for activated rings, some protocols for less reactive substrates employ a catalytic amount of acid to facilitate the generation of the electrophilic bromine species.
Proposed Solutions & Validation:
-
Recrystallize NBS: If you suspect your NBS is old, it can be purified by recrystallization from hot water.[6] Freshly recrystallized, pure white NBS is significantly more reactive.
-
Solvent Choice: Acetic acid is an excellent solvent for this reaction as it can facilitate the reaction and is environmentally benign.[5][8] A mixture of chloroform and acetic acid is also commonly used.
-
Reaction Initiation: For stubborn reactions, adding a small amount of a protic acid source can sometimes help, but be mindful of potential side reactions like ester hydrolysis.
Q3: My NMR shows the desired dibromo-ester, but also a significant peak corresponding to the carboxylic acid. What is the cause and how can I prevent it?
Probable Cause: This is a classic case of ester hydrolysis . The ethyl ester group is susceptible to cleavage under either acidic or basic conditions, yielding the corresponding carboxylic acid (2,5-dibromothiophene-3-carboxylic acid) and ethanol.[9][10]
-
Acid-Catalyzed Hydrolysis: This can occur if the reaction is run in a protic acid solvent (like acetic acid) for too long, at high temperatures, or if the workup involves strong aqueous acid. HBr, a potential byproduct of reactions using elemental bromine, can also catalyze this process.[10]
-
Base-Catalyzed Hydrolysis (Saponification): This is very common during aqueous workups. Washing the organic layer with a basic solution (e.g., sodium bicarbonate, sodium hydroxide) to quench acid can hydrolyze the ester if contact time is too long or the base is too concentrated.[9]
Proposed Solutions & Validation:
-
Minimize Water Contact: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.
-
Modify the Workup:
-
Instead of a strong basic wash, quench the reaction by pouring it into a large volume of ice water.
-
Extract the product with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer gently and quickly with a saturated, but not concentrated, solution of sodium bicarbonate, followed immediately by a brine wash to remove residual water.
-
Validation: After the workup and solvent removal, take a crude NMR. The absence of a broad singlet in the 10-12 ppm region (typical for carboxylic acid protons) indicates successful prevention of hydrolysis.
-
Q4: I've isolated a non-polar impurity that lacks the ester group entirely. Could this be bromodecarboxylation?
Probable Cause: Yes, this is a distinct possibility. Bromodecarboxylation is a reaction where a carboxylic acid group is replaced by a bromine atom.[11] While less common for esters, if significant hydrolysis to the carboxylic acid occurs first (see Q3), the resulting 2,5-dibromothiophene-3-carboxylic acid could potentially undergo decarboxylation under harsh, acidic conditions, leading to the formation of 2,5-dibromothiophene .[12]
Proposed Solutions & Validation:
-
Prevent Hydrolysis: The primary solution is to prevent the formation of the carboxylic acid intermediate. Follow all the steps outlined in the answer to Q3.
-
Moderate Reaction Conditions: Avoid excessive heat and prolonged exposure to strong acids, which can promote this secondary reaction.
-
Validation: The impurity, 2,5-dibromothiophene, can be identified by GC-MS analysis (comparing its mass spec fragmentation pattern to a known standard) or by its characteristic simple singlet in the 1H NMR spectrum.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Which brominating agent is better for this synthesis: NBS or elemental bromine (Br₂)?
Both reagents can be effective, but they offer a trade-off between reactivity and handling.
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Form | Crystalline solid, easier to handle and weigh accurately.[13] | Corrosive, volatile liquid, requires careful handling in a fume hood. |
| Mechanism | Provides a low, steady concentration of electrophilic bromine.[13] | High concentration of Br₂, can be aggressively reactive. |
| Selectivity | Generally offers higher selectivity and better control, minimizing over-bromination, especially when added portion-wise.[13] | Can lead to over-bromination if addition is not carefully controlled. Often used with a Lewis acid or in acetic acid. |
| Byproducts | Succinimide (water-soluble, easily removed during workup). | Hydrogen Bromide (HBr), a strong acid that can promote ester hydrolysis or bromodecarboxylation. |
| Recommendation | Highly Recommended. NBS is the preferred reagent for this synthesis due to its superior handling, control, and cleaner reaction profile. | Use with Caution. Can be effective, but requires more stringent control of temperature and addition rate. |
FAQ 2: What is the role of the solvent in controlling selectivity?
The solvent plays a crucial role in moderating reactivity and influencing the reaction pathway.
-
Acetic Acid (AcOH): Often the solvent of choice. It is polar enough to dissolve NBS and the substrate, and it can participate in the reaction mechanism, potentially by protonating NBS to increase its electrophilicity. It provides excellent selectivity for bromination at the 2- and 5-positions.[5][8]
-
Chlorinated Solvents (CHCl₃, CCl₄, DCM): These are non-polar, aprotic solvents. They are primarily used to dissolve the reactants. Reactions in these solvents can sometimes be slower but may reduce the risk of acid-catalyzed side reactions like hydrolysis. Often, a co-solvent like acetic acid is added.
-
N,N-Dimethylformamide (DMF): While sometimes used, caution is advised. NBS in DMF can form a Vilsmeier-type reagent, which can lead to formylation side products rather than bromination.
FAQ 3: How do I effectively purify the final product away from the common side products?
Purification is critical for obtaining material suitable for subsequent steps.
-
Silica Gel Column Chromatography: This is the most effective method.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically used.
-
Separation: The non-polar 2,5-dibromothiophene (bromodecarboxylation byproduct) will elute first. The desired product, Ethyl 2,5-dibromothiophene-3-carboxylate, will follow. The more polar mono-brominated starting material and the highly polar carboxylic acid (hydrolysis byproduct) will elute much later or remain on the column.
-
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an effective final purification step.
-
Solvent: A solvent system like ethanol or a mixture of hexanes and a small amount of a more polar solvent can be used. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Part 3: Visualized Workflows and Mechanisms
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing impurities based on initial analytical data.
Caption: Troubleshooting flowchart for common synthesis impurities.
Reaction Pathway and Key Side Reactions
This diagram illustrates the desired synthetic route and the points where common side reactions diverge.
Caption: Desired reaction pathway and major side reactions.
Part 4: Optimized Protocol
This protocol is designed to maximize yield and purity by incorporating the troubleshooting advice discussed above.
Reagents & Equipment:
-
Ethyl thiophene-3-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized (2.1 equivalents)
-
Glacial Acetic Acid (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Ethyl thiophene-3-carboxylate (1.0 eq) in glacial acetic acid (approx. 0.5 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add NBS (2.1 eq) in small portions over a period of 45-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction's progress every 30-60 minutes by TLC (e.g., 10% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water (approx. 10 volumes).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).
-
Washing: Combine the organic layers. Wash quickly and gently with saturated NaHCO₃ solution (1x), followed by brine (1x). Caution: Do not allow prolonged contact with the basic solution to prevent hydrolysis.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. Combine the pure fractions and remove the solvent to yield Ethyl 2,5-dibromothiophene-3-carboxylate as a white to off-white solid or pale oil.
References
- Hou, H. X., Zhou, D. G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: a DFT investigation. Computational and Theoretical Chemistry, 113545.
- Al-Hujran, T. O., & Al-Jalal, B. A. (2010).
- Campaigne, E., & LeSuer, W. M. (1953). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Journal of the American Chemical Society.
-
Hou, H. X., et al. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. OUCI. [Link]
- StudySmarter. (2023).
- Gomez, M., et al. (2020). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry.
- Hoffmann, T. D., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- Nielsen, T. E., et al. (2005). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes.
- Gronowitz, S., & Karlsson, L. (1963). The bromodecarboxylation of thiophenecarboxylic acids. Acta Chemica Scandinavica.
- AZA Mid-Year Meeting.
- Hoffmann, T. D., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- Reagent Guide: N-BromoSuccinimide (NBS). (2011). Master Organic Chemistry.
- Arsenyan, P., et al. (2010). A novel method for the bromination of thiophenes. Tetrahedron Letters.
- Wikipedia. (2023). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia.
- Lin, W. Y., et al. (2007). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. Journal of the Chinese Institute of Chemical Engineers.
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. Tokyo Chemical Industry UK Ltd.
- WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
- Wang, C., et al. (2016). Decarboxylative Bromination of Aliphatic Carboxylic Acids via Visible Light-Driven Proton-Coupled Electron Transfer. Organic Letters.
- Thirasart, N. (2009). Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-dioxides. Chulalongkorn University Intellectual Repository.
- Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts.
- Hydrolysis of Esters. (2022). Chemistry LibreTexts.
- Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016). International Journal of Current Microbiology and Applied Sciences.
- How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? (2020).
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012).
- Ethyl 2-bromothiophene-3-carboxyl
- A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2021).
- 3-bromothiophene. Organic Syntheses Procedure.
- Hydrolysing esters. Chemguide.
- What is the synthesis process of 2,5-Dibromothiophene? Guidechem.
- Ethyl 2-bromothiophene-3-carboxyl
- Ethyl 2,5-dibromothiophene-3-carboxyl
- Ethyl 2-Bromothiophene-3-carboxyl
Sources
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Ethyl 2,5-dibromothiophene-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of Ethyl 2,5-dibromothiophene-3-carboxylate. This electron-deficient dihaloheterocycle presents unique challenges, including regioselectivity and competing side reactions. This resource will equip you with the knowledge to navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Introduction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[1][2] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of mono- and di-substituted products. How can I control the regioselectivity of the Suzuki coupling on Ethyl 2,5-dibromothiophene-3-carboxylate?
A1: Achieving regioselectivity in the Suzuki coupling of dihalogenated heterocycles is a common challenge. The relative reactivity of the two bromine atoms in Ethyl 2,5-dibromothiophene-3-carboxylate is influenced by both electronic and steric factors. Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient or less sterically hindered position.[4] For 2,5-dibromothiophenes, the C5 position is often more reactive towards coupling.[5][6]
To favor mono-substitution , consider the following strategies:
-
Stoichiometry: Use a slight deficiency or an equimolar amount (1.0-1.1 equivalents) of the boronic acid.[5]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also enhance selectivity.
-
Catalyst Choice: Some catalyst systems may exhibit higher selectivity. Screening different palladium catalysts and ligands is recommended.
For di-substitution , the following adjustments are typically effective:
-
Stoichiometry: Employ an excess of the boronic acid (e.g., 2.2-2.5 equivalents).[2][5]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures will be necessary to drive the reaction to completion.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in Suzuki couplings can stem from several sources. A systematic approach to troubleshooting is crucial.[7][8]
Key Areas for Investigation:
-
Catalyst System: The choice of palladium precursor and ligand is critical, especially for less reactive substrates.[9] Standard catalysts like Pd(PPh₃)₄ may not be optimal.[9] Consider using more robust and active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[9][10]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][11][12] The choice of base can significantly impact the reaction's success.[9] Weaker bases like carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are commonly used.[10][11] For challenging couplings, stronger bases may be necessary, but they can also promote side reactions.[9]
-
Solvent and Degassing: The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[7] Solvents must be thoroughly degassed. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water.[2]
-
Reagent Quality: The purity and stability of the boronic acid are paramount. Protodeboronation, the cleavage of the C-B bond, is a major side reaction that consumes the boronic acid and reduces yield.[7] Using fresh, high-purity boronic acid is recommended.
Q3: I am observing a significant amount of a byproduct that appears to be the debrominated starting material. What is causing this and how can I prevent it?
A3: The formation of debrominated starting material is likely due to a side reaction called protodeboronation of the boronic acid, followed by a coupling of the resulting arene with your starting material (a reductive dehalogenation pathway). More directly, hydrodehalogenation of the aryl halide can also occur. To minimize this:
-
Minimize Water: While a small amount of water can be beneficial, excess water can promote protodeboronation. Ensure your solvents are anhydrous if this is a persistent issue.
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[9] Consider switching to a milder base like K₂CO₃ or K₃PO₄.[11]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate premature decomposition.[7]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of this side reaction.[7]
Q4: I am having difficulty purifying my product from the remaining starting materials and byproducts. What purification strategies do you recommend?
A4: Purification of Suzuki coupling products can be challenging, especially when the polarities of the product, starting material, and byproducts are similar.[13]
-
Column Chromatography: This is the most common method. Experiment with different solvent systems to achieve optimal separation.[13] A gradient elution may be necessary.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Acid/Base Extraction: If your product or impurities have acidic or basic functional groups, an acid/base workup can be used to selectively extract them into aqueous layers.[13]
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of the Suzuki coupling of Ethyl 2,5-dibromothiophene-3-carboxylate.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active pre-catalyst, such as a palladacycle or a G3 Buchwald pre-catalyst.[14] - Ensure proper storage of the catalyst and ligand under an inert atmosphere. |
| Ineffective Base | - Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11] - Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Oxygen Contamination | - Thoroughly degas the solvent by sparging with an inert gas (Ar or N₂) for 15-30 minutes.[7][9] - Perform the reaction under a positive pressure of an inert gas. |
| Poor Reagent Quality | - Use fresh, high-purity boronic acid. - Consider converting the boronic acid to a more stable boronate ester.[7] |
Issue 2: Formation of Homocoupled Byproduct (Biaryl of the Boronic Acid)
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | - This is a primary cause of homocoupling.[14] Ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere. |
| Slow Transmetalation | - If the transmetalation step is slow, the boronic acid has more time to homocouple. Optimize the base and solvent system to facilitate this step. |
| Catalyst System | - Certain catalyst/ligand combinations may be more prone to promoting homocoupling. Screen alternative ligands. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Ethyl 2,5-dibromothiophene-3-carboxylate, the arylboronic acid, and the base.[9]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst and ligand.[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][15][3]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Suzuki reaction. In: Wikipedia. Accessed December 20, 2023. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Accessed December 20, 2023. [Link]
-
Wyatt, P., et al. Reliable suzuki chemistry for functionalised polythiophene synthesis. Materials Research Society Symposium Proceedings. 2007;1003. [Link]
-
Shah, S. S. A., et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. 2015;20(3):5204-5223. [Link]
-
Biffis, A., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical. 2001;173(1-2):249-274. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. 2007;129(11):3358-3366. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2020. [Link]
-
Rauf, A., et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. 2018;12(1):44. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed December 20, 2023. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Accessed December 20, 2023. [Link]
-
Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. ResearchGate. Accessed December 20, 2023. [Link]
-
Shah, S. S. A., et al. Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Journal of the Iranian Chemical Society. 2016;13(12):2263-2272. [Link]
-
Shah, S. S. A., et al. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. 2015;20(3):5204-5223. [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki-Miyaura Cross-Coupling Reactions of Chloro-Heterocycles. ResearchGate. Accessed December 20, 2023. [Link]
-
Munday, R. H., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016;7(9):5773-5793. [Link]
-
Yokoyama, A., & Yokozawa, T. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. Macromolecular Rapid Communications. 2011;32(11):859-864. [Link]
-
Taylor, A., et al. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. 2023;13(2):331. [Link]
-
Liu, J., et al. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. 2015;6(1):153-161. [Link]
-
Sharma, A., et al. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Polymer Chemistry. 2020;11(4):743-772. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Accessed December 20, 2023. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Accessed December 20, 2023. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. Accessed December 20, 2023. [Link]
-
Yokoyama, A., & Yokozawa, T. Precision Synthesis of Poly(3-Hexylthiophene) from Catalyst-Transfer Suzuki–Miyaura Coupling Polymerization. ResearchGate. Accessed December 20, 2023. [Link]
-
Suzuki purification problem. Reddit. Accessed December 20, 2023. [Link]
-
Cravotto, G., et al. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. 2021;26(24):7683. [Link]
Sources
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- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Suzuki Coupling [organic-chemistry.org]
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- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate
Welcome to the dedicated technical support resource for the polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this challenging yet versatile monomer. Here, we address common experimental hurdles with in-depth, evidence-based troubleshooting advice and frequently asked questions. Our goal is to empower you to overcome synthetic challenges and achieve your desired polymeric materials with controlled properties.
Conceptual Overview: A Troubleshooting Roadmap
The following diagram outlines the logical flow for diagnosing and resolving common issues encountered during the polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate.
Technical Support Center: Purifying Ethyl 2,5-dibromothiophene-3-carboxylate
Welcome to the technical support guide for the purification of Ethyl 2,5-dibromothiophene-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who work with this versatile thiophene derivative.[1][2] As a key building block in the synthesis of advanced materials like polymer semiconductors, its purity is paramount.[1][2][3] This guide provides in-depth, experience-based answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My crude product is a dark oil, but the literature reports a solid. What are the likely impurities?
Answer: This is a common issue, often stemming from side-products of the bromination reaction. The thiophene ring is highly activated, making it susceptible to over-reaction or incomplete reaction if conditions are not carefully controlled.[4]
Underlying Principles: The synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate typically involves the electrophilic bromination of an ethyl thiophene-3-carboxylate precursor, often using N-Bromosuccinimide (NBS) or liquid bromine.[5] The primary impurities are usually:
-
Mono-brominated Species: Ethyl 2-bromo- or Ethyl 5-bromothiophene-3-carboxylate are the most common impurities. These arise from incomplete bromination. Their polarity is very close to the desired product, making them challenging to separate.[6][7]
-
Unreacted Starting Material: Residual ethyl thiophene-3-carboxylate.
-
Residual Brominating Reagent/Byproducts: Succinimide (if using NBS) or residual acidic species can lead to discoloration and degradation.
-
Polymeric Tar: Thiophenes can be sensitive to strong acids and oxidizing conditions, which can lead to the formation of dark, high-molecular-weight tars.[4]
Troubleshooting Workflow: A logical approach is required to tackle this. First, assess the complexity of the mixture, then choose an appropriate purification strategy.
Purity Assessment & Purification Workflow
Question 2: My ¹H NMR spectrum is complex. How do I identify impurities versus the desired product?
Answer: Proton NMR is your most powerful tool for identifying the key species in your crude mixture. The aromatic region (typically 7-8 ppm for thiophenes) is particularly diagnostic.
Analysis of Spectra:
-
Desired Product (Ethyl 2,5-dibromothiophene-3-carboxylate): This compound has only one proton on the thiophene ring (at the C4 position). Therefore, you should see a single, sharp singlet in the aromatic region. The ethyl ester will show a quartet and a triplet.
-
Mono-brominated Impurities: These will have two protons on the thiophene ring, which will appear as two doublets (unless the coupling constant is too small to resolve).
-
Starting Material (Ethyl thiophene-3-carboxylate): This will have three protons on the thiophene ring, resulting in a more complex pattern of signals.
| Compound | Thiophene Ring Protons | Expected ¹H NMR Aromatic Signal |
| Ethyl 2,5-dibromothiophene-3-carboxylate | 1 (at C4) | 1 Singlet |
| Ethyl 2-bromothiophene-3-carboxylate | 2 (at C4, C5) | 2 Doublets |
| Ethyl 5-bromothiophene-3-carboxylate | 2 (at C2, C4) | 2 Doublets |
| Ethyl thiophene-3-carboxylate | 3 (at C2, C4, C5) | 3 distinct signals (multiplets) |
Note: Chemical shifts will vary based on solvent and other substituents.
Question 3: Recrystallization attempts failed or led to "oiling out." What is the correct protocol?
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is too high, depressing the melting point significantly. For Ethyl 2,5-dibromothiophene-3-carboxylate, a mixed-solvent system is often not ideal for the initial crude purification. A single solvent that dissolves the compound when hot but not when cold is preferred.
Underlying Principles: Successful recrystallization relies on a significant difference in the solubility of the compound and its impurities in a chosen solvent at different temperatures. A good solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point.
Protocol: Single-Solvent Recrystallization
-
Solvent Screening: Test small aliquots of your crude product in various solvents. Alcohols (like ethanol, isopropanol) or alkanes (like hexane, heptane) are good starting points.[8][9] Ethanol is often effective for polar impurities, while hexane is good for non-polar ones.[8]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at reflux. Add the solvent in small portions, allowing the mixture to return to a boil each time.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric tar), perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure, well-defined crystals. Once at room temperature, you can place it in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good for removing highly polar or non-polar impurities.[10][11] |
| Methanol | Polar | 65 | Similar to ethanol, but lower boiling point. |
| Hexane / Heptane | Non-polar | 69 / 98 | Excellent for removing other non-polar organic impurities. The product should have low solubility.[12] |
| Isopropanol | Intermediate | 82 | A good balance of polarity, often a successful choice. |
Question 4: Recrystallization didn't work. How do I set up an effective column chromatography protocol?
Answer: Column chromatography is the most robust method for separating the desired dibrominated product from its mono-brominated and unreacted precursors.[13][14] The key is selecting a mobile phase that provides good separation on a TLC plate first.
Underlying Principles: This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer. The dibrominated product is less polar than the mono-brominated and starting materials due to the electron-withdrawing nature of the additional bromine atom.
Protocol: Silica Gel Column Chromatography
-
TLC Analysis:
-
Prepare several TLC chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane).
-
Start with a very non-polar mixture, such as 98:2 Hexane:Ethyl Acetate.[13]
-
The ideal solvent system will show good separation between your spots, with the desired product having an Rf value between 0.2 and 0.4.[13]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[13] This technique generally provides better resolution than wet loading.
-
-
Elution:
-
Begin eluting with the non-polar mobile phase determined from your TLC analysis.
-
Collect fractions and monitor them continuously by TLC.
-
If separation is slow, you can gradually increase the polarity of the mobile phase (e.g., from 2% ethyl acetate to 5%).[13]
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified Ethyl 2,5-dibromothiophene-3-carboxylate.
-
Column Chromatography Workflow
References
- BenchChem. (n.d.). Technical Support Center: Purification of 3-(Bromomethyl)-2-chlorothiophene by Column Chromatography.
-
Al-Saraier, M. H., et al. (2010). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 15(9), 6146-6166. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry, Chapter 9: Thiophenes, Pyrroles, and Furans.
-
Reddit r/Chempros community. (2020). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Kim, J., et al. (2011). A method of controlling the bromination of thiophene derivatives. (Patent No. WO2011155679A1). Google Patents.
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]
- Wang, X. (2014). Synthesis, Structure and Properties of Semi-internally BN- substituted Annulated Thiophenes. (Master's thesis).
- AZA Mid-Year Meeting. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate. Product Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information for [related article].
- Zhang, Y., et al. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ChemistrySelect, 6(40), 10849-10856.
-
Reddit r/chemistry community. (2015). NBS bromination of thienyl moieties. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for [related article].
- MH Chem. (2022, July 8).
- Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 7399-7402.
-
PubChemLite. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-bromothiophene-3-carboxylate. PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? [Forum discussion].
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
-
Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Available from: [Link]
- BLD Pharm. (n.d.). 632325-50-9|Ethyl 2-bromothiophene-3-carboxylate.
- Stanovnik, B., et al. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. (Patent No. WO2013162390A1). Google Patents.
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Ethyl 2-bromothiophene-3-carboxylate | C7H7BrO2S | CID 11390678 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. youtube.com [youtube.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Ethyl 2,5-dibromothiophene-3-carboxylate in Synthesis
Welcome to the dedicated technical support center for Ethyl 2,5-dibromothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile thiophene building block in their synthetic endeavors. Here, we address the common stability challenges and provide in-depth, field-proven troubleshooting strategies to help you navigate your reactions with confidence and achieve optimal outcomes.
Introduction to the Molecule: A Double-Edged Sword
Ethyl 2,5-dibromothiophene-3-carboxylate is a key intermediate in the synthesis of advanced materials, particularly in the field of organic electronics for creating efficient polymer semiconductors like PTQ2 and PBDB-TF-T1.[1][2] Its utility stems from the two bromine atoms at the 2 and 5 positions, which allow for sequential or double cross-coupling reactions, and the electron-withdrawing ethyl carboxylate group at the 3-position, which modulates the electronic properties of the resulting polymers.[1][2]
However, the very features that make this molecule valuable also contribute to its potential instability under certain reaction conditions. The electron-deficient nature of the thiophene ring, coupled with the reactivity of the carbon-bromine bonds, can lead to several side reactions that may compromise yield, purity, and the performance of the final product. This guide will illuminate these challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ethyl 2,5-dibromothiophene-3-carboxylate during a reaction?
A1: The main degradation pathways include:
-
Protodebromination (Hydrodehalogenation): This is the replacement of one or both bromine atoms with a hydrogen atom. It is a common side reaction in palladium-catalyzed cross-coupling reactions, often facilitated by the presence of a base, a proton source (like water or alcohol), and the palladium catalyst itself.[3][4]
-
Hydrolysis of the Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of strong bases and water at elevated temperatures.
-
Homocoupling: Self-coupling of the thiophene monomer can occur, leading to the formation of dimers or oligomers, which can act as impurities and affect polymerization.[5]
-
Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition.
Q2: How should I properly store and handle Ethyl 2,5-dibromothiophene-3-carboxylate to ensure its integrity?
A2: To maintain the stability and purity of the compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Keep refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air and moisture exposure.
-
Light Sensitivity: Protect from light.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Q3: What is the role of the ethyl carboxylate group in the stability of the molecule?
A3: The ethyl carboxylate group is a moderately electron-withdrawing group. This has two main effects on the stability and reactivity of the molecule:
-
Electronic Effect: It lowers the electron density of the thiophene ring, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. This can also affect the susceptibility of the ring to nucleophilic attack.
-
Steric Hindrance: Its presence at the 3-position can sterically influence the approach of reagents to the adjacent bromine atom at the 2-position.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered when using Ethyl 2,5-dibromothiophene-3-carboxylate in cross-coupling reactions like Suzuki and Stille polymerizations.
Issue 1: Low Yield of the Desired Coupled Product
Probable Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Protodebromination | The C-Br bond is cleaved and replaced by a C-H bond, consuming the starting material without forming the desired product. This is often exacerbated by the presence of water in the reaction mixture.[3] | 1. Rigorously Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents. 2. Optimize the Base: Use a non-nucleophilic, anhydrous base. For Suzuki reactions, consider using anhydrous K₃PO₄ or CsF. 3. Minimize Water Content: In Suzuki reactions where water is often used as a co-solvent, use the minimal amount necessary for the boronic acid to react.[3] 4. Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodebromination relative to the cross-coupling reaction. |
| Catalyst Inactivity | The palladium catalyst may be poisoned or may not be in the active Pd(0) state. | 1. Use High-Purity Catalyst: Ensure the quality of your palladium catalyst. 2. Pre-activation: If using a Pd(II) precursor, ensure conditions are suitable for its reduction to Pd(0). 3. Ligand Choice: For challenging couplings, consider using more electron-rich and bulky phosphine ligands that can stabilize the Pd(0) species and promote oxidative addition. |
| Inefficient Transmetalation | The transfer of the organic group from the organometallic reagent (e.g., organoboron or organotin) to the palladium center is slow. | 1. Suzuki Coupling: The choice of base is critical. K₃PO₄ is often effective. The addition of a small amount of water can sometimes facilitate the transmetalation of boronic acids.[3] 2. Stille Coupling: Ensure the organotin reagent is of high purity. Additives like Cu(I) salts can sometimes accelerate the transmetalation step. |
Issue 2: Formation of Monofunctionalized Byproducts in a Difunctionalization Reaction
Probable Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reagent | The stoichiometry of the coupling partner (e.g., boronic acid) is insufficient for a double cross-coupling reaction. | 1. Adjust Stoichiometry: Use a slight excess (e.g., 2.1-2.2 equivalents) of the coupling partner to drive the reaction to completion. |
| Deactivation after First Coupling | The electronic properties of the thiophene ring change after the first coupling, making the second C-Br bond less reactive. | 1. Increase Reaction Time and/or Temperature: After the first coupling, a higher temperature or longer reaction time may be necessary to activate the second C-Br bond. Monitor the reaction progress by TLC or GC-MS. 2. Use a More Active Catalyst System: A more robust catalyst system may be required for the second coupling. |
| Premature Precipitation | The monofunctionalized intermediate may precipitate out of the reaction mixture before the second coupling can occur. | 1. Choose a Better Solvent System: Use a solvent or solvent mixture that can keep all reactants and intermediates in solution throughout the reaction. For polymerizations, this is especially critical to achieve high molecular weight.[6] |
Issue 3: Polymerization Reactions Result in Low Molecular Weight Polymer
Probable Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Chain Termination by Impurities | Protic impurities (e.g., water) or monofunctional impurities in the monomers can cap the growing polymer chain. | 1. High Monomer Purity: Purify Ethyl 2,5-dibromothiophene-3-carboxylate and the co-monomer immediately before use. Recrystallization or column chromatography are common methods. 2. Rigorous Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (glovebox or Schlenk line) to exclude water and oxygen. |
| Incorrect Stoichiometry | In step-growth polymerizations like Suzuki and Stille, a precise 1:1 stoichiometry of the two monomers is crucial for achieving high molecular weight.[5] | 1. Accurate Measurement: Carefully weigh and transfer the monomers. For small-scale reactions, consider making stock solutions and dispensing by volume. |
| Side Reactions | Protodebromination or homocoupling can disrupt the 1:1 stoichiometry and lead to chain termination.[5] | 1. Optimize Reaction Conditions: As detailed in the previous sections, carefully optimize the base, solvent, temperature, and reaction time to minimize side reactions. |
Visualizing Degradation Pathways and Reaction Workflows
To better understand the processes involved, the following diagrams illustrate a potential degradation pathway and a generalized workflow for a cross-coupling reaction.
Caption: Potential degradation pathways of Ethyl 2,5-dibromothiophene-3-carboxylate.
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of this synthesis with confidence and ensure a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate?
The most prevalent and scalable method for synthesizing Ethyl 2,5-dibromothiophene-3-carboxylate is through the electrophilic bromination of ethyl thiophene-3-carboxylate. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).[1][2] The thiophene ring is highly activated towards electrophilic substitution, making this reaction efficient.[3][4] For larger scale operations, NBS is often preferred as it is a solid and easier to handle than liquid bromine, which is highly corrosive and volatile.[5]
Q2: What are the primary safety concerns when handling bromination reactions on a larger scale?
Scaling up bromination reactions introduces significant safety challenges that must be addressed. Bromine is a highly toxic, corrosive, and volatile substance that can cause severe burns upon contact and is harmful if inhaled.[6] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles. When working with larger quantities of bromine, a face shield and respiratory protection are essential.[7][8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7]
-
Emergency Preparedness: Have a neutralizing agent, such as sodium thiosulfate solution, readily available to handle spills. An emergency shower and eyewash station should be in close proximity.
-
Exothermic Reaction: The bromination of thiophenes can be exothermic. Proper temperature control is crucial to prevent runaway reactions. On a larger scale, this may require a reactor with a cooling jacket.
Q3: How does the purity of the starting material, ethyl thiophene-3-carboxylate, affect the reaction outcome?
The purity of the starting material is critical for a successful and clean reaction. Impurities in the ethyl thiophene-3-carboxylate can lead to several issues:
-
Side Reactions: Impurities may react with the brominating agent, leading to the formation of undesired byproducts and making purification more difficult.
-
Incomplete Conversion: Some impurities can inhibit the reaction, resulting in a lower yield of the desired product.
-
Color Formation: The presence of impurities can lead to the formation of colored byproducts, which may be challenging to remove during purification.
It is highly recommended to use a starting material with a purity of at least 98% or to purify it by distillation before use.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis and scale-up of Ethyl 2,5-dibromothiophene-3-carboxylate.
Reaction Issues
Problem 1: The reaction is incomplete, and I observe a significant amount of starting material and mono-brominated species in the crude product.
-
Possible Cause 1: Insufficient Brominating Agent. The stoichiometry of the reaction is crucial. For the dibromination of ethyl thiophene-3-carboxylate, at least two equivalents of the brominating agent are required. On a larger scale, it is advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete conversion.
-
Possible Cause 2: Low Reaction Temperature. While the reaction is exothermic, maintaining a sufficiently high temperature is necessary for the reaction to proceed to completion. The optimal temperature will depend on the solvent and brominating agent used. For NBS in acetonitrile, the reaction is often started at a lower temperature and then allowed to warm to room temperature or gently heated.
-
Possible Cause 3: Poor Mixing. Inadequate agitation in a large reactor can lead to localized areas of low reagent concentration, resulting in incomplete reaction. Ensure that the stirring is vigorous enough to maintain a homogeneous mixture.
-
Solution:
-
Carefully check the stoichiometry of your reagents.
-
Monitor the reaction temperature and adjust as necessary.
-
Ensure efficient stirring throughout the reaction.
-
Consider a slow, portion-wise addition of the brominating agent to control the exotherm and ensure a steady reaction rate.
-
Problem 2: The reaction produces a dark-colored, tarry mixture that is difficult to work up.
-
Possible Cause 1: Overheating. Thiophene derivatives can be sensitive to high temperatures, especially in the presence of strong acids or electrophiles, leading to polymerization and decomposition.[3]
-
Possible Cause 2: Reaction with Catalyst. If using a Lewis acid catalyst (which is generally not necessary for this activated system), it may be promoting side reactions.
-
Solution:
-
Implement strict temperature control using a cooling bath or a reactor with a cooling jacket.
-
Avoid the use of strong Lewis acids unless absolutely necessary.
-
Ensure a gradual addition of the brominating agent to prevent a rapid temperature increase.
-
Purification Challenges
Problem 3: I am having difficulty separating the desired dibrominated product from the mono-brominated and starting materials by column chromatography.
-
Possible Cause: Similar Polarity. The polarities of ethyl thiophene-3-carboxylate, the mono-brominated intermediates, and the final dibrominated product can be quite similar, making chromatographic separation challenging.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method on a larger scale. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Drive the Reaction to Completion: The best way to avoid purification issues is to ensure the reaction goes to completion, minimizing the presence of starting material and mono-brominated species.
-
Experimental Workflow and Data
Typical Lab-Scale Protocol
A representative laboratory-scale procedure for the synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate is as follows:
-
To a solution of ethyl thiophene-3-carboxylate (1 equivalent) in a suitable solvent (e.g., acetonitrile or acetic acid), add N-bromosuccinimide (2.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Scale-Up Considerations
| Parameter | Lab-Scale (e.g., 1 g) | Pilot-Scale (e.g., 100 g) |
| Reactor | Round-bottom flask | Jacketed glass reactor |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer |
| Temperature Control | Ice bath | Circulating cooling/heating system |
| Reagent Addition | Manual portion-wise addition | Addition funnel or pump |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor |
| Purification | Column chromatography | Recrystallization or distillation |
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate.
Logical Relationships in Troubleshooting
The following diagram outlines the logical steps to take when troubleshooting an incomplete reaction.
Caption: Troubleshooting logic for an incomplete bromination reaction.
References
- Bromination safety - YouTube. (2024).
- Safety - Chemical Education Xchange. (n.d.).
- Bromine handling and safety | DOCX - Slideshare. (n.d.).
- Standard Operating Procedure_Bromine.docx. (n.d.).
- Ethyl 2,5-dibromothiophene-3-carboxylate - AZA Mid-Year Meeting. (n.d.).
- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021).
- The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide - Benchchem. (n.d.).
- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025).
- TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. (n.d.).
- Ethyl 2,5-dibromothiophene-3-carboxylate | CAS 289470-44-6 | Ossila. (n.d.).
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews - ACS Publications. (n.d.).
- Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. (n.d.).
- N-Bromosuccinimide - Wikipedia. (n.d.).
- Thiophene: Bromination & Reduction - Chemistry - StudySmarter. (2023).
- How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? | ResearchGate. (2020).
- KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents. (n.d.).
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
- Chapter 9. (n.d.).
- WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents. (n.d.).
- A novel method for the bromination of thiophenes | Request PDF - ResearchGate. (2025).
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011).
- Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S) - PubChemLite. (n.d.).
- N-BromoSuccinimide (NBS) in Organic Chemistry | Concept Booster | Jee Main - YouTube. (2019).
- Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson. (2024).
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. (n.d.).
- Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Late-stage functionalization of BN-heterocycles - PMC - NIH. (n.d.).
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
- Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.).
- 632325-50-9 | Ethyl 2-bromothiophene-3-carboxylate - ChemScene. (n.d.).
- 3-bromothiophene - Organic Syntheses Procedure. (n.d.).
- What is the synthesis process of 2,5-Dibromothiophene? - FAQ - Guidechem. (n.d.).
- 632325-50-9|Ethyl 2-bromothiophene-3-carboxylate|BLD Pharm. (n.d.).
- Ethyl 2-Bromothiophene-3-carboxylate 632325-50-9 - TCI Chemicals. (n.d.).
- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. tatachemicals.com [tatachemicals.com]
preventing debromination of Ethyl 2,5-dibromothiophene-3-carboxylate
Welcome to the dedicated technical support guide for Ethyl 2,5-dibromothiophene-3-carboxylate. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Unwanted debromination is a frequent and frustrating side reaction that can lead to reduced yields, complex product mixtures, and purification challenges. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you mitigate C-Br bond cleavage and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of the mono-bromo and non-brominated thiophene in my reaction mixture. What is the primary cause?
A1: This issue, known as hydrodebromination, is the most common side reaction. The underlying cause depends on your reaction type. For organometallic intermediates (e.g., lithiation or Grignard reactions), the thienyl anion formed is highly basic and can be quenched by trace protic sources like water, leading to a proton replacing the bromine.[1] In palladium-catalyzed cross-couplings, the cause is often the formation of a palladium-hydride (Pd-H) species that intercepts the catalytic cycle, reductively cleaving the C-Br bond.[2]
Q2: My reaction is selective for the 2-position bromine, but I want to react at the 5-position. Why is this happening?
A2: The C-Br bond at the 2-position (alpha to the sulfur) of a thiophene ring is generally more reactive than the C-Br bond at the 5-position in many reactions, including palladium-catalyzed couplings and metal-halogen exchange.[3] This is due to the electronic properties of the thiophene ring. The electron-withdrawing ester group at the 3-position further influences the relative reactivity of the two bromine atoms.
Q3: I used a strong, non-nucleophilic base like LDA to deprotonate the ring, but my bromine atom moved to a different position. What happened?
A3: You have likely induced a "halogen dance" reaction.[4] This is a base-catalyzed intramolecular migration of a halogen atom.[4][5] For bromothiophenes, strong bases like Lithium Diisopropylamide (LDA) can deprotonate the ring, and the resulting thienyllithium species can undergo a series of intermolecular halogen-metal exchanges, leading to a thermodynamically favored isomer.[4][6]
Troubleshooting Guide: Diagnosing and Solving Debromination
This section provides a systematic approach to troubleshooting debromination in common reaction scenarios involving Ethyl 2,5-dibromothiophene-3-carboxylate.
Scenario 1: Debromination during Lithiation or Grignard Reagent Formation
This is most often observed after quenching the reaction with an electrophile, where the major byproduct is Ethyl 5-bromothiophene-3-carboxylate.
Root Causes & Solutions:
-
Protic Contamination: The thienyllithium or thienylmagnesium species is extremely basic and will react instantly with any available proton source (water, alcohols).[1][7]
-
Solution: Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous, syringe-grade solvents. Dry liquid reagents over molecular sieves if necessary.
-
-
Incorrect Temperature: Lithium-halogen exchange is exceptionally fast, even at very low temperatures. Running the reaction at higher temperatures increases the rate of side reactions, including reaction with the solvent (e.g., THF).[8]
-
Solution: Maintain a strict reaction temperature of -78 °C (dry ice/acetone bath) or lower during the addition of the organolithium reagent and for the duration of the lithiation.[1]
-
-
Slow Electrophile Addition: If the electrophile is added too slowly or is not reactive enough, the unstable organometallic intermediate has more time to decompose or react with other species in the flask.
-
Solution: Add the electrophile neat and quickly once lithiation is complete. Ensure the electrophile is of high purity. For less reactive electrophiles, a transmetalation step (e.g., to zinc or copper) may be necessary.
-
Caption: Troubleshooting workflow for debromination during lithiation.
Scenario 2: Debromination in Palladium-Catalyzed Cross-Coupling
Hydrodebromination is a common competing pathway in reactions like Suzuki, Stille, and Heck couplings. It arises from the generation of a Pd-H species.[2]
Root Causes & Solutions:
-
Choice of Base: Some bases can act as hydride donors. Formates are known hydride sources, and strong, aggressive bases like NaOtBu can sometimes promote debromination pathways, especially at high temperatures.[9]
-
Solvent and Reagents: Solvents like alcohols or water can be hydride sources. Impurities in reagents can also contribute.[12]
-
Solution: Use high-purity, degassed, anhydrous solvents. If an aqueous base solution is required, ensure it is thoroughly degassed to remove oxygen, which can degrade catalysts and promote side reactions.
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition and the formation of Pd-H species.[2]
-
Solution: Screen lower reaction temperatures (e.g., 60-80 °C). Modern, highly active palladium catalysts and ligands often allow for efficient coupling at milder temperatures.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands generally promote the desired reductive elimination step over competing side reactions.
-
Solution: Screen different ligands. Buchwald-type biarylphosphine ligands or bulky phosphines like P(tBu)₃ are often effective at suppressing hydrodebromination.
-
| Base | Typical Conditions | Propensity for Debromination | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O, 80-100 °C | Low to Moderate | A robust, generally reliable choice. Good for many arylboronic acids.[10] |
| Cs₂CO₃ | Dioxane or Toluene, 80-110 °C | Low | Often provides excellent results with sensitive substrates; its high solubility can be advantageous.[9] |
| K₂CO₃ | Toluene/H₂O or DME/H₂O, 80-100 °C | Moderate | A standard, cost-effective base, but can be less effective at preventing debromination than K₃PO₄. |
| NaOtBu | Anhydrous Toluene or Dioxane, RT-100 °C | High | Very strong base, generally not recommended for this substrate as it significantly increases the risk of debromination and other side reactions.[9] |
Optimized Experimental Protocols
Protocol 1: Selective Monofunctionalization via Lithium-Halogen Exchange
This protocol targets selective reaction at the more reactive 2-position, followed by trapping with an electrophile (e.g., Trimethyltin Chloride).
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Trimethyltin chloride (Me₃SnCl), 1.0 M in THF
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine, Anhydrous MgSO₄
Procedure:
-
To an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq).
-
Dissolve the substrate in anhydrous THF (to make a ~0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.[8]
-
Add the solution of Me₃SnCl (1.1 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Suzuki Cross-Coupling at the 2-Position
This protocol is optimized to minimize hydrodebromination while achieving selective C-C bond formation.[10][11]
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
To a flask, add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 eq), the arylboronic acid (1.1 eq), K₃PO₄ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A systematic workflow for troubleshooting debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 2,5-dibromothiophene-3-carboxylate
For researchers, scientists, and professionals in drug development and materials science, the precise structural elucidation of molecular compounds is a foundational requirement for advancing innovation. Ethyl 2,5-dibromothiophene-3-carboxylate is a key heterocyclic building block, notably utilized in the synthesis of high-performance polymer semiconductors for organic photovoltaic applications.[1][2][3] Its electronic properties, and consequently the performance of the resulting materials, are directly dictated by its molecular structure. Therefore, unambiguous confirmation of its identity and purity is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 2,5-dibromothiophene-3-carboxylate, explains the causality behind the expected spectral features, provides a robust experimental protocol for data acquisition, and compares NMR with alternative analytical techniques.
While direct experimental spectra for this specific compound are not widely published in publicly accessible databases, this guide provides a highly accurate and expert-informed prediction based on established principles and spectral data from closely analogous structures.[1]
Molecular Structure and Predicted NMR Resonances
To interpret the NMR spectra, we must first analyze the molecular structure to determine the number of unique, or chemically non-equivalent, proton and carbon environments.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} Structure of Ethyl 2,5-dibromothiophene-3-carboxylate with atom numbering for NMR.
-
¹H NMR: There are three distinct sets of non-equivalent protons: the single proton on the thiophene ring (H4), the methylene protons (-CH₂-) of the ethyl group, and the methyl protons (-CH₃) of the ethyl group. Therefore, three signals are expected in the ¹H NMR spectrum.
-
¹³C NMR: All seven carbon atoms are in unique chemical environments: two carbons bonded to bromine (C2 and C5), two carbons forming the rest of the thiophene ring (C3 and C4), the carbonyl carbon (C=O), and the two carbons of the ethyl group (-CH₂- and -CH₃). Thus, seven distinct signals are anticipated in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectral Analysis
The chemical shift (δ) of a proton is primarily influenced by the local electronic environment. Electron-withdrawing groups, such as halogens and carbonyls, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Spin-spin coupling between non-equivalent protons on adjacent carbons results in the splitting of signals, with the multiplicity described by the n+1 rule.
Table 1: Predicted ¹H NMR Data for Ethyl 2,5-dibromothiophene-3-carboxylate (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| Thiophene-H (H4) | ~ 7.35 | Singlet (s) | 1H | - | This proton is on a carbon adjacent to the electron-withdrawing sulfur atom and flanked by a bromine and a carboxylate group, leading to a significant downfield shift. With no adjacent protons, it appears as a sharp singlet. |
| Methylene (-OCH₂ CH₃) | ~ 4.35 | Quartet (q) | 2H | ~ 7.1 | These protons are attached to an oxygen atom, which is strongly electron-withdrawing, shifting them downfield. They are adjacent to the three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). |
| Methyl (-OCH₂CH₃ ) | ~ 1.38 | Triplet (t) | 3H | ~ 7.1 | These protons are further from the electronegative oxygen and appear more upfield. They are adjacent to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3). |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic structure, with carbonyl carbons appearing far downfield and aliphatic carbons appearing upfield.
Table 2: Predicted ¹³C NMR Data for Ethyl 2,5-dibromothiophene-3-carboxylate (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Carbonyl (C =O) | ~ 161.5 | The carbon-oxygen double bond is highly deshielded, placing this signal at the furthest downfield position, typical for esters.[4] |
| Thiophene-C4 (C -H) | ~ 132.5 | This is the only carbon in the aromatic ring bonded to a hydrogen, and its shift is influenced by the adjacent sulfur and C-Br group. |
| Thiophene-C3 (C -COOEt) | ~ 129.0 | This quaternary carbon is attached to the electron-withdrawing carboxylate group, shifting it downfield. |
| Thiophene-C2 (C -Br) | ~ 116.0 | The carbon atom directly bonded to the electronegative bromine at the C2 position is expected in this region. |
| Thiophene-C5 (C -Br) | ~ 113.5 | Similar to C2, this carbon is bonded to bromine. The slight difference in chemical shift arises from its position relative to the carboxylate group. |
| Methylene (-OCH₂ CH₃) | ~ 62.0 | The direct attachment to the electronegative oxygen atom causes a significant downfield shift into the characteristic range for carbons in ethers and esters.[5] |
| Methyl (-OCH₂CH₃ ) | ~ 14.0 | This aliphatic carbon is the most shielded and therefore appears at the most upfield position in the spectrum. |
Standard Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a systematic approach from sample preparation to data processing. The protocol described below is a self-validating system designed for accuracy.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Ethyl 2,5-dibromothiophene-3-carboxylate.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup (for a 500 MHz instrument):
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
"Shim" the magnetic field by optimizing the field homogeneity across the sample to ensure sharp, symmetrical peaks. This is a critical step for resolution.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set to approximately 12-15 ppm, centered around 6 ppm, to encompass all expected signals.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full relaxation of the protons between pulses, ensuring accurate signal integration.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') to provide a spectrum with singlets for all carbons.
-
Spectral Width: Set to ~220-250 ppm to cover the full range of expected carbon chemical shifts.
-
Number of Scans: Acquire 1024 to 4096 scans, as the ¹³C isotope has a low natural abundance (~1.1%).
-
Relaxation Delay (d1): A 2-second delay is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.
-
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=11]; edge [color="#5F6368", penwidth=1.5];
} Workflow for NMR data acquisition and analysis.
Comparison with Alternative Analytical Techniques
While NMR is the premier technique for structural elucidation, other methods provide complementary information. A multi-technique approach ensures the most comprehensive characterization.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, stereochemistry. | Non-destructive, quantitative, provides unparalleled structural detail. | Lower sensitivity than MS, requires higher sample concentration, more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), fragmentation patterns. | Extremely high sensitivity (detects trace amounts), provides exact mass. | Does not provide detailed connectivity or stereochemical information; isomers can be indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Br, C-O). | Fast, simple, inexpensive, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of components in a mixture. | Excellent for separating complex mixtures, highly quantitative, widely used for purity checks. | Provides no structural information on its own; requires coupling with other detectors (e.g., MS, UV-Vis). |
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a definitive "fingerprint" of Ethyl 2,5-dibromothiophene-3-carboxylate. The predicted spectra, based on sound chemical principles and data from analogous compounds, reveal three distinct proton signals and seven carbon signals, with chemical shifts, multiplicities, and integrations all consistent with the known molecular structure. When benchmarked against other methods, NMR spectroscopy offers the most comprehensive and unambiguous route to structural verification, making it an indispensable tool for any scientist working with this important chemical intermediate.
References
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Supporting Information for "Statistical copolymers of thiophene-3-carboxylates and selenophene-3-carboxylates..." - The Royal Society of Chemistry. Available at: [Link]
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Supporting Information for "Molecular Design of a Wide-band-gap Conjugated Polymer..." - The Royal Society of Chemistry. Available at: [Link]
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Ethyl 2,5-dibromothiophene-3-carboxylate - AZA Mid-Year Meeting . Available at: [Link]
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Synthesis of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives... - Semantic Scholar. Available at: [Link]
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Ethyl 5-bromothiophene-3-carboxylate | C7H7BrO2S | CID 15293216 - PubChem. Available at: [Link]
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2,5-Dibromothiophene - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]
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mass spectrometry of Ethyl 2,5-dibromothiophene-3-carboxylate and its derivatives
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2,5-dibromothiophene-3-carboxylate and its Derivatives
A Senior Application Scientist's Comparative Guide
For researchers and professionals in drug development and materials science, the precise structural characterization of heterocyclic building blocks is paramount. Ethyl 2,5-dibromothiophene-3-carboxylate serves as a critical precursor in the synthesis of advanced polymer semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)[1][2]. Mass spectrometry (MS) stands as an indispensable tool for confirming the identity, purity, and structural integrity of this compound and its analogues.
This guide provides an in-depth comparison of the mass spectrometric behavior of Ethyl 2,5-dibromothiophene-3-carboxylate and selected derivatives. We will explore predicted fragmentation patterns under Electron Ionization (EI), discuss the rationale behind experimental choices, and provide detailed protocols to ensure reproducible, high-fidelity results.
Choosing the Right Tool: Ionization and Analysis Strategy
The choice of mass spectrometry technique is dictated by the analyte's properties and the desired information. For a semi-volatile and thermally stable molecule like Ethyl 2,5-dibromothiophene-3-carboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the premier choice for obtaining detailed structural information.
-
Gas Chromatography (GC): Provides excellent separation of the analyte from impurities or reaction side-products before it enters the mass spectrometer. The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, offers a good balance for resolving halogenated aromatic compounds.
-
Electron Ionization (EI): This is a high-energy ionization technique (typically 70 eV) that induces extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" rich in structural information, ideal for unambiguous identification and for differentiating between isomers.[3] While the molecular ion may sometimes be weak, the fragmentation pattern is highly valuable for structural elucidation.[4][5]
Alternative Technique: Electrospray Ionization (ESI)
For derivatives that are less volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) would be more appropriate. ESI typically produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal fragmentation. While this is excellent for determining the molecular weight of a compound, it provides limited structural detail. High-resolution MS (HRMS) with ESI is often used to confirm the elemental composition of a synthesized compound.[6][7]
Mass Spectrometric Profile of Ethyl 2,5-dibromothiophene-3-carboxylate
The molecular formula of Ethyl 2,5-dibromothiophene-3-carboxylate is C₇H₆Br₂O₂S, with a monoisotopic mass of 311.84 Da.[8] The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a cluster of peaks separated by 2 Da. For a species with two bromine atoms, we expect a triplet pattern (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Predicted Fragmentation Pathway (EI-MS)
Under 70 eV EI conditions, we predict the following primary fragmentation pathways, driven by the stability of the thiophene ring and the nature of the substituents.
Caption: Predicted EI fragmentation of Ethyl 2,5-dibromothiophene-3-carboxylate.
Data Summary Table: Predicted Fragments
| m/z (for ⁷⁹Br) | Proposed Fragment Structure | Fragmentation Step | Notes |
| 312/314/316 | [C₇H₆Br₂O₂S]⁺• | Molecular Ion (M⁺•) | Characteristic 1:2:1 isotopic pattern confirms two Br atoms. |
| 284/286/288 | [C₅H₂Br₂O₂S]⁺• | M⁺• - C₂H₄ | McLafferty rearrangement, loss of neutral ethylene. |
| 267/269/271 | [C₅HBr₂OS]⁺ | M⁺• - •OC₂H₅ | α-cleavage at the ester, loss of an ethoxy radical. Likely a strong peak. |
| 239/241/243 | [C₄HBr₂S]⁺ | Fragment at 267 - CO | Loss of carbon monoxide from the acylium ion. |
| 160/162 | [C₄HBrS]⁺ | Fragment at 239 - •Br | Loss of a bromine radical. |
Comparative Analysis with Derivatives
To understand the influence of structural modifications on the mass spectrum, we will compare the parent compound with two logical derivatives.
Derivative A: Methyl 2,5-dibromothiophene-3-carboxylate
This derivative replaces the ethyl ester with a methyl ester. Its molecular weight is 14 Da less than the parent compound.
Predicted Fragmentation Changes: The overall fragmentation pattern will be very similar. The key difference will be in fragments involving the ester group.
-
Molecular Ion: Will appear at m/z 298/300/302.
-
Loss of Alkoxy Radical: Instead of losing an ethoxy radical (•OC₂H₅, 45 Da), it will lose a methoxy radical (•OCH₃, 31 Da), resulting in the same acylium ion at m/z 267/269/271. This is a crucial observation: the primary acylium ion fragment is independent of the ester's alkyl chain length.
-
McLafferty Rearrangement: This rearrangement is not possible for a methyl ester as it requires a γ-hydrogen, which is absent. The absence of a fragment corresponding to [M-14] (loss of CH₂) or [M-28] (loss of C₂H₄ in the parent) would be a key differentiator.
Caption: Predicted EI fragmentation of the methyl ester derivative.
Derivative B: Ethyl 2-bromothiophene-3-carboxylate
This derivative removes the bromine atom at the 5-position, significantly altering the mass and isotopic pattern. The molecular formula is C₇H₇BrO₂S with a monoisotopic mass of 233.94 Da.[9]
Predicted Fragmentation Changes: The presence of only one bromine atom will result in a doublet isotopic pattern (M, M+2) with a ~1:1 intensity ratio for all bromine-containing fragments.
-
Molecular Ion: Will appear at m/z 234/236.
-
Loss of Ethoxy Radical: α-cleavage will lead to a fragment at m/z 189/191.
-
Loss of Ethylene: A McLafferty rearrangement will produce a fragment at m/z 206/208.
-
Subsequent Fragmentation: Loss of CO from the m/z 189/191 fragment would yield an ion at m/z 161/163. Loss of the single bromine radical from this would result in an ion at m/z 82.
Comparison Summary Table
| Feature | Ethyl 2,5-dibromo... | Methyl 2,5-dibromo... | Ethyl 2-bromo... |
| Monoisotopic Mass | 311.84 Da | 297.83 Da | 233.94 Da |
| Molecular Ion (m/z) | 312/314/316 (1:2:1) | 298/300/302 (1:2:1) | 234/236 (1:1) |
| [M - Alkoxy]⁺ (m/z) | 267/269/271 | 267/269/271 | 189/191 |
| McLafferty Frag. (m/z) | 284/286/288 | Absent | 206/208 |
Standard Operating Protocol: GC-MS Analysis
This protocol provides a self-validating workflow for the analysis of Ethyl 2,5-dibromothiophene-3-carboxylate and its derivatives.
Caption: Standard workflow for GC-MS analysis of thiophene derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the thiophene sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate. Note: Halogenated solvents can sometimes interact with the ion source, but are often necessary for solubility.[10]
-
Vortex the solution for 30 seconds to ensure it is fully homogenized.
-
Transfer the solution to a 2 mL glass autosampler vial with a PTFE-lined cap.
-
-
GC-MS Instrumentation & Conditions:
-
System: Agilent GC-MSD (or equivalent).
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50 - 450.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the target compound in the Total Ion Chromatogram (TIC).
-
Generate a background-subtracted mass spectrum for the peak.
-
Analyze the spectrum for the molecular ion cluster. Check its m/z value and isotopic pattern against the theoretical values.
-
Identify major fragment ions and propose fragmentation pathways. Compare these with the predicted patterns outlined in this guide.
-
For unknown compounds, the fragmentation pattern can be searched against spectral libraries like NIST/Wiley for tentative identification.[3][11]
-
Conclusion
Mass spectrometry, particularly GC-MS with electron ionization, is a powerful and definitive technique for the structural characterization of Ethyl 2,5-dibromothiophene-3-carboxylate and its derivatives. By understanding the predictable fragmentation pathways—including α-cleavages of the ester group, McLafferty rearrangements, and the unmistakable isotopic signatures of bromine—scientists can confidently verify the structure of their target molecules. A systematic comparison of the mass spectra of a parent compound and its derivatives allows for a deeper understanding of structure-fragmentation relationships, which is crucial for identifying unknown byproducts and ensuring the quality of these important chemical building blocks.
References
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NIST. 3-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. Available at: [Link]
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PubChem. Thiophene-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]
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Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry. Available at: [Link]
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ResearchGate. Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. Available at: [Link]
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Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]
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PubMed. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Available at: [Link]
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SciSpace. Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Available at: [Link]
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VMSL. Fragmentation Patterns. Available at: [Link]
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ResearchGate. GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Available at: [Link]
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PubMed. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Available at: [Link]
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Agilent. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available at: [Link]
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Shimadzu. Analysis of Thiophene in Benzene by GC-FPD. Available at: [Link]
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Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Available at: [Link]
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PubChem. Ethyl 2-bromothiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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NIH. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Dibromothiophenes
Focus: Ethyl 2,5-dibromothiophene-3-carboxylate vs. Key Isomers in Cross-Coupling Chemistry
Introduction: The Thiophene Core in Modern Chemistry
Thiophene-based heterocyclic compounds are fundamental building blocks in contemporary science, forming the core of numerous pharmaceuticals, agrochemicals, and high-performance organic electronic materials.[1][2] Their utility stems from the unique electronic properties of the sulfur-containing aromatic ring.[3] For synthetic chemists, dihalogenated thiophenes are particularly valuable as versatile precursors, allowing for the stepwise and regioselective introduction of different functional groups through transition metal-catalyzed cross-coupling reactions.[4][5][6]
This guide provides an in-depth comparison of the reactivity of Ethyl 2,5-dibromothiophene-3-carboxylate , a key intermediate for polymer semiconductors[7], with other common dibromothiophene isomers. We will dissect the electronic and steric factors that govern their reactivity, present comparative experimental data, and provide validated protocols to empower researchers in drug development and materials science to make informed decisions in their synthetic strategies.
Pillars of Reactivity in Dibromothiophene Chemistry
The reactivity of a C-Br bond on a thiophene ring in cross-coupling reactions is not uniform. It is dictated by a nuanced interplay of electronic and steric effects, which determines the regiochemical outcome of the reaction.
Electronic Effects: The α vs. β Dichotomy
The position of the bromine atom on the thiophene ring is the primary determinant of its reactivity.
-
α-Positions (C2 and C5): These positions are adjacent to the sulfur atom. The sulfur atom's lone pairs are delocalized into the π-system, but the carbon atoms adjacent to it (α-carbons) are inherently more electron-deficient.[8] This makes the C-Br bonds at the α-positions more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining and selectivity-determining step in cross-coupling reactions.[9]
-
β-Positions (C3 and C4): These positions are further from the sulfur atom and are comparatively more electron-rich, rendering their C-Br bonds less reactive towards oxidative addition.
This fundamental principle explains the well-established reactivity hierarchy: α-bromides react preferentially over β-bromides .[4][10]
Substituent Effects: Directing the Reaction
The presence of other substituents dramatically modulates this inherent reactivity.
-
Electron-Withdrawing Groups (EWGs): Groups like esters (-COOR), aldehydes (-CHO), or nitriles (-CN) decrease the electron density of the ring. An EWG at the C3 position, as in our target molecule, significantly deactivates the adjacent C2-Br bond, making the C5-Br bond the more favorable site for initial reaction.[2][8]
-
Electron-Donating Groups (EDGs): Groups like alkyl chains (-R) increase the electron density of the ring, which can influence reaction rates but generally does not override the inherent α-selectivity.
Comparative Reactivity Analysis of Dibromothiophene Isomers
Ethyl 2,5-dibromothiophene-3-carboxylate
This molecule presents a fascinating case where substituent effects override the equivalence of the two α-positions. The potent electron-withdrawing carboxylate group at the C3 position deactivates the adjacent C2 position. Consequently, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille, exhibit high regioselectivity, with the initial coupling occurring almost exclusively at the C5 position .[2][8] This selective monofunctionalization is crucial for the synthesis of well-defined conjugated polymers and complex molecules.
Common Dibromothiophene Isomers: A Head-to-Head Comparison
-
2,5-Dibromothiophene: In the absence of a directing group, both α-bromines are electronically equivalent. While monofunctionalization is possible by using a stoichiometric amount of the coupling partner, achieving high selectivity can be challenging, often resulting in a mixture of mono- and di-substituted products.[2]
-
2,3-Dibromothiophene: The reactivity difference is stark. The C2 (α) bromide is significantly more reactive than the C3 (β) bromide. Cross-coupling reactions proceed with high selectivity at the C2 position .[4] This allows for the clean synthesis of 2-substituted-3-bromothiophenes.
-
2,4-Dibromothiophene: Similar to the 2,3-isomer, the C2 (α) bromide is the more reactive site. Selective coupling occurs preferentially at the C2 position , providing a reliable route to 2-substituted-4-bromothiophenes.[4][10]
-
3,4-Dibromothiophene: This isomer contains two β-bromides, making it generally the least reactive of the dibromothiophenes in palladium-catalyzed couplings.[11] While reactions require more forcing conditions (higher temperatures, stronger catalysts), it allows for the synthesis of 3,4-disubstituted thiophenes, which are less accessible through other routes.
Quantitative Data Summary: Suzuki Cross-Coupling
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction, highlighting the practical implications of the reactivity differences.
| Dibromothiophene Substrate | Key Substituent | Primary Coupling Site | Typical Yield (Mono-arylation) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Alkyl (EDG) at C3 | C5 | Moderate to Good | [1][8] |
| 2,5-Dibromo-3-methylthiophene | Alkyl (EDG) at C3 | C5 | Moderate | [2] |
| 2,3-Dibromothiophene | None | C2 | Good | [4] |
| 2,4-Dibromothiophene | None | C2 | Good | [4][10] |
| 4,5-Dibromo-2-carboxaldehyde | EWG at C2 | C5 | Good | [12] |
Experimental Protocols: A Practical Guide
The choice of catalyst, base, and solvent is critical for success. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for these transformations.[13]
Protocol 1: Regioselective Monofunctionalization of Ethyl 2,5-dibromothiophene-3-carboxylate
This protocol is designed to selectively couple an aryl group at the more reactive C5 position.
-
Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 2,5-dibromothiophene-3-carboxylate (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. The causality for heating is to provide the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Monofunctionalization of 2,3-Dibromothiophene
This protocol targets the α-position (C2) of 2,3-dibromothiophene.
-
Reaction Setup: In a vial, combine 2,3-dibromothiophene (1.0 mmol, 1.0 eq.) and the arylboronic acid (1.1 mmol, 1.1 eq.).
-
Solvent and Base: Dissolve the solids in DMF (8 mL) and add a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 mL, 3.0 eq.). The base is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.[2]
-
Degassing: Degas the resulting solution by bubbling argon through it for 15 minutes.
-
Catalysis and Reaction: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%), seal the vial, and heat to 80-90 °C for 3-6 hours, or until TLC/GC-MS indicates consumption of the starting material.
-
Work-up and Purification: Cool the reaction, partition between ether and water, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify via column chromatography.
Conclusion
The reactivity of dibromothiophenes in cross-coupling chemistry is a predictable yet highly tunable process. While α-positions (C2, C5) are inherently more reactive than β-positions (C3, C4), this selectivity can be precisely controlled by the electronic nature of substituents on the thiophene ring. For Ethyl 2,5-dibromothiophene-3-carboxylate , the electron-withdrawing ester at C3 effectively deactivates the C2-Br bond, leading to highly regioselective functionalization at the C5 position. This predictable reactivity makes it an outstanding building block for complex molecular architectures. In contrast, unsubstituted isomers like 2,3- and 2,4-dibromothiophene reliably react at the C2 position due to the intrinsic α-selectivity. Understanding these principles is paramount for researchers aiming to leverage these powerful intermediates in the efficient and controlled synthesis of next-generation materials and pharmaceuticals.
References
-
Rasheed, S. et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1533. [Link]
-
Cottet, F. et al. (2003). New and efficient access to 3-substituted 2,5-dibromothiophenes. Consecutive nickel-catalyzed electrochemical conversion to thienylzinc species. Journal of the Chemical Society, Perkin Transactions 1, (10), 1559-1564. [Link]
-
Handy, S. T., & Mayi, D. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(45), 8108-8110. [Link]
-
Handy, S. T., & Zhang, X. (2006). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Letters in Organic Chemistry, 3(8), 586-589. [Link]
-
Rasheed, S. et al. (2017). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Journal of the Iranian Chemical Society, 14(10), 2235-2244. [Link]
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Bellina, F. et al. (2011). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARβ/δ agonists. Organic & Biomolecular Chemistry, 9(3), 641-650. [Link]
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Phetphaisit, C. (2008). Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-dioxides. Mahasarakham University. [Link]
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Khan, I. et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 51. [Link]
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Srivastava, A. K. et al. (2015). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Structural Chemistry, 26(5-6), 1441-1453. [Link]
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Tsuzuki, H. et al. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Reports of the Graduate School of Engineering Sciences, Kyushu University, 15(2), 181-186. [Link]
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Shah, S. S. A. et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5214. [Link]
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Yamamoto, T., & Hayashi, H. (2003). Synthesis of 3-alkynyl-2,5-dibromo-thiophene and 3,3′-dialkynyl-5, 5′-dibromo-2,2′-bithiophene as the starting compounds for π-conjugated polymer. Journal of Polymer Science Part A: Polymer Chemistry, 41(19), 3047-3053. [Link]
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Gronowitz, S., & Raznikiewicz, T. (1961). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 15, 200-201. [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
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Iesato, A. et al. (2018). Thiophene Metallation and Cross-Coupling Chemistry. Topics in Heterocyclic Chemistry, 52, 1-61. [Link]
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Roger, J. et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1158-1164. [Link]
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Roger, J. et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1158-1164. [Link]
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Ozawa, F. et al. (2019). Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. Macromolecules, 52(15), 5648-5655. [Link]
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A Comparative Guide to the Electrochemical Characterization of Functionalized Polythiophenes
For researchers, scientists, and drug development professionals engaged in the advancement of organic electronics and bio-interfacing materials, the precise electrochemical characterization of novel polymers is paramount. This guide provides an in-depth technical comparison of the electrochemical properties of polymers derived from Ethyl 2,5-dibromothiophene-3-carboxylate, benchmarked against two well-established polythiophene alternatives: poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT). The focus is on elucidating the influence of substituent electronic effects on the resulting polymer's performance, supported by experimental data and detailed characterization protocols.
Introduction: The Significance of Functionalized Polythiophenes
Polythiophenes are a prominent class of conducting polymers due to their excellent environmental stability and tunable optoelectronic properties.[1] The introduction of functional groups onto the thiophene monomer allows for the fine-tuning of these properties, making them suitable for a diverse range of applications, from organic solar cells to biosensors.[2] The carboxylate group in Ethyl 2,5-dibromothiophene-3-carboxylate acts as an electron-withdrawing group, which significantly alters the electronic and electrochemical characteristics of the resulting polymer compared to polythiophenes with electron-donating substituents.[3]
This guide will delve into the synthesis and comprehensive electrochemical analysis of poly(Ethyl 2,5-dibromothiophene-3-carboxylate) and compare its performance with P3HT, which features an electron-donating alkyl group, and PEDOT, which possesses electron-donating ether groups.
Polymer Synthesis: A Brief Overview
The synthesis of these polymers is typically achieved through oxidative polymerization, which can be performed either chemically or electrochemically.[4] For the purpose of this guide, we will focus on the electrochemical polymerization (electropolymerization) method, as it allows for the direct deposition of the polymer film onto an electrode surface, facilitating subsequent electrochemical characterization.
Polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate
The electropolymerization of Ethyl 2,5-dibromothiophene-3-carboxylate is expected to proceed via oxidative coupling at the 2 and 5 positions of the thiophene ring, creating a conjugated polymer backbone. The presence of the electron-withdrawing ethyl carboxylate group is anticipated to influence the polymerization potential and the resulting polymer's properties.
Caption: Electropolymerization of Ethyl 2,5-dibromothiophene-3-carboxylate.
Comparative Electrochemical Analysis
The electrochemical properties of the polymers are evaluated using three primary techniques: Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Spectroelectrochemistry.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to determine the redox behavior, energy levels (HOMO and LUMO), and electrochemical stability of the polymers.
Key Performance Metrics from CV:
-
Oxidation and Reduction Potentials (E_ox, E_red): These potentials provide information about the ease of doping (oxidation) and de-doping (reduction) of the polymer.
-
HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels are crucial for understanding the polymer's electronic properties and for designing electronic devices. They can be estimated from the onset oxidation and reduction potentials.
-
Electrochemical Band Gap (E_g): The difference between the LUMO and HOMO levels gives the electrochemical band gap.
-
Redox Stability: The stability of the polymer upon repeated oxidation and reduction cycles is a critical parameter for device longevity.
Comparative Data:
| Polymer | Substituent Effect | Onset Oxidation Potential (E_ox, V vs. Fc/Fc+) | HOMO Level (eV) | Onset Reduction Potential (E_red, V vs. Fc/Fc+) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| Poly(Ethyl thiophene-3-carboxylate) | Electron-Withdrawing | ~0.8 - 1.0 (estimated) | ~-5.36[5] | ~-1.5 - -1.7 (estimated) | ~-3.1 - -3.3 (estimated) | ~2.0 - 2.3 (estimated) |
| Poly(3-hexylthiophene) (P3HT) | Electron-Donating | ~0.2 - 0.4 | ~-5.03[5] | ~-2.0 - -2.2 | ~-2.8 - -3.0 | ~2.0 - 2.2 |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Electron-Donating | ~-0.2 - 0.0 | ~-4.6 - -4.8 | ~-1.8 - -2.0 | ~-2.8 - -3.0 | ~1.6 - 1.8 |
Note: Values for Poly(Ethyl thiophene-3-carboxylate) are estimated based on the known effects of electron-withdrawing ester groups on polythiophenes.[5][6] The HOMO level for PCTBDT, a similar ester-functionalized polythiophene, was reported to be -5.36 eV.[5]
The electron-withdrawing nature of the ethyl carboxylate group is expected to lower both the HOMO and LUMO energy levels of the polymer.[6] This is in contrast to the electron-donating alkyl group in P3HT and the ether groups in PEDOT, which raise the HOMO level. The lower HOMO level in poly(Ethyl thiophene-3-carboxylate) can lead to higher open-circuit voltages in photovoltaic devices.[5]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a sensitive technique used to probe the charge transfer and transport processes occurring at the electrode-polymer-electrolyte interfaces.
Key Performance Metrics from EIS:
-
Charge Transfer Resistance (R_ct): Represents the resistance to charge transfer at the electrode/polymer interface. A lower R_ct indicates more efficient charge transfer.
-
Double Layer Capacitance (C_dl): Relates to the capacitance of the electrical double layer formed at the interface.
-
Bulk Resistance (R_b): The resistance of the polymer film itself.
Expected Trends:
-
Poly(Ethyl thiophene-3-carboxylate): The presence of the polar ester group may lead to a more ordered polymer packing, potentially reducing the bulk resistance. However, the electron-withdrawing nature might increase the charge transfer resistance compared to PEDOT.
-
P3HT: The hydrophobic alkyl chains can lead to a less ordered morphology and potentially higher charge transfer resistance compared to PEDOT.
-
PEDOT: Generally exhibits very low charge transfer resistance and is highly conductive, making it a benchmark material.[7]
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide insights into the changes in the electronic structure of the polymer as a function of its oxidation state. This is particularly useful for understanding the nature of the charge carriers (polarons and bipolarons) and the optical properties of the doped polymer.
Expected Observations:
Upon oxidation (doping), all three polymers will exhibit characteristic changes in their UV-Vis-NIR absorption spectra. New absorption bands corresponding to the formation of polarons and bipolarons will appear at lower energies (longer wavelengths). The positions and intensities of these bands provide information about the charge delocalization and the nature of the charge carriers in the polymer backbone. For PEDOT, these changes are well-documented, showing a decrease in the π-π* transition and the emergence of polaron and bipolaron bands in the NIR region.[8]
Experimental Protocols
General Setup
All electrochemical experiments should be performed in a three-electrode cell configuration under an inert atmosphere (e.g., argon or nitrogen).
-
Working Electrode: A glassy carbon electrode (GCE), platinum button electrode, or indium tin oxide (ITO) coated glass.
-
Counter Electrode: A platinum wire or foil.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag+) electrode. A ferrocene/ferrocenium (Fc/Fc+) internal standard should be used for accurate potential referencing.
-
Electrolyte Solution: A 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated organic solvent (e.g., acetonitrile or dichloromethane).
Caption: Electrochemical characterization experimental setup.
Protocol 1: Electropolymerization and Cyclic Voltammetry
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used, and dry under a stream of inert gas.
-
Polymer Deposition: Immerse the electrodes in the electrolyte solution containing the monomer (e.g., 10 mM Ethyl 2,5-dibromothiophene-3-carboxylate). Cycle the potential between a suitable range (e.g., 0 V and +1.5 V vs. Ag/Ag+) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. A polymer film should be observed growing on the working electrode.
-
CV Characterization: After deposition, rinse the polymer-coated electrode with fresh solvent and transfer it to a monomer-free electrolyte solution.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the oxidation and reduction processes of the polymer.
-
Determine the onset oxidation and reduction potentials to estimate the HOMO and LUMO levels using the following equations (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):
-
E_HOMO = - (E_ox,onset + 4.8) eV
-
E_LUMO = - (E_red,onset + 4.8) eV
-
-
Assess the redox stability by performing multiple CV cycles and observing any changes in the peak currents or potentials.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Use the same three-electrode setup with the polymer-coated working electrode in a monomer-free electrolyte solution.
-
Measurement: Apply a DC potential at which the polymer is in its neutral, partially oxidized, and fully oxidized states (determined from the CV). Superimpose a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Data Analysis: Plot the data as a Nyquist plot (imaginary vs. real impedance) and fit it to an appropriate equivalent circuit model to extract the values of R_ct, C_dl, and R_b.
Protocol 3: Spectroelectrochemistry
-
Setup: Use a spectroelectrochemical cell that allows for simultaneous electrochemical control and spectroscopic measurement (e.g., a thin-layer cell with an optically transparent electrode like ITO).
-
Measurement: Record the UV-Vis-NIR absorption spectrum of the polymer film at different applied potentials, corresponding to its neutral, partially doped, and fully doped states.
-
Analysis: Observe the changes in the absorption spectra, noting the disappearance of the π-π* transition and the appearance of polaron and bipolaron bands.
Conclusion and Future Outlook
The introduction of an ethyl carboxylate group at the 3-position of the thiophene ring provides a strategic approach to modulate the electrochemical properties of polythiophenes. The resulting polymer is expected to exhibit a lower HOMO energy level compared to its counterparts with electron-donating substituents, a desirable characteristic for certain electronic applications such as organic photovoltaics. This guide provides a framework for the systematic electrochemical characterization of this and other functionalized polythiophenes.
Future research should focus on obtaining more precise experimental data for poly(Ethyl 2,5-dibromothiophene-3-carboxylate) to validate the estimated values presented here. Furthermore, exploring the impact of different ester-containing side chains and their influence on polymer morphology and charge transport properties will be crucial for the rational design of next-generation organic electronic materials.
References
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Spectroelectrochemical study of poly-3,4-ethylenedioxythiophene films in the presence of different supporting electrolytes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
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Synthesis and photovoltaic properties of ester group functionalized polythiophene derivatives. (2011). PubMed. Retrieved January 3, 2026, from [Link]
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Structural, chemical and electrochemical characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) prepared with various counter-ions and heat treatments. (2011). PubMed. Retrieved January 3, 2026, from [Link]
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Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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HOMO, E gap and LUMO obtained by cyclic voltammetry. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Ethyl 2,5-dibromothiophene-3-carboxylate. (n.d.). AZA Mid-Year Meeting. Retrieved January 3, 2026, from [Link]
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Electrochemistry of conductive polymers 44: A comparative study on electrochemically polymerized polythiophenes from thiophene, bithiophene, and terthiophene. (2009). POSTECH. Retrieved January 3, 2026, from [Link]
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Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order. (2017). Macromolecules. Retrieved January 3, 2026, from [Link]
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Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. (n.d.). Polymer Chemistry. Retrieved January 3, 2026, from [Link]
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Cyclic voltammetry characterization (v = 0.1 V s⁻¹) of P3HT/ITO and ITO... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Characterization and properties of a polythiophene with a malonic acid dimethyl ester side group. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Structure-property relationships in ester-functionalized polythiophenes: Influence of ester functional group on ion uptake and performance in aqueous electrolyte. (2026). ACS Fall 2025. Retrieved January 3, 2026, from [Link]
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Assessing Electrochemical Properties of Polypyridine and Polythiophene for Prospective Application in Sustainable Organic Batteries. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]
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Determination of HOMO and LUMO Level of Polythiophene, Poly(3-Thiophene Acetic Acid), Polypyrrole and Chlorophyll via Cyclic Voltammetry Method. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. (2025). PubMed Central. Retrieved January 3, 2026, from [Link]
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Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Poly(3,4-ethylenedioxythiophene) and Poly(3-octylthiophene-2,5-diyl) Molecules as Composite Transducers in Potentiometric Sensors—Synthesis and Application. (2024). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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A Comparative Guide to the Thermal Stability of Poly(Ethyl 2,5-dibromothiophene-3-carboxylate) and Related Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of organic electronics and biomedical applications, the thermal stability of conjugated polymers is a critical parameter dictating their processing window, operational lifetime, and overall reliability. This guide provides an in-depth analysis of the thermal properties of poly(Ethyl 2,5-dibromothiophene-3-carboxylate), a key building block for low bandgap polymer semiconductors.[1][2] We will objectively compare its performance with other relevant polythiophenes, supported by established experimental data and methodologies.
The Significance of Thermal Stability in Polythiophenes
Polythiophenes are a class of conjugated polymers widely investigated for their applications in organic photovoltaics, field-effect transistors, and sensors.[3][4] Their performance in these devices is intrinsically linked to their ability to withstand thermal stress during fabrication processes (e.g., annealing) and under operational conditions. Thermal degradation can lead to a loss of conjugation, altering the material's electronic properties and ultimately causing device failure. Therefore, a thorough understanding of a polymer's thermal stability is paramount for material selection and device engineering.
Evaluating Thermal Stability: The Role of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for assessing the thermal stability of polymers.[5] This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] The resulting data provides crucial information on decomposition temperatures, the presence of residual solvents, and the overall degradation profile of the material.[6][7]
Key parameters derived from a TGA thermogram include:
-
Tonset (Onset of Decomposition): The temperature at which significant mass loss begins.
-
Td5 or Td10 (Decomposition Temperature): The temperature at which 5% or 10% weight loss occurs, often used as a benchmark for thermal stability.[7]
-
Tmax (Maximum Decomposition Temperature): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.[7]
-
Char Yield: The percentage of material remaining at the end of the analysis, which can indicate the formation of a thermally stable carbonaceous residue.
Thermal Properties of Poly(Ethyl 2,5-dibromothiophene-3-carboxylate) and its Analogs
Expected Influences on Thermal Stability:
-
Electron-Withdrawing Groups: The ethyl carboxylate group is electron-withdrawing, which can affect the electron density of the thiophene ring and potentially influence the degradation mechanism.[1]
-
Bromine Substituents: Bromine atoms are known to act as flame retardants.[8] Their presence could potentially increase the thermal stability of the polymer or alter its decomposition pathway.[9][10] However, the C-Br bond can also be a point of initial degradation.
Comparison with Other Polythiophenes:
To provide a comparative context, let's consider the thermal stability of other well-studied polythiophenes.
| Polymer | Td5 (°C) | Tmax (°C) | Key Structural Features |
| Poly(3-hexylthiophene) (P3HT) | ~350-400 | ~450 | Alkyl side chains for solubility. |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | >300 | ~400-500 | Fused ring structure enhancing stability.[11] |
| Isoindigo-based Copolymers | >380 | >550 | Alternating donor-acceptor structure.[12] |
| Expected: Poly(Ethyl 2,5-dibromothiophene-3-carboxylate) | ~300-380 | ~400-500 | Ester and bromine functionalities. |
Note: The values for Poly(Ethyl 2,5-dibromothiophene-3-carboxylate) are estimations based on the influence of its functional groups and data from related structures.
Generally, the thermal stability of polythiophenes is influenced by factors such as the nature of the side chains, the regularity of the polymer chain, and the presence of electron-donating or -withdrawing groups.[13][14] For instance, isoindigo-based copolymers exhibit high thermal stability with decomposition temperatures above 380°C.[12] Unsubstituted polythiophene shows a second-step degradation at around 483°C, indicating thermal depolymerization.[6]
Experimental Protocols
Thermogravimetric Analysis (TGA) Workflow
A detailed, step-by-step methodology for conducting TGA is crucial for obtaining reliable and reproducible data.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 4000)
Procedure:
-
Instrument Calibration:
-
Perform temperature and mass calibrations according to the manufacturer's specifications. This is typically done using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).
-
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvents. This can be achieved by drying the sample under vacuum at an elevated temperature (below its glass transition temperature) for several hours.
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (typically platinum or alumina).
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[15][16]
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).[17]
-
-
-
Data Acquisition and Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the mass (%) versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve with respect to temperature to obtain the DTG curve.
-
Determine Tonset, Td5, Td10, and Tmax from the TGA and DTG curves.
-
TGA Experimental Workflow
In-Depth Discussion and Mechanistic Insights
The thermal degradation of polythiophenes typically proceeds through a combination of chain scission, depolymerization, and side-chain degradation. The initial step often involves the cleavage of the weakest bonds in the polymer structure. In the case of poly(Ethyl 2,5-dibromothiophene-3-carboxylate), this could be the C-Br bond or bonds within the ethyl carboxylate group.
The presence of bromine can introduce a flame-retardant effect through radical trapping mechanisms in the gas phase during combustion.[8] However, the initial C-Br bond scission can also lead to the formation of reactive radicals that may accelerate the degradation of the polymer backbone.
The ester group, while contributing to the polymer's solubility and processability, can also be a site for thermal degradation through various elimination or hydrolysis pathways, especially at elevated temperatures.
Comparative Analysis with Alternative Polymers
-
Poly(3-alkylthiophenes) (P3ATs): The thermal stability of P3ATs is largely dependent on the length and branching of the alkyl side chain.[14] Longer or branched side chains can lead to lower decomposition temperatures due to increased steric hindrance and more potential sites for degradation initiation.
-
Donor-Acceptor Copolymers: Many high-performance conjugated polymers utilize a donor-acceptor architecture to tune their electronic properties. These materials often exhibit excellent thermal stability due to their rigid backbones and strong intermolecular interactions.[12] The degradation of these copolymers can be complex, with initial degradation often occurring in the more thermally labile of the two monomer units.
Conclusion
A comprehensive understanding of the thermal stability of poly(Ethyl 2,5-dibromothiophene-3-carboxylate) is essential for its successful implementation in advanced applications. While direct experimental data is limited, by analyzing the structural components and comparing with related polythiophenes, we can anticipate a moderate to good thermal stability. The presence of both the electron-withdrawing ester group and the bromine substituents will likely result in a complex degradation profile. Rigorous experimental evaluation using standardized TGA protocols is imperative to precisely quantify its thermal properties and establish its processing and operational limits. This knowledge will enable researchers and engineers to design more robust and reliable organic electronic and biomedical devices.
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A Comparative Performance Analysis of Thiophene-Based Materials in Organic Light-Emitting Diodes, Featuring Ethyl 2,5-dibromothiophene-3-carboxylate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials are paramount to enhancing the efficiency and stability of Organic Light-Emitting Diodes (OLEDs). Among the various classes of organic semiconductors, thiophene derivatives have garnered significant attention due to their excellent electron transport properties, high charge carrier mobility, and tunable optoelectronic characteristics.[1][2] This guide provides an in-depth performance comparison of OLEDs incorporating various thiophene-based materials, with a special focus on the potential of Ethyl 2,5-dibromothiophene-3-carboxylate as a key building block for advanced semiconducting polymers.
The Strategic Importance of Thiophene Derivatives in OLEDs
Thiophene-containing molecules and polymers are integral to modern OLED technology, serving as crucial components in the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL).[2][3] The sulfur atom in the thiophene ring enhances intermolecular interactions and facilitates efficient charge transport, leading to improved device performance, including higher luminescence efficiency and brightness.[2] The versatility of thiophene chemistry allows for precise tuning of the electronic and physical properties of the resulting materials through the introduction of various functional groups.[4] This adaptability is critical for optimizing charge injection, transport, and recombination processes within the OLED, ultimately leading to higher quantum efficiencies and lower operating voltages.[1]
Ethyl 2,5-dibromothiophene-3-carboxylate, with its reactive bromide sites and electron-withdrawing carboxylate group, is a valuable monomer for the synthesis of medium to low bandgap polymer semiconductors.[5] While direct reports on its use as a discrete layer in OLEDs are limited, its role in creating highly efficient polymers for organic photovoltaics suggests significant potential for analogous applications in OLEDs, particularly in the development of novel emissive or charge-transporting polymers.[5] The electron-withdrawing nature of the carboxylate group can lower the electron density of the thiophene ring, a strategy often employed to tune the energy levels of the resulting polymer for optimized device performance.[5]
Performance Benchmarking: Thiophene Derivatives in Action
To provide a clear perspective on the performance of thiophene-based OLEDs, this section presents a comparative analysis of devices utilizing various thiophene derivatives. This data serves as a benchmark for what can be expected from materials synthesized using precursors like Ethyl 2,5-dibromothiophene-3-carboxylate.
| Emitter Material/Thiophene Derivative | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color | Reference |
| DMB-TT-TPA | Solution-processed | 4.61 | 752 | 10.6 | 6.70 | Green (512 nm) | [6] |
| Th-BN (MR-TADF) | - | 34.6 | >1000 | - | - | Green (512 nm) | [7] |
| Triazine-Thiophene CPNs | Solution-processed | 2.3 | 2541 | 2.8 | - | Blue | [8] |
| Carbazole-Thienopyrroledione (CZ-2) | Solution-processed | 9.5 | 4104 | 20.2 | - | Greenish-Blue (488 nm) | [9] |
| Carbazole-Thienopyrroledione (MOC-1) | Solution-processed | 1.5 | 1729 | 4.5 | - | - | [9] |
| Ce-TBO 2Et | - | 22.3 | 18,200 | - | - | Blue | [10] |
Note: The performance of OLEDs is highly dependent on the full device architecture, including all charge transport and injection layers.
The data clearly demonstrates the high performance achievable with thiophene-based materials. For instance, a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter incorporating a thiophene core (Th-BN) achieved an exceptional EQE of 34.6%.[7] Even with more conventional fluorescent materials processed from solution, such as DMB-TT-TPA and carbazole-thienopyrroledione derivatives, impressive EQEs and brightness levels are attainable.[6][9] These results underscore the potential of polymers derived from Ethyl 2,5-dibromothiophene-3-carboxylate to yield high-performance OLEDs.
Experimental Protocols: A Guide to Fabrication
The following section details a representative experimental protocol for the fabrication of a solution-processed OLED, a common and cost-effective method for devices based on polymeric materials.
Step-by-Step Fabrication of a Solution-Processed OLED
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
2. Hole Injection Layer (HIL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.
-
The substrate is then annealed on a hotplate to remove the solvent. The thickness and uniformity of this layer are critical for efficient hole injection.[11]
3. Emissive Layer (EML) Deposition:
-
The thiophene-based emissive polymer (synthesized from a monomer such as Ethyl 2,5-dibromothiophene-3-carboxylate) is dissolved in a suitable organic solvent (e.g., chlorobenzene or chloroform).[12]
-
This solution is then spin-coated on top of the HIL. The spin-coating parameters (speed and time) are optimized to achieve the desired film thickness.
4. Cathode Deposition:
-
The substrate is transferred to a high-vacuum thermal evaporation chamber.
-
A low work function metal, such as calcium or barium, is evaporated to form the cathode, followed by a protective layer of aluminum.[11] The low work function of the initial metal layer facilitates electron injection.[11]
5. Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Visualizing the Core Components
To better understand the materials and device structures discussed, the following diagrams are provided.
Caption: Chemical structure of Ethyl 2,5-dibromothiophene-3-carboxylate.
Caption: A typical multi-layer OLED device structure.
Conclusion and Future Outlook
Thiophene derivatives are undeniably a cornerstone of high-performance OLED technology. The versatility of building blocks like Ethyl 2,5-dibromothiophene-3-carboxylate opens up vast possibilities for the creation of novel semiconducting polymers with tailored properties. The comparative data presented herein highlights the significant potential for achieving high efficiency, brightness, and color purity with thiophene-based materials. As research continues to advance, the development of new synthetic strategies and a deeper understanding of structure-property relationships will undoubtedly lead to even more impressive OLED performance, paving the way for next-generation displays and lighting solutions.
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A Senior Application Scientist's Guide to the HPLC Purity Validation of Ethyl 2,5-dibromothiophene-3-carboxylate
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe pharmaceutical development is built. Ethyl 2,5-dibromothiophene-3-carboxylate, a key thiophene building block for the synthesis of advanced organic electronic materials and potentially novel therapeutic agents, is no exception.[1][2][3] Its impurity profile can significantly impact the efficiency of subsequent synthetic steps, as well as the efficacy and safety of the final active pharmaceutical ingredient (API).
This comprehensive guide presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of Ethyl 2,5-dibromothiophene-3-carboxylate. Moving beyond a simple protocol, this document elucidates the scientific rationale behind the methodological choices, provides a framework for data interpretation, and compares the HPLC technique with a viable alternative, Gas Chromatography (GC), to offer a complete analytical perspective.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for a vast range of pharmaceutical compounds.[4][5] Its suitability for non-volatile and thermally labile substances makes it an ideal choice for a compound like Ethyl 2,5-dibromothiophene-3-carboxylate. The high resolving power of HPLC allows for the separation of the main component from closely related structural impurities and potential degradation products, which is critical for a stability-indicating method.[6]
A "stability-indicating" method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, impurities, or excipients.[7] The development of such a method, as detailed here, is a regulatory expectation and a scientific necessity.[8]
A Validated, Stability-Indicating HPLC Method
The following protocol has been rigorously developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[9][10][11]
Experimental Workflow: HPLC Purity Determination
The logical flow of the HPLC validation process is designed to systematically build confidence in the method's performance, ensuring it is fit for its intended purpose.
Caption: Workflow for HPLC method validation.
Detailed HPLC Protocol
This method is designed to be specific, sensitive, and robust for the analysis of Ethyl 2,5-dibromothiophene-3-carboxylate.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds like thiophene derivatives. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common, effective mobile phase for reversed-phase chromatography, ensuring good peak shape and resolution. |
| Gradient Elution | 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30-35 min: 90-40% B35-40 min: 40% B | A gradient is essential to elute potential impurities with a wide range of polarities and ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time with separation efficiency. |
| Detection | UV at 265 nm | The thiophene chromophore exhibits significant UV absorbance at this wavelength, providing good sensitivity. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Method Validation Summary (Hypothetical Data)
The trustworthiness of an analytical method is established through rigorous validation.[12] The following table summarizes the key validation parameters and typical acceptance criteria as stipulated by ICH guidelines.
Table 2: Summary of Method Validation Parameters & Results
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical Result | Conclusion |
| Specificity | No interference at the retention time of the main peak. | Peak purity index > 0.999. No co-elution observed in stressed samples. | Pass |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of the test concentration. | 0.08 - 0.12 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD%) | Repeatability (RSD ≤ 1.0%)Intermediate Precision (RSD ≤ 2.0%) | Repeatability RSD = 0.45%Intermediate RSD = 0.88% | Pass |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.01 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.03 µg/mL | Pass |
| Robustness | No significant impact on results from minor changes. | Method is robust to minor changes in flow rate (±0.1 mL/min) and temperature (±2°C). | Pass |
Understanding the Impurity Profile
The synthesis of substituted thiophenes can lead to several process-related impurities.[13][14] Additionally, degradation can occur under stress conditions. A robust HPLC method must be able to separate the main analyte from these potential impurities.
Potential Impurities and Degradants
Common impurities may arise from incomplete reactions or side reactions during synthesis, such as:
-
Starting Materials: Unreacted starting materials used in the thiophene synthesis.
-
Mono-brominated Species: Ethyl 2-bromothiophene-3-carboxylate or Ethyl 5-bromothiophene-3-carboxylate.
-
Isomers: Positional isomers that may form during the bromination steps.
-
Hydrolyzed Product: 2,5-dibromothiophene-3-carboxylic acid, resulting from ester hydrolysis.
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A Senior Application Scientist's Guide to Catalyst Selection for the Polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, the synthesis of novel conjugated polymers with tailored properties is a cornerstone of innovation. Poly(3-substituted-thiophene)s, in particular, have garnered significant attention for their applications in organic electronics and sensor technology. The monomer, Ethyl 2,5-dibromothiophene-3-carboxylate, offers a versatile platform for creating functional polymers due to the presence of the electron-withdrawing carboxylate group, which can influence the electronic properties and solubility of the resulting polymer.[1][2] The choice of catalyst is paramount in controlling the polymerization process and, consequently, the final properties of the polymer, such as molecular weight, polydispersity, and regioregularity.
This guide provides an in-depth comparative study of various catalytic systems for the polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate. We will delve into the mechanistic nuances of different polymerization techniques, present comparative experimental data, and provide detailed protocols to aid in your experimental design.
The Critical Role of the Catalyst in Thiophene Polymerization
The polymerization of 2,5-dibromo-3-substituted thiophenes typically proceeds via cross-coupling reactions, where the catalyst plays a pivotal role in facilitating the carbon-carbon bond formation between monomer units.[3] The most prevalent methods for achieving this are Kumada Catalyst-Transfer Polycondensation (KCTP), Stille Cross-Coupling Polymerization, and Suzuki Cross-Coupling Polymerization. Each of these methods utilizes a transition metal catalyst, most commonly based on nickel or palladium.[3]
The choice between these catalysts and polymerization methods significantly impacts the polymer's characteristics. Key performance indicators for a successful polymerization include:
-
Molecular Weight (Mn): Higher molecular weights often lead to improved mechanical and electronic properties.
-
Polydispersity Index (PDI): A PDI value close to 1 indicates a more controlled polymerization process, resulting in polymer chains of similar length.
-
Yield: High yields are crucial for the efficient synthesis of materials.
-
Regioregularity: For 3-substituted thiophenes, the orientation of the side chains (head-to-tail vs. head-to-head or tail-to-tail) is critical. High head-to-tail (HT) regioregularity generally leads to better π-stacking and enhanced charge carrier mobility.[3]
Comparative Analysis of Catalytic Systems
While direct comparative studies on the polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate with a wide range of catalysts are limited in publicly available literature, we can draw valuable insights from studies on structurally similar monomers, such as other 3-substituted thiophenes.
| Catalyst System | Polymerization Method | Monomer | Mn (kDa) | PDI | Yield (%) | Reference |
| Ni(dppp)Cl₂ | Kumada (GRIM) | 2-bromo-3-alkyl-5-iodothiophene | Varies with monomer/catalyst ratio | ~1.1-1.3 | High | [4] |
| Pd₂(dba)₃ / P(o-tol)₃ | Stille | Methyl 2,5-dibromothiophene-3-carboxylate | 12.2 | 1.60 | - | [5] |
| Pd(PPh₃)₄ | Suzuki | 5-bromothiophene-2-carboxylic acid derivatives | - | - | 65-80.2 | [6] |
| Pd(OAc)₂ / PPh₃ | Suzuki | Dibromothiophenes | - | - | Moderate to Excellent | [7] |
Table 1: Comparative Performance of Catalysts in Thiophene Polymerization. Note: Data for Mn and PDI for Ni(dppp)Cl₂ is generalized from studies on similar monomers, as specific values for Ethyl 2,5-dibromothiophene-3-carboxylate were not found. Yields for Suzuki polymerizations are for small molecule synthesis but indicate catalyst efficacy.
Nickel-Catalyzed Kumada Catalyst-Transfer Polycondensation (KCTP)
The Grignard Metathesis (GRIM) polymerization, a type of Kumada coupling, is a powerful technique for synthesizing regioregular poly(3-alkylthiophene)s.[8] This method typically employs a nickel catalyst, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]nickel(II) chloride).
Mechanism: The polymerization is initiated by the formation of a Grignard reagent from the dibromothiophene monomer. The nickel catalyst then undergoes a catalyst-transfer mechanism, moving along the growing polymer chain. This "living" nature of the polymerization allows for good control over molecular weight and results in low polydispersity indices.[4]
Advantages:
-
Excellent control over regioregularity, leading to highly crystalline polymers.
-
Can achieve high molecular weights with narrow PDIs.
-
The "living" nature of the polymerization allows for the synthesis of block copolymers.
Considerations:
-
The Grignard reagents are highly reactive and require stringent anhydrous and anaerobic reaction conditions.
Caption: Simplified workflow of GRIM polymerization.
Palladium-Catalyzed Stille and Suzuki Polymerizations
Palladium catalysts are widely used in Stille and Suzuki cross-coupling reactions for the synthesis of conjugated polymers.[3][9]
Stille Polymerization: This method involves the coupling of an organotin reagent with an organohalide. For the polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate, one would typically react it with a distannylated aromatic comonomer in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. A study on the closely related methyl 2,5-dibromothiophene-3-carboxylate using a Pd₂(dba)₃/P(o-tol)₃ catalyst system yielded a polymer with a molecular weight (Mn) of 12.2 kDa and a PDI of 1.60.[5]
Suzuki Polymerization: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. This method is often preferred over Stille coupling due to the lower toxicity of the boron-containing reagents. Catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ are commonly employed.[6][7][10]
Advantages of Palladium-Catalyzed Methods:
-
Good functional group tolerance.
-
Suzuki coupling avoids the use of toxic organotin compounds.
Considerations:
-
Stille coupling involves toxic and air-sensitive organotin reagents.
-
Control over regioregularity can be more challenging compared to KCTP.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols
Below is a representative protocol for the GRIM polymerization of a 3-substituted-2,5-dibromothiophene, which can be adapted for Ethyl 2,5-dibromothiophene-3-carboxylate.
Protocol: GRIM Polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate (monomer)
-
tert-Butylmagnesium chloride (1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Ethyl 2,5-dibromothiophene-3-carboxylate (1 equivalent) in anhydrous THF.
-
Grignard Metathesis: Slowly add tert-butylmagnesium chloride (1.05 equivalents) to the monomer solution at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the Grignard metathesis.
-
Catalyst Addition: In a separate Schlenk flask, prepare a suspension of Ni(dppp)Cl₂ (0.5-1 mol%) in anhydrous THF. Add the catalyst suspension to the monomer solution via cannula. A color change should be observed, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature. The polymerization time can be varied to control the molecular weight (typically 2-24 hours).
-
Quenching: Quench the reaction by the slow addition of 1 M HCl.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid polymer and wash sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Drying: Dry the polymer under vacuum to a constant weight.
Conclusion
The selection of a catalyst for the polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate is a critical decision that will dictate the properties of the resulting polymer. For achieving high regioregularity and controlled molecular weight, Nickel-catalyzed GRIM polymerization is an excellent choice, albeit requiring stringent reaction conditions. Palladium-catalyzed Stille and Suzuki polymerizations offer greater functional group tolerance, with the Suzuki method being the more environmentally benign option. The choice of catalyst should be guided by the desired polymer characteristics and the synthetic capabilities of the laboratory. Further optimization of reaction conditions for each catalytic system is recommended to achieve the desired material properties for your specific application.
References
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AZoM. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate. AZA Mid-Year Meeting. [Link]
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Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022). Macromolecular Chemistry and Physics. [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016). Molecules. [Link]
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Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis via direct (hetero)arylation polymerization, electrochemical and optical properties of poly (3,4-disubtituted)thiophenes. (2017). European Polymer Journal. [Link]
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Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2017). Wiley-VCH. [Link]
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2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2021). RSC Advances. [Link]
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Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Advances. [Link]
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Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. (2015). Advanced Materials Research. [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. (2021). Journal of Chemistry. [Link]
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Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. (2015). Polymers. [Link]
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Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. (2018). Applied Organometallic Chemistry. [Link]
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Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2016). Polymer Chemistry. [Link]
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R Discovery. (n.d.). Direct Hetero Arylation Polymerization Research Articles. [Link]
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Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. (2021). Polymers. [Link]
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Structural effects of dibromocarbazoles on direct arylation polycondensation with 3,4-ethylenedioxythiophene. (2016). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,5-dibromothiophene-3-carboxylate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, field-proven methodology for the proper disposal of Ethyl 2,5-dibromothiophene-3-carboxylate, a halogenated heterocyclic compound common in the synthesis of advanced polymer semiconductors.[1][2] The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.
Hazard Identification and Core Risk Assessment
Before handling any waste, a thorough understanding of the substance's potential hazards is essential. Ethyl 2,5-dibromothiophene-3-carboxylate belongs to the family of halogenated organic compounds.[3] While specific toxicity data for this exact compound is limited, the hazards can be inferred from its structure and data on analogous brominated and thiophene-based chemicals.
The primary risks are associated with its halogenated nature and the thiophene ring system. Analogous compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[4][5][6] Thiophene derivatives can be flammable and may produce toxic gases, such as sulfur oxides and hydrogen bromide, upon combustion.[4][7] Therefore, all waste containing this compound must be handled as hazardous.
| Property | Data |
| Full Chemical Name | Ethyl 2,5-dibromothiophene-3-carboxylate |
| CAS Number | 289470-44-6[1][2] |
| Molecular Formula | C₇H₆Br₂O₂S[1][2] |
| Appearance | Yellow to brownish powder or crystals[1][2] |
| Classification | Halogenated Organic Compound[3] |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant/Damage, Respiratory Irritant, Potential Acute Toxicity if Swallowed.[4][5][8][9] |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in managing this waste is segregation . Halogenated organic compounds require specific disposal methods, often high-temperature incineration, and are regulated differently than other waste streams.[3] Improperly mixing halogenated waste with non-halogenated solvents can contaminate large volumes of waste, leading to significantly increased disposal costs and regulatory complexity.[10]
Causality: The rationale for strict segregation is twofold:
-
Safety: Prevents dangerous chemical reactions that can occur when incompatible waste types are mixed (e.g., acids with solvents).[11]
-
Compliance & Cost: Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate proper identification and segregation of hazardous waste.[12] Disposal facilities charge based on the type and volume of waste; cross-contamination elevates a less-hazardous waste stream to a more expensive one.[10]
All waste containing Ethyl 2,5-dibromothiophene-3-carboxylate must be collected in a dedicated Halogenated Organic Waste container.
Step-by-Step Disposal and Decontamination Protocols
Follow these procedures meticulously to ensure safety and compliance. These protocols should be performed in a designated area, ideally within a chemical fume hood.
Protocol 1: Personal Protective Equipment (PPE)
Proper PPE is your first line of defense. Before handling the compound or its waste, ensure you are wearing:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against eye contact.[13]
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required. Always check the manufacturer's compatibility chart. Change gloves immediately if they become contaminated.[14]
-
Laboratory Coat: A flame-retardant lab coat provides body protection.[8]
Protocol 2: Waste Collection and Container Management
-
Select the Right Container: Use a chemically compatible container, typically high-density polyethylene (HDPE) or the original product container.[10][15] It must be in good condition, free of leaks, and have a secure, screw-top cap to prevent spills and vapor release.[16][17]
-
Label the Container First: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[10][18]
-
Fill Out the Label Completely:
-
Write the full chemical name: "Waste Ethyl 2,5-dibromothiophene-3-carboxylate". Do not use abbreviations.[18]
-
List all constituents, including solvents, and their approximate percentages. Maintain a running log as waste is added.[19]
-
Clearly check the boxes for all applicable hazards (e.g., Toxic, Flammable).[10]
-
Note the accumulation start date (the date the first drop of waste enters the container).
-
-
Add Waste Carefully: Keep the container closed at all times except when actively adding waste.[10][17] This minimizes the release of volatile organic compounds (VOCs).
-
Segregate Waste Forms:
-
Solid Waste: Unused or expired solid Ethyl 2,5-dibromothiophene-3-carboxylate should be placed directly into the hazardous waste container.
-
Contaminated Lab Supplies: Items like weigh boats, contaminated gloves, and absorbent pads used for cleanup must also be placed in a designated solid halogenated hazardous waste container.
-
Liquid Waste: Solutions containing the compound (e.g., from a reaction workup or in a solvent) are collected in a liquid halogenated waste container. Crucially, do not mix with non-halogenated solvents, acids, bases, or aqueous waste .[3][10][19]
-
Protocol 3: Decontamination of Glassware and Equipment
Containers are not considered "empty" until they are properly decontaminated.
-
Perform a Triple Rinse: Rinse the contaminated glassware or equipment three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the Rinseate: The first rinse is the most contaminated. All three rinses (the "rinseate") must be collected and disposed of as hazardous waste.[15] The rinseate from a halogenated compound must be added to your Halogenated Organic Waste container.
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.
Protocol 4: Spill Management
Immediate and correct response to a spill is vital.
-
Alert Personnel: Notify others in the lab immediately.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or a commercial spill kit, to surround and absorb the spill.[10][13]
-
Collect Cleanup Debris: Carefully sweep or scoop the absorbed material and any contaminated items (e.g., broken glass) into a designated container for solid hazardous waste.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing Ethyl 2,5-dibromothiophene-3-carboxylate," and manage it as halogenated hazardous waste.[17]
-
Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.
Disposal Workflow Visualization
The following diagram illustrates the complete lifecycle for managing Ethyl 2,5-dibromothiophene-3-carboxylate waste within a laboratory setting.
Caption: Waste Disposal Workflow for Ethyl 2,5-dibromothiophene-3-carboxylate.
Final Steps and Regulatory Oversight
Once your waste container is nearly full (do not overfill, leave at least 10% headspace) or has reached the accumulation time limit set by your institution (often 6-12 months), it must be moved to a central accumulation area or a pickup must be scheduled.[12][20] Your EHS department is the ultimate authority and resource. They manage the final disposal process, ensuring that all waste is handled by certified hazardous waste disposal firms in compliance with EPA and local regulations.[12] Never dispose of this chemical down the drain or in the regular trash.[19]
By adhering to these systematic procedures, you contribute to a culture of safety and responsibility, ensuring that your innovative research does not come at the cost of environmental integrity.
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Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]
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Personal protective equipment for handling Ethyl 2,5-dibromothiophene-3-carboxylate
A Researcher's Guide to Safely Handling Ethyl 2,5-dibromothiophene-3-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2,5-dibromothiophene-3-carboxylate (CAS No. 289470-44-6). This thiophene derivative is a crucial building block in the synthesis of high-efficiency polymer semiconductors for OLED and organic photovoltaic applications.[1][2] Due to its chemical structure, which includes a dibrominated thiophene core, it requires careful handling to ensure personnel safety and experimental integrity. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans, grounded in established safety protocols for similar organobromine compounds.
Understanding the Risks: Hazard Profile
Assumed Hazard Classifications:
-
Acute Toxicity, Oral (Toxic if swallowed)[7]
| Property | Value | Source |
| CAS Number | 289470-44-6 | [1][2] |
| Molecular Formula | C₇H₆Br₂O₂S | [1][2] |
| Molecular Weight | 314 g/mol | [1][2] |
| Appearance | Yellow brownish powder/crystals | [1][2] |
| Melting Point | 35 - 37 °C | [1][2] |
| Storage Conditions | 2-8°C, under inert atmosphere, light sensitive | [7][8] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to mitigate the risks of exposure. The following PPE is mandatory when handling Ethyl 2,5-dibromothiophene-3-carboxylate. The rationale behind each piece of equipment is to create a comprehensive barrier against skin, eye, and respiratory contact.
-
Primary Engineering Control: All handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust and aerosols.[7]
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are required to provide a complete seal around the eyes, protecting against dust particles and potential splashes. Standard safety glasses are insufficient as they do not protect against splashes from all angles.[9]
-
Face Shield: A face shield must be worn in conjunction with chemical splash goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[10][11][12] This provides an additional layer of protection for the entire face.
-
-
Skin and Body Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice. However, it is crucial to inspect gloves before each use and to employ proper removal techniques to avoid contaminating the skin.[7] For prolonged handling or in case of a spill, double-gloving is recommended. Dispose of contaminated gloves immediately in the designated hazardous waste stream.[7]
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned provides a barrier against accidental spills on clothing and skin.[9]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed. Shoes should be made of a non-porous material.[9][12]
-
-
Respiratory Protection:
-
While working in a fume hood is the primary defense, if there is a risk of dust or aerosol generation outside of this controlled environment, a NIOSH-approved respirator may be necessary.[12] The specific type of respirator should be determined by a formal risk assessment.
-
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safely managing this chemical throughout its lifecycle in the laboratory.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Assemble all necessary PPE as outlined above. Ensure an eyewash station and safety shower are readily accessible.[13]
-
Weighing and Transfer: As Ethyl 2,5-dibromothiophene-3-carboxylate is a powder/crystal, there is a risk of generating dust.[1][2] All weighing and transfers must be performed inside a fume hood. Use a spatula for transfers and avoid creating dust clouds.[7]
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: Keep the reaction vessel within the fume hood for the duration of the experiment.
-
Post-Experiment Cleanup: Decontaminate all glassware and surfaces that may have come into contact with the chemical. A suitable solvent wash followed by soap and water is generally effective.
Disposal Plan: A Cradle-to-Grave Approach
Proper waste management is a critical component of laboratory safety and environmental responsibility. Do not allow the product to enter drains.[7]
-
Solid Waste: Any unreacted Ethyl 2,5-dibromothiophene-3-carboxylate and any materials used for spill cleanup (e.g., absorbent pads) should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound, as well as solvent rinses from glassware, must be collected in a labeled, sealed container for hazardous liquid waste. Ensure compatibility with other wastes in the same container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated disposable items should be placed in a designated, sealed bag for solid hazardous waste.
-
Final Disposal: All waste streams must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[14]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize Ethyl 2,5-dibromothiophene-3-carboxylate to advance their work in organic electronics, secure in the knowledge that they have minimized risks to themselves and their colleagues.
References
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Ethyl 2,5-dibromothiophene-3-carboxylate. AZA Mid-Year Meeting. 1
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Safety Data Sheet for 2,5-Dibromothiophene-3-carbaldehyde. (2021-05-01). Angene Chemical. 7
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Ethyl 2,5-dibromothiophene-3-carboxylate | CAS 289470-44-6. Ossila. 2
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SAFETY DATA SHEET - 2,5-Dibromothiophene. (2024-03-26). Fisher Scientific. 4
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SAFETY DATA SHEET - Ethyl 2-aminocyclohepta[b]thiophene-3-carboxylate. (2024-03-28). Fisher Scientific. 14
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SAFETY DATA SHEET - 3,5-Dibromothiophene-2-carboxylic acid. (2012-01-20). Fisher Scientific. 13
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
